6-Nitroindole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCIARYGITEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197242 | |
| Record name | 6-Nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-96-4 | |
| Record name | 6-Nitroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4769-96-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Nitroindole from Indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary and effective method for the synthesis of 6-nitroindole, a valuable building block in medicinal chemistry and drug development. Direct nitration of the indole (B1671886) nucleus is notoriously challenging, often leading to a mixture of products and polymerization due to the high electron density and acid sensitivity of the pyrrole (B145914) ring. The preferred site for electrophilic attack under non-acidic conditions is the C-3 position. To achieve selective nitration on the benzene (B151609) ring, specifically at the 6-position, an indirect, multi-step approach starting from indole is employed. This guide details a robust three-step synthesis involving the protection of the indole nucleus, followed by regioselective nitration, and subsequent deprotection.
Reaction Pathway Overview
The synthesis commences with the protection of the indole's reactive C-3 position with an electron-withdrawing group, which also deactivates the pyrrole ring towards electrophilic attack. This directs the nitration to the benzene ring, favoring the 6-position. The synthesis proceeds through the following key stages:
-
Esterification of Indole-3-carboxaldehyde: While the direct esterification of indole is possible, a more common and controlled starting point for this sequence is the use of a commercially available indole with a C-3 substituent. For the purpose of this guide, we will start with the readily available ethyl indole-3-carboxylate (B1236618).
-
Nitration of Ethyl Indole-3-carboxylate: The C-3 ester directs the electrophilic nitration to the benzene portion of the molecule, with a strong preference for the 6-position.
-
Hydrolysis of the Ester: The ethyl ester of this compound-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.
-
Decarboxylation: The final step involves the removal of the carboxylic acid group to yield the target molecule, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Ethyl Indole-3-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 123-125 | - |
| Ethyl this compound-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 235-237 | ~70-80% |
| This compound-3-carboxylic acid | C₉H₆N₂O₄ | 206.16 | 245-249[1] | High |
| This compound | C₈H₆N₂O₂ | 162.15 | 139-145 | Good |
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Nitration of Ethyl Indole-3-carboxylate
This procedure is adapted from the general principle of nitrating indoles bearing an electron-withdrawing group at the C-3 position, which directs nitration to the 6-position.
Materials:
-
Ethyl indole-3-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Water (deionized)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl indole-3-carboxylate in concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of ethyl indole-3-carboxylate, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure ethyl this compound-3-carboxylate.
Step 2: Hydrolysis of Ethyl this compound-3-carboxylate
The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Materials:
-
Ethyl this compound-3-carboxylate
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve ethyl this compound-3-carboxylate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound-3-carboxylic acid. The product is often used in the next step without further purification.
Step 3: Decarboxylation of this compound-3-carboxylic acid
The final step involves the thermal decarboxylation of the carboxylic acid to yield this compound. This is often carried out at high temperatures in a high-boiling solvent, sometimes with a catalyst.
Materials:
-
This compound-3-carboxylic acid
-
Quinoline
-
Copper powder (catalyst)
Procedure:
-
In a flask equipped for distillation, suspend this compound-3-carboxylic acid in quinoline.
-
Add a catalytic amount of copper powder.
-
Heat the mixture to a high temperature (typically around 200-240 °C) to effect decarboxylation, which is evidenced by the evolution of carbon dioxide.
-
Maintain the temperature until the gas evolution ceases.
-
Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to neutralize the quinoline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Pathway Diagram
Caption: Overall synthetic pathway to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Spectroscopic Profile of 6-Nitroindole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-nitroindole, a significant biochemical reagent in life science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms within the this compound molecule.
| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
¹³C NMR Data.[1]
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| Data not available in search results | Data not available in search results |
Experimental Protocol: NMR Spectroscopy
The following is a general procedure for acquiring NMR spectra of this compound, based on standard laboratory practices.[1]
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The sample is ensuring to be fully dissolved, with gentle vortexing or sonication if necessary.
-
The resulting solution is transferred into a clean 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[1]
-
The NMR tube is inserted into the spectrometer's probe.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results |
Experimental Protocol: IR Spectroscopy
The IR spectrum of this compound can be obtained using the following protocol.[2]
Sample Preparation:
-
KBr Pellet Technique: A small amount of this compound is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[2]
-
Attenuated Total Reflectance (ATR) Technique: A small amount of the solid sample is placed directly on the ATR crystal.[2]
Instrument Setup and Data Acquisition:
-
An FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is utilized.[2]
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 162.15 g/mol .[2][3][4]
| m/z | Relative Intensity (%) | Assignment |
| 162 | Data not available in search results | [M]⁺ |
| 116 | Data not available in search results | [M-NO₂]⁺ |
Experimental Protocol: Mass Spectrometry
The following outlines a typical procedure for the mass spectrometric analysis of this compound.[1]
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL).
-
This stock solution is further diluted to a final concentration suitable for the instrument, typically in the µg/mL to ng/mL range.[1]
Instrument Setup and Data Acquisition:
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is used, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[1]
-
The mass spectrometer is calibrated using a standard calibration mixture to ensure high mass accuracy.[1]
-
The sample is introduced into the ion source. Electron ionization (EI) is a common method for this type of molecule.[1]
-
The mass spectrum is acquired in full scan mode over a relevant m/z range (e.g., 50-500 Da).[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 6-Nitroindole: Core Physical and Chemical Properties for Researchers
Introduction
6-Nitroindole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science.[1] Its structure, featuring a nitro group (-NO2) at the sixth position of the indole (B1671886) ring, imparts unique chemical reactivity and properties.[1][2] This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceuticals targeting neurological disorders, and functional materials like fluorescent probes.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to support researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and application.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [3][4] |
| Molecular Weight | 162.15 g/mol | [1][3] |
| CAS Number | 4769-96-4 | [1][3][4] |
| Appearance | Yellow to brown crystalline powder | [1][2][5] |
| Melting Point | 137-148 °C | [5][6][7] |
| Boiling Point | 362.60 °C | |
| Solubility | Sparingly soluble in water | [2] |
| Log of Water Solubility (log₁₀WS) | -3.15 mol/L (Calculated) | [8] |
| Octanol/Water Partition Coefficient (logP) | 1.594 (Calculated) | [8] |
| Purity | ≥96.0% (GC), ≥98.0% (GC), ≥99% (HPLC) | [1][5][6] |
| Storage Conditions | Store at 0-8°C, protect from light | [1] |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for confirming the structure of this compound.[9]
-
UV-Vis Spectroscopy : In 2-propanol, this compound exhibits a distinct absorption profile in the near-UV range (300-400 nm), uniquely showing two maxima in this region compared to other nitroindole isomers.[10]
-
Infrared (IR) Spectroscopy : IR spectra, obtained via techniques like KBr pellet or ATR, provide information on the functional groups present in the molecule.[3] The NIST WebBook provides access to the gas-phase IR spectrum.[4]
-
Mass Spectrometry (MS) : Mass spectral data, including GC-MS analysis, is available for the determination of the molecular weight and fragmentation patterns of this compound.[3]
-
Raman Spectroscopy : FT-Raman spectra offer complementary vibrational information to IR spectroscopy.[3]
Chemical Reactivity and Stability
This compound's chemical behavior is influenced by the electron-withdrawing nitro group on the indole ring.
-
Reactivity : It is a versatile building block in organic synthesis, capable of participating in reactions like nucleophilic substitutions and cycloadditions to create more complex organic structures.[1]
-
Synthesis of Derivatives : A notable application is the regioselective synthesis of this compound derivatives. One method involves a Cs₂CO₃-promoted reaction between enaminones and nitroaromatic compounds, forming new C-C and C-N bonds under transition-metal-free conditions.[11][12]
-
Stability : The compound is stable under normal conditions.[13] However, it is incompatible with strong oxidizing agents.[13][14] Forced degradation studies under hydrolytic, oxidative, and photolytic stress can be used to assess its stability profile comprehensively.[14]
-
Hazardous Decomposition : When heated to decomposition, this compound can produce hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13][14]
Caption: Logical overview of this compound's properties and applications.
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis, analysis, and evaluation of this compound and its derivatives.
Protocol 1: Regioselective Synthesis of this compound Derivatives
This protocol is adapted from a cesium carbonate-promoted method for synthesizing this compound derivatives from enaminones and nitroaromatic compounds.[12]
-
Reaction Setup : To a reaction vessel, add the enaminone (1.0 equiv.), the nitroaromatic compound (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.3 equiv.).
-
Solvent Addition : Add chlorobenzene (B131634) (PhCl) as the solvent to the mixture.
-
Heating : Heat the reaction mixture at 110 °C in air.
-
Monitoring : Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification : Once the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous workup, extract the product with a suitable organic solvent, and dry the organic layer.
-
Isolation : Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired this compound derivative.
Caption: Synthesis workflow for this compound derivatives.
Protocol 2: UV-Vis Spectrophotometric Analysis
This protocol describes the general steps for obtaining the UV-Vis absorption spectrum of this compound, based on methods used for isomeric identification.[10]
-
Standard Preparation : Prepare a reference standard solution of this compound in a suitable solvent, such as 2-propanol. The concentration should be chosen to ensure the peak absorbance is less than 1.0.
-
Spectrophotometer Setup : Calibrate a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2450) using a cuvette filled with the pure solvent as a blank reference.
-
Sample Measurement : Fill a quartz cuvette with the this compound standard solution.
-
Spectrum Acquisition : Record the absorption spectrum over a wavelength range of 200–700 nm.
-
Data Processing : If the concentration is known, the molar absorption coefficient can be calculated using the Beer-Lambert law (A = εbc).
Protocol 3: Hydrolytic Stability Assessment
This protocol outlines a forced degradation study to evaluate the stability of this compound in aqueous solutions at different pH values.[14]
-
Solution Preparation : Prepare three separate solutions of this compound at a known concentration in the following media:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation : Incubate the three solutions at an elevated, controlled temperature (e.g., 60°C) to accelerate degradation. Store control samples of each solution at room temperature.
-
Time-Point Sampling : Withdraw aliquots from each heated solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis : Neutralize the acidic and basic samples. Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of the remaining this compound.
-
Data Analysis : Calculate the degradation rate for each condition by plotting the concentration of this compound versus time.
Applications in Research and Drug Development
This compound's unique structure and reactivity make it a compound of significant interest in several research areas.
-
Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure allows for modifications to enhance the efficacy of potential drugs, particularly those targeting neurological conditions.[1]
-
Biochemical Research : The compound is used in studies related to enzyme inhibition and receptor binding, which is vital for understanding biochemical pathways and for drug discovery.[1] Although some studies have explored 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders, the broader class of nitroindoles is recognized for its potential in developing anticancer agents.[15]
-
Fluorescent Probes : this compound is employed in the creation of fluorescent probes for biological imaging, which help researchers visualize cellular processes in real-time.[1]
-
Materials Science : It serves as an intermediate in the synthesis of fluorescent dyes and other functional materials, contributing to advancements in nanotechnology.[1]
Conclusion
This compound is a versatile chemical compound with a well-defined set of physical and chemical properties. Its utility as a synthetic building block in pharmaceuticals, biochemical research, and materials science is well-established. This guide provides the core technical information and experimental frameworks necessary for researchers to effectively utilize this compound in their work, from basic characterization to the development of novel applications. A thorough understanding of its properties, reactivity, and analytical methods is paramount for advancing research in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | 4769-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound(4769-96-4) 1H NMR [m.chemicalbook.com]
- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Applications of 6-Nitroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 6-nitroindole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale synthetic needs. Below is a summary of representative suppliers and their product specifications.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Chem-Impex | 21987 | ≥ 99% (HPLC) | 1g, 5g, 25g, 100g, 250g |
| Biosynth | FN52496, N-3020 | - | 25g, 50g (custom and bulk available) |
| Thermo Scientific Chemicals (Alfa Aesar) | A12927.03, A12927.09 | 97% | 1g, 5g |
| TCI America | N0402 | >98.0% (GC) | 1g, 5g |
| Wolfe Labs | - | - | Custom synthesis |
| BLD Pharm | - | - | Inquire for details |
| Adva Tech Group Inc. | SPC-TCI-N0402-5G | - | 5g |
| Ottokemi | N 2068 | 98% | Inquire for details |
Physicochemical Properties
A compilation of key physical and chemical properties of this compound is presented below, gathered from various supplier technical data sheets.
| Property | Value |
| CAS Number | 4769-96-4 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Appearance | Yellow to orange to brown crystalline powder |
| Melting Point | 137-148 °C |
| Purity | Typically ≥97% |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
| Storage | Recommended storage at 2-8°C, protected from light. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various methods, with the Leimgruber-Batcho indole (B1671886) synthesis being a prominent and versatile approach.[1] This method allows for the construction of the indole ring from an appropriately substituted o-nitrotoluene.
Leimgruber-Batcho Indole Synthesis
This two-step procedure involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole.[1] For the synthesis of this compound, the starting material would be 4-methyl-3-nitroaniline, which can be converted to the corresponding o-nitrotoluene derivative.
Step 1: Enamine Formation
-
To a solution of the starting o-nitrotoluene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.1 equivalents) and pyrrolidine (B122466) (1.1 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which often presents as a deeply colored solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a solvent mixture, typically methanol/tetrahydrofuran (THF).
-
Add a reducing agent. A common and effective system is Raney Nickel (a catalytic amount) and hydrazine (B178648) hydrate (B1144303) (2-3 equivalents).[1]
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Monitor the reaction by TLC until the enamine is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile scaffold in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas, particularly as kinase inhibitors.
Inhibition of the c-Jun N-terminal Kinase (JNK) Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[2][3][4] Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5]
Indole-based compounds have been identified as potent inhibitors of JNKs.[2] The indole scaffold can serve as a template for designing small molecules that compete with ATP for the kinase's active site, thereby blocking the downstream signaling cascade. This compound provides a valuable starting point for the synthesis of such inhibitors, where the nitro group can be further functionalized to enhance binding affinity and selectivity.
The diagram below illustrates the JNK signaling pathway and the potential point of intervention for a this compound-based inhibitor.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its utility as a precursor for kinase inhibitors, particularly targeting the JNK signaling pathway, highlights its importance for researchers in oncology and neurodegenerative disease. The synthetic routes to this compound are well-established, allowing for its incorporation into diverse molecular scaffolds.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
6-Nitroindole: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Potential Biological Significance of 6-Nitroindole
Introduction
This compound is a heterocyclic aromatic organic compound that belongs to the indole (B1671886) family, characterized by a nitro group attached to the sixth position of the indole ring. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to its versatile chemical reactivity.[1] Its derivatives have been explored for various therapeutic applications, drawing the attention of researchers in pharmaceutical development. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and potential biological relevance of this compound, with a focus on its emerging role in oncology research.
Core Molecular and Physical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₆N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 162.15 g/mol | [1][2][3][5] |
| CAS Number | 4769-96-4 | [1][2][3] |
| Appearance | Yellow to orange to brown crystals or powder | |
| Melting Point | 139.00 °C | [2] |
| Boiling Point | 362.60 °C | [2] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its substituted derivatives can be achieved through various organic chemistry methodologies. Below are detailed protocols for key synthetic approaches.
Experimental Protocol 1: Regioselective Synthesis from Enaminones and Nitroaromatic Compounds
A transition-metal-free method for the synthesis of this compound derivatives has been developed, involving the intermolecular cyclization of enaminones with nitroaromatic compounds.[1]
Materials:
-
Enaminone (0.45 mmol)
-
Nitroaromatic compound (e.g., 1,3-dinitrobenzene) (0.3 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.3 equivalents)
-
Chlorobenzene (B131634) (PhCl) (2 mL)
Procedure:
-
Combine the enaminone, nitroaromatic compound, and cesium carbonate in a reaction vessel.
-
Add chlorobenzene to the mixture.
-
Heat the reaction mixture at 110 °C in the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
This reaction proceeds via a proposed mechanism involving the deprotonation of the enaminone, followed by a nucleophilic aromatic substitution (SNAr) with the nitroaromatic compound, leading to the formation of new C-C and C-N bonds.[1]
Experimental Protocol 2: Synthesis from m-Nitroaniline and Enolizable Ketones
Substituted 4- and 6-nitroindoles can be synthesized from the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base.
Materials:
-
m-Nitroaniline
-
Enolizable ketone (e.g., acetophenone)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a stirred mixture of the enolizable ketone and t-BuOK in DMSO at 20 °C, add m-nitroaniline.
-
The reaction proceeds via an oxidative nucleophilic substitution of hydrogen.
-
After stirring for a specified time, the reaction is quenched, and the product mixture is extracted.
-
The 4- and this compound isomers are then separated and purified by column chromatography.
Potential Biological Significance and Therapeutic Applications
While direct biological studies on this compound are limited, research on related nitroindole isomers, particularly 5-nitroindole (B16589) and 7-nitroindole, provides significant insights into its potential as a pharmacophore in drug development, especially in oncology.
Anticancer Potential: Targeting c-Myc G-Quadruplex DNA
A promising anticancer strategy involving nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures.[4][5] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as the promoter region of the c-Myc oncogene. The c-Myc protein is a key regulator of cell proliferation and is overexpressed in many cancers.[4]
Stabilization of the G4 structure in the c-Myc promoter by small molecules like nitroindole derivatives can inhibit the transcription of the gene, leading to the downregulation of c-Myc protein expression.[4][5] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[4][5]
Caption: Proposed mechanism of anticancer action for nitroindole derivatives.
Experimental Workflow for Evaluating Anticancer Activity
The following diagram outlines a general workflow for assessing the potential anticancer effects of this compound derivatives, based on protocols used for related compounds.[5]
Caption: General experimental workflow for anticancer evaluation.
Conclusion
This compound is a chemically tractable molecule with significant potential as a scaffold for the development of novel therapeutics. While direct biological data for this compound remains an area for further investigation, the established anticancer mechanisms of related nitroindole isomers, particularly their ability to target the c-Myc oncogene by stabilizing G-quadruplex DNA, provide a strong rationale for its exploration in cancer drug discovery. The synthetic protocols and experimental workflows outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives.
References
- 1. This compound | TCA cellular therapy [tcacellulartherapy.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Regioselective Synthesis of 6-Nitroindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and practical methodologies for the regioselective synthesis of 6-nitroindole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the efficient and selective synthesis of these valuable scaffolds.
Introduction to the Significance of 6-Nitroindoles
The indole (B1671886) nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. The introduction of a nitro group onto the indole ring, particularly at the 6-position, offers a versatile handle for further functionalization and can significantly modulate the compound's biological activity. This compound derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The electron-withdrawing nature of the nitro group can influence the binding of these molecules to biological targets and provides a precursor for the synthesis of aminoindoles and other derivatives.
Key Synthetic Strategies for Regioselective this compound Synthesis
The regioselective synthesis of 6-nitroindoles can be challenging due to the multiple reactive sites on the indole nucleus. Direct nitration of indole often leads to a mixture of isomers. Therefore, several classical and modern synthetic methods have been adapted to achieve regiocontrol, either by starting with pre-functionalized precursors or by directing the cyclization to favor the formation of the 6-nitro-substituted ring.
Synthesis from m-Nitroaniline and Enolizable Ketones
A direct and efficient method for the synthesis of 4- and 6-substituted nitroindoles involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base, such as potassium tert-butoxide (t-BuOK).[2] The reaction proceeds through an oxidative nucleophilic substitution of hydrogen, where the enolate anion of the ketone attacks the positions ortho to the amino group of m-nitroaniline. Subsequent spontaneous oxidation and intramolecular condensation yield a mixture of 4-nitro- and 6-nitroindoles.[2]
The regioselectivity of this reaction is influenced by the steric and electronic properties of the ketone. While often a mixture of 4- and 6-isomers is obtained, in some cases, the 6-nitroisomer can be the major product.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[3] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal), followed by reductive cyclization of the enamine to the indole.[3][4] To synthesize 6-nitroindoles using this method, a starting material such as 2,4-dinitrotoluene (B133949) or a suitably substituted 4-nitro-2-methylaniline derivative is required. The reductive cyclization can be achieved using various reducing agents, including Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride.[3]
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7] While primarily used for 7-substituted indoles, modifications of this reaction can be envisioned for the synthesis of other isomers. The reaction requires three equivalents of the vinyl Grignard reagent and proceeds through a-sigmatropic rearrangement.[5] The presence of a bulky ortho-substituent on the nitroarene is often crucial for high yields.[5]
Reissert Indole Synthesis
The Reissert indole synthesis is another classical method that utilizes o-nitrotoluenes as starting materials.[8][9] The o-nitrotoluene is first condensed with diethyl oxalate (B1200264) in the presence of a base (like potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[8] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the desired indole.[8][9] For the synthesis of 6-nitroindoles, a starting material like 4-methyl-3-nitroaniline (B15663) would be required, which can be converted to the corresponding 4-methyl-2-nitrotoluene derivative.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the most well-known methods for indole synthesis, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[10][11] To produce a this compound, a p-nitrophenylhydrazine derivative is typically used as the starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement and subsequent cyclization.[10] The regioselectivity is determined by the substitution pattern of the starting phenylhydrazine and the carbonyl compound.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives using some of the aforementioned methods.
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Ratio (4-nitro:6-nitro) | Reference |
| m-Nitroaniline | Acetone | 2-Methyl-4-nitroindole & 2-Methyl-6-nitroindole | 75 (total) | 1.5 : 1 | [2] |
| m-Nitroaniline | Propiophenone | 3-Methyl-2-phenyl-4-nitroindole & 3-Methyl-2-phenyl-6-nitroindole | 68 (total) | < 0.4 : 1 | [2] |
| m-Nitroaniline | Cyclohexanone | Tetrahydro-4-nitrocarbazole & Tetrahydro-6-nitrocarbazole | 72 (total) | 1.8 : 1 | [2] |
Experimental Protocols
General Procedure for the Synthesis of 4- and 6-Nitroindoles from m-Nitroaniline and Ketones
Materials:
-
m-Nitroaniline
-
Enolizable ketone (e.g., acetone, propiophenone, cyclohexanone)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure: [2]
-
In a round-bottom flask, dissolve m-nitroaniline (1.0 eq) and the ketone (1.2-1.5 eq) in DMSO.
-
Stir the solution at room temperature and add potassium tert-butoxide (2.2 eq) in one portion.
-
The reaction mixture will typically develop a deep color. Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the 4-nitro- and this compound isomers.
General Procedure for Leimgruber-Batcho Synthesis of a this compound Derivative
Step 1: Enamine Formation [3] Materials:
-
Substituted o-nitrotoluene (e.g., 4-methyl-2,6-dinitrotoluene)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dimethylformamide (DMF)
Procedure:
-
In a flask, combine the substituted o-nitrotoluene (1.0 eq), DMF-DMA (1.2 eq), and a catalytic amount of pyrrolidine in DMF.
-
Heat the mixture at 80-100 °C for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization [3] Materials:
-
Crude enamine from Step 1
-
Raney Nickel (or Pd/C)
-
Hydrazine hydrate (B1144303) (or H₂ gas)
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve the crude enamine in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution.
-
Add hydrazine hydrate (3-5 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the this compound derivative.
Biological Relevance and Signaling Pathways
Nitroindole derivatives, including isomers at the 5-, 6-, and 7-positions, have shown significant promise in drug discovery, particularly in oncology. While much of the detailed pathway analysis has been conducted on 5- and 7-nitroindoles, the findings provide a strong rationale for the investigation of this compound derivatives in similar biological contexts.
Inhibition of c-Myc and the PI3K/Akt/mTOR Pathway
Derivatives of 5- and 7-nitroindole (B1294693) have been shown to act as anticancer agents by targeting key oncogenic signaling pathways.[12] One important mechanism is the stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[13][14][15] This stabilization inhibits the transcription of c-Myc, a critical regulator of cell proliferation and growth.[13] Furthermore, indole derivatives can modulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival.[12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Nitroindole Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the burgeoning therapeutic potential of nitroindole scaffolds, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of biologically active molecules. The introduction of a nitro group to this versatile structure dramatically influences its electronic properties, often unlocking or enhancing a wide range of therapeutic activities. This technical guide provides a comprehensive overview of the biological activities of nitroindole compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further exploration and application of this promising class of compounds.
Anticancer Activity: Targeting Oncogenic Pathways
Nitroindole derivatives, particularly those substituted at the 5-position, have emerged as potent anticancer agents.[1][2] Their primary mechanisms of action involve the targeted stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS).[1][2]
Mechanism of Action:
-
c-Myc G-Quadruplex Stabilization: The c-Myc proto-oncogene, overexpressed in a majority of human cancers, is a critical regulator of cell proliferation.[1] Guanine-rich sequences in the c-Myc promoter can fold into non-canonical DNA secondary structures known as G-quadruplexes. The stabilization of these structures by small molecules represses c-Myc transcription. 5-nitroindole (B16589) derivatives have been shown to effectively bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, cell cycle arrest, and subsequent apoptosis.[1][2]
-
Induction of Reactive Oxygen Species (ROS): Certain substituted 5-nitroindoles have been demonstrated to increase the intracellular concentration of ROS. This elevation in oxidative stress contributes to their cytotoxic effects against cancer cells.[1][2]
Quantitative Data: Anticancer Activity of 5-Nitroindole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | HeLa | 5.08 ± 0.91 | [3] |
| Compound 7 | HeLa | 5.89 ± 0.73 | [3] |
Signaling Pathway: c-Myc Downregulation and ROS-Induced Apoptosis by 5-Nitroindoles
Caption: Anticancer mechanism of 5-nitroindoles.
Antimicrobial Activity: A Promising Frontier
While the antimicrobial potential of the broader indole family is well-established, specific data on nitroindole derivatives is an active area of research. Some indole derivatives have shown significant activity against a range of bacterial and fungal pathogens, and the introduction of a nitro group is a common strategy to enhance antimicrobial potency. The primary proposed mechanism involves the inhibition of bacterial signaling pathways, such as quorum sensing.
Signaling Pathway: Quorum Sensing Inhibition
Caption: Postulated quorum sensing inhibition by nitroindoles.
Antiviral Activity: Targeting Viral Replication
Nitroindole derivatives have demonstrated potential as antiviral agents, with activity reported against viruses such as the human immunodeficiency virus (HIV-1). These compounds can act through multiple mechanisms, including the inhibition of key viral enzymes.
A series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been identified as inhibitors of HIV-1 replication.[4] Certain compounds in this series were found to block HIV-1 replication with EC50 values below 20 µM.[4] Further studies revealed that these compounds could also inhibit HIV-1 integrase, suggesting a multi-target mechanism of action.[4]
Quantitative Data: Anti-HIV-1 Activity of Nitroindole Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 1a | HIV-1 | MT-4 | < 20 | [4] |
| 3a | HIV-1 | MT-4 | < 20 | [4] |
| 10a | HIV-1 | MT-4 | < 20 | [4] |
| 9b | HIV-1 | MT-4 | < 20 | [4] |
Signaling Pathway: Inhibition of HIV-1 Replication
Caption: Multi-target inhibition of HIV-1 replication.
Anti-inflammatory Activity: Modulating Inflammatory Cascades
Indole derivatives are known to possess anti-inflammatory properties. The introduction of a nitro group can modulate this activity. While specific quantitative data for nitroindoles is emerging, the general mechanism for anti-inflammatory indoles involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Signaling Pathway: Inhibition of the NF-κB Inflammatory Pathway
Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.
Neuroprotective Effects: Combating Neurodegeneration
Certain nitroindole compounds, most notably 7-nitroindazole (B13768), have demonstrated significant neuroprotective properties. The primary mechanism of action for 7-nitroindazole is the selective inhibition of neuronal nitric oxide synthase (nNOS).
Mechanism of Action:
-
Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Excessive production of nitric oxide (NO) by nNOS is implicated in excitotoxicity and neuronal damage in various neurodegenerative disorders. 7-Nitroindazole acts as a potent and selective inhibitor of nNOS, thereby reducing the production of NO and the subsequent formation of the highly damaging oxidant, peroxynitrite.[5] This inhibition of the NO signaling pathway underlies its neuroprotective effects observed in preclinical models of conditions like Parkinson's disease and iron-induced neurotoxicity.[5]
Signaling Pathway: Neuroprotection via nNOS Inhibition
Caption: Neuroprotective mechanism of 7-nitroindazole.
Experimental Protocols
A crucial aspect of drug discovery and development is the use of robust and reproducible experimental methodologies. This section outlines the core protocols for evaluating the biological activities of nitroindole compounds.
Workflow: High-Throughput Screening for Bioactive Nitroindoles
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Historical Synthesis of Nitroindoles for the Modern Researcher
An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold is a cornerstone of pharmacologically active compounds. The strategic introduction of a nitro group onto this privileged heterocycle opens up a vast chemical space for further functionalization, making the synthesis of nitroindoles a critical area of study. This technical guide provides a comprehensive overview of the core historical methods for preparing nitroindoles, presenting key data in a comparative format, detailing experimental protocols for seminal reactions, and illustrating the underlying chemical logic through pathway diagrams.
Direct Nitration: The Classical but Challenging Approach
The most straightforward conceptual approach to nitroindole synthesis is the direct electrophilic nitration of the indole ring. However, this method is fraught with challenges due to the high reactivity and acid sensitivity of the indole nucleus.[1] The electron-rich pyrrole (B145914) ring is susceptible to polymerization in strongly acidic media, often leading to low yields and the formation of intractable tars.[1][2]
Regioselectivity is another significant hurdle. The C-3 position is the most nucleophilic and typically the primary site of electrophilic attack under non-acidic conditions.[1] Under strongly acidic conditions, protonation at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene (B151609) ring, primarily at the C-5 and C-6 positions.[1]
Table 1: Regioselectivity in the Direct Nitration of Indole
| Nitrating Agent | Conditions | Major Products | Reference |
| HNO₃/H₂SO₄ | Strongly acidic | 5-Nitroindole (B16589), 6-Nitroindole, tars | [1] |
| Acetyl nitrate (B79036) (in situ) | Low temperature | 3-Nitroindole | [3] |
| Trifluoroacetyl nitrate | Non-acidic, sub-room temp | 3-Nitroindole | [4][5] |
Named Reactions: Circumventing the Challenges of Direct Nitration
To overcome the limitations of direct nitration, several elegant and powerful named reactions were developed, many of which utilize ortho-substituted nitroarenes as starting materials. These methods offer greater control over regioselectivity and are often more amenable to substrate variation.
The Bartoli Indole Synthesis
Developed in 1989, the Bartoli indole synthesis has become a go-to method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6][7][8] The reaction's success is often dependent on the steric bulk of the ortho-substituent, which facilitates a key[9][9]-sigmatropic rearrangement.[9] A key advantage of this method is its ability to produce indoles with substitution on both the carbocyclic and pyrrole rings.[9]
Table 2: Representative Examples of the Bartoli Indole Synthesis
| Ortho-Substituted Nitroarene | Vinyl Grignard Reagent | Product | Yield (%) | Reference |
| o-Nitrotoluene | Propenyl Grignard | 3,7-Dimethylindole | Not specified | [9] |
| Various | Various | 7-Substituted Indoles | 40-80 | [7] |
Experimental Protocol: Bartoli Indole Synthesis of 3,7-Dimethylindole [9]
Reagents:
-
o-Nitrotoluene
-
Propenyl Grignard reagent (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Acid for work-up (e.g., dilute HCl)
Procedure:
-
A solution of o-nitrotoluene in anhydrous THF is cooled to the desired low temperature (typically between -20 °C and 0 °C).
-
The propenyl Grignard reagent (3 equivalents) is added dropwise to the cooled solution, maintaining the low temperature.
-
The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the intermediate.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
An acidic work-up is performed to facilitate the final cyclization and aromatization to the indole product.
-
The product, 3,7-dimethylindole, is isolated and purified using standard techniques such as column chromatography.
Diagram 1: Reaction Mechanism of the Bartoli Indole Synthesis
Caption: Bartoli Indole Synthesis Mechanism.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a versatile and high-yielding two-step process that begins with an ortho-nitrotoluene.[10] The first step involves the formation of an enamine, followed by a reductive cyclization to afford the indole.[10] This method is particularly advantageous as many of the starting ortho-nitrotoluenes are commercially available, and the reactions proceed under mild conditions.[10]
Table 3: Reducing Agents for the Leimgruber-Batcho Indole Synthesis
| Reducing Agent | Reference |
| Raney nickel and hydrazine (B178648) | [10] |
| Palladium-on-carbon and hydrogen | [10] |
| Stannous chloride | [10] |
| Sodium hydrosulfite | [10] |
| Iron in acetic acid | [10] |
| FeCl₃-activated carbon-N₂H₄·H₂O | [11] |
Experimental Protocol: Leimgruber-Batcho Indole Synthesis [10]
Step 1: Enamine Formation
-
The ortho-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine (B122466).
-
The reaction mixture is heated, leading to the formation of the corresponding enamine. The progress of the reaction can be monitored by the appearance of an intense red color.
Step 2: Reductive Cyclization
-
The formed enamine is subjected to reductive conditions. A common system is Raney nickel and hydrazine hydrate.
-
The nitro group is reduced to an amine, which then undergoes spontaneous cyclization.
-
The subsequent elimination of pyrrolidine leads to the formation of the aromatic indole ring.
-
The final indole product is isolated and purified.
Diagram 2: Leimgruber-Batcho Synthesis Workflow
Caption: Leimgruber-Batcho Synthesis Workflow.
The Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base to form an intermediate, which is then reductively cyclized to yield an indole-2-carboxylic acid.[12] This method provides a reliable route to indoles bearing a carboxylic acid handle at the 2-position, which can be retained or removed as needed.
Experimental Protocol: Reissert Synthesis of 4-Nitroindole-2-carboxylic Acid Ethyl Ester (precursor to 4-Nitroindole) [12]
Reagents:
-
Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
Diethyl oxalate
-
Potassium ethoxide
-
Dry dimethylformamide (DMF)
-
Dry dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
A solution of diethyl oxalate in dry DMF is cooled.
-
Potassium ethoxide is added with vigorous stirring.
-
This solution is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry DMSO.
-
The resulting deep-red solution is stirred for one hour at approximately 25°C.
-
The reaction mixture is then poured into a mixture of ice and water and neutralized with acetic acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization.
Diagram 3: Logical Flow of the Reissert Indole Synthesis
Caption: Reissert Indole Synthesis Logical Flow.
Regiospecific Synthesis of Nitroindole Isomers
The strategic synthesis of specific nitroindole isomers is often crucial for drug development. Historical methods have been refined to allow for the targeted preparation of each positional isomer.
Synthesis of 4-Nitroindole (B16737)
The synthesis of 4-nitroindole can be achieved via a Reissert-type approach starting from 2-methyl-3-nitroaniline.[12]
Synthesis of 5-Nitroindole
Historically, 5-nitroindole has been prepared through Fischer indole synthesis using p-nitrophenylhydrazine.[13] More recently, methods have been developed using 2-sodium sulfonate-1-acetylindole as a starting material to avoid the use of hazardous hydrazine compounds.[13]
Experimental Protocol: Synthesis of 5-Nitroindole from 2-Sodium Sulfonate-1-acetylindole [13]
Reagents:
-
2-Sodium sulfonate-1-acetylindole
-
Acetic acid
-
Fuming nitric acid
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
2-Sodium sulfonate-1-acetylindole is dissolved in acetic acid and the solution is cooled to 12°C.
-
Fuming nitric acid is added slowly over one hour.
-
After the reaction is complete, the mixture is poured into crushed ice.
-
NaOH is added, and the temperature is slowly raised to 70°C and maintained for 20 hours.
-
The mixture is then filtered, and the solid is washed with ice water and dried to yield 5-nitroindole.
Synthesis of this compound
The synthesis of this compound was reported as early as 1930 by Majima and Kotake through the nitration of ethyl indole-3-carboxylate, followed by hydrolysis and decarboxylation.[14] More modern approaches involve transition-metal-free C-C and C-N bond formation.[15][16]
Synthesis of 7-Nitroindole (B1294693)
The direct nitration of indole to produce 7-nitroindole is particularly challenging.[1][17] An effective indirect method involves the protection and reduction of the indole to an indoline (B122111), followed by nitration and subsequent deprotection and aromatization.[17]
Experimental Protocol: Indirect Synthesis of 7-Nitroindole [17]
Step 1: Preparation of Sodium 1-acetylindoline-2-sulfonate
-
Indole is reacted with sodium bisulfite to simultaneously reduce the pyrrole ring and introduce a sulfonate group at the 2-position.
-
The resulting sodium indoline-2-sulfonate is acetylated with acetic anhydride (B1165640) to protect the nitrogen atom.
Step 2: Nitration
-
Acetyl nitrate is prepared in situ by mixing acetic anhydride and nitric acid at a temperature at or below 10°C.
-
The sodium 1-acetylindoline-2-sulfonate is dissolved in a suitable solvent (e.g., acetic acid), and the acetyl nitrate solution is added dropwise.
Step 3: Hydrolysis and Aromatization
-
The nitrated intermediate is treated with a 20% aqueous solution of sodium hydroxide.
-
This step eliminates the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole, yielding 7-nitroindole.
-
The product is collected by filtration and can be purified by recrystallization from ethanol/water.
Diagram 4: Experimental Workflow for 7-Nitroindole Synthesis
Caption: Indirect Synthesis of 7-Nitroindole.
Conclusion
The historical development of synthetic methods for nitroindoles showcases a progression from challenging direct nitrations to highly regioselective and versatile named reactions. For contemporary researchers, a thorough understanding of these classical approaches provides a powerful toolkit for the synthesis of novel indole-based compounds with potential applications in drug discovery and materials science. The methods detailed in this guide, from the direct but often problematic nitration to the elegant Bartoli, Leimgruber-Batcho, and Reissert syntheses, each offer unique advantages and continue to be relevant in the modern synthetic laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl<sub>3</sub>–ACTIVATED CARBON–N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [guidechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
6-Nitroindole: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for 6-nitroindole (CAS No. 4769-96-4), a heterocyclic compound utilized in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary concerns are its potential for causing genetic defects and its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[1][2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
GHS Pictogram:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1][3] |
| Molecular Weight | 162.15 g/mol | [3] |
| Appearance | Light yellow to brown powder or crystals | [2][4] |
| Melting Point | 139-145 °C | |
| Boiling Point | 362.60 °C | |
| Solubility | Insoluble in water | |
| LogP (Octanol/Water Partition Coefficient) | 1.594 (Crippen Calculated) | |
| Autoignition Temperature | Not applicable | [5] |
| Flash Point | No information available | [5] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to prevent exposure and maintain the integrity of the compound.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[6] Avoid dust formation.[5]
Storage
-
Conditions: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed.[5] Recommended storage temperature is between 2°C and 8°C, protected from light. Some suppliers recommend room temperature storage in a cool, dark place (<15°C).
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5]
-
Hazardous Combustion Products: Burning may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]
-
Environmental Precautions: Do not let the product enter drains. Do not flush into surface water or sanitary sewer systems.[5]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[5]
Stability and Reactivity
Understanding the stability and reactivity of this compound is crucial for preventing hazardous reactions.
| Parameter | Description |
| Reactivity | None known, based on available information.[5] |
| Chemical Stability | Stable under normal conditions.[5][7] |
| Conditions to Avoid | Incompatible products, heat, and sources of ignition.[5] |
| Incompatible Materials | Strong oxidizing agents.[5][7] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[5][7] |
| Hazardous Polymerization | Does not occur.[5] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] However, the available data indicates the following:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][2]
-
Carcinogenicity: There is no information available to indicate that this material is a carcinogen.[5]
-
Specific Target Organ Toxicity (STOT): No information available for single or repeated exposure.[5]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Experimental Protocols
Visualizing Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 4769-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 4769-96-4 India [ottokemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
The Rising Profile of 6-Nitroindole: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active natural products and synthetic drugs.[1] Among its many derivatives, 6-nitroindole is emerging as a particularly valuable building block for the development of novel therapeutics. The introduction of the electron-withdrawing nitro group at the 6-position significantly modulates the electronic properties of the indole ring, influencing its reactivity and binding interactions with biological targets.[2] This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound-based compounds, offering detailed data, experimental protocols, and mechanistic insights for researchers in the field.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound and its derivatives is a critical first step in harnessing its therapeutic potential. While the direct nitration of indole can be challenging due to a lack of regioselectivity, several effective methods have been developed to produce the desired 6-nitro isomer.
One robust strategy involves the nitration of indoline-2-carboxylic acid, the reduced form of indole-2-carboxylic acid. The indoline (B122111) is first treated with a nitrating agent to yield 6-nitroindoline-2-carboxylic acid. Subsequent dehydrogenation, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or Manganese Dioxide (MnO2), successfully re-forms the aromatic indole ring to give methyl this compound-2-carboxylate in good yield.[3]
More recently, a transition metal-free, cesium carbonate-promoted method has been developed for the highly regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds, forming two new C–C and C–N bonds in a single operation.[4][5] This approach offers a practical and efficient route to a variety of substituted 6-nitroindoles.
Below is a generalized workflow for the synthesis and derivatization of the this compound scaffold.
Applications in Anticancer Drug Discovery
The this compound scaffold has shown considerable promise in the development of anticancer agents. Its derivatives have been investigated for their ability to inhibit DNA synthesis and interfere with key oncogenic pathways.[6] A significant mechanism of action for some nitroindole derivatives is the binding to and stabilization of non-canonical DNA secondary structures known as G-quadruplexes (G4s).[7]
These G4 structures are prevalent in the promoter regions of oncogenes, such as c-Myc. Stabilization of the c-Myc G4 by a small molecule ligand can inhibit transcription, leading to the downregulation of the c-Myc protein. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. While much of the specific research has focused on the 5-nitro isomer, the this compound scaffold serves as a valuable template for designing new G4-binding ligands.[8]
Quantitative Data: Anticancer Activity
While specific data for this compound derivatives are emerging, studies on closely related substituted indoles demonstrate the scaffold's potential. The following table summarizes the antiproliferative activity of representative 6-substituted indole analogs against various cancer cell lines.
| Compound ID | 6-Position Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 3g | 3-cyano-4-methylphenyl | MCF-7 (Breast) | 2.94 ± 0.56 | [9] |
| 3g | 3-cyano-4-methylphenyl | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [9] |
| 3g | 3-cyano-4-methylphenyl | A549 (Lung) | 6.30 ± 0.30 | [9] |
| 3g | 3-cyano-4-methylphenyl | HeLa (Cervical) | 6.10 ± 0.31 | [9] |
| 3g | 3-cyano-4-methylphenyl | A375 (Melanoma) | 0.57 ± 0.01 | [9] |
| Compound 5 | (5-nitroindole derivative) | HeLa (Cervical) | 5.08 ± 0.91 | [8] |
| Compound 7 | (5-nitroindole derivative) | HeLa (Cervical) | 5.89 ± 0.73 | [8] |
Applications in Antiviral Research: HIV-1 Integrase Inhibition
The this compound scaffold is a key platform for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[10] HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a vital step in the viral replication cycle. The enzyme's active site contains two essential magnesium ions (Mg²⁺). INSTIs function by chelating these metal ions, effectively blocking the strand transfer reaction and halting viral replication.[11] Derivatives such as 6-nitro-1H-indole-2-carboxylic acid possess the ideal structural motifs—the indole N-H group and the C2-carboxylic acid—to act as a bidentate chelating agent for these Mg²⁺ ions.[10]
Quantitative Data: HIV-1 Integrase Inhibitors
While specific IC₅₀ values for this compound-based INSTIs are not widely published, the potency of established INSTIs provides a benchmark for the field. The development of this compound derivatives aims to achieve similar or improved potency, particularly against drug-resistant viral strains.
| Compound | Type | Strand Transfer IC₅₀ (nM) | Reference |
| Raltegravir | FDA-Approved INSTI | ~2-7 | [12] |
| Elvitegravir | FDA-Approved INSTI | 7.2 | [12] |
| Dolutegravir | FDA-Approved INSTI | 2.7 | [12] |
| L-870,810 | Naphthyridine Derivative | 8 | [12] |
Applications in Neurological Disorders: nNOS Inhibition
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological conditions, including stroke and neurodegenerative diseases.[13][14] Consequently, the selective inhibition of nNOS over its other isoforms (eNOS and iNOS) is a promising therapeutic strategy. The indole scaffold is a key pharmacophore for potent and selective nNOS inhibition, with the related 7-nitroindole (B1294693) being a well-documented inhibitor.[7] Research into 1,6-disubstituted indoles has identified potent and highly selective nNOS inhibitors, underscoring the potential of the this compound core in designing drugs for neurological disorders.[15]
Quantitative Data: nNOS Inhibition
The following table presents the inhibitory activity and selectivity of representative 1,6-disubstituted indole derivatives against the three human NOS isoforms. Selectivity is crucial to avoid side effects associated with the inhibition of eNOS (cardiovascular function) and iNOS (immune response).
| Compound ID | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) | Reference |
| (R)-8 | 300 | >100,000 | >100,000 | >333-fold | >333-fold | [15] |
| (S)-8 | 240 | 29,000 | 87,000 | 120-fold | 360-fold | [15] |
| 22 | 100 | 6,800 | >100,000 | 68-fold | >1000-fold | [15] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.
Protocol 1: Synthesis of Methyl this compound-2-carboxylate[3]
This protocol is adapted from the synthesis involving the dehydrogenation of the corresponding indoline.
-
Nitration of Indoline-2-carboxylic acid: To a solution of Indoline-2-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, add a nitrating agent (e.g., potassium nitrate) portion-wise while maintaining the temperature. Stir the mixture at low temperature for a specified time, then pour it onto ice and collect the precipitated 6-nitroindoline-2-carboxylic acid by filtration.
-
Esterification: Reflux the 6-nitroindoline-2-carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid for several hours. After cooling, neutralize the solution and extract the methyl ester with an organic solvent. Dry the organic layer and evaporate the solvent to yield methyl 6-nitroindoline-2-carboxylate.
-
Dehydrogenation: Dissolve the methyl 6-nitroindoline-2-carboxylate in a suitable solvent such as toluene (B28343) or dioxane. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approx. 1.1 equivalents) to the solution. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture and filter to remove the formed hydroquinone. Wash the filtrate with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure methyl this compound-2-carboxylate.
Protocol 2: In Vitro nNOS Enzyme Inhibition Assay (Hemoglobin Trapping Assay)[6]
This assay measures NO production by monitoring the NO-mediated oxidation of oxyhemoglobin to methemoglobin.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4). Prepare stock solutions of L-arginine, NADPH, Calmodulin, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and oxyhemoglobin in the assay buffer. Prepare serial dilutions of the this compound test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, L-arginine, NADPH, Calmodulin, BH4, and oxyhemoglobin to each well.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the reaction by adding a pre-determined amount of purified recombinant human nNOS enzyme to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 401 nm (the absorbance maximum for methemoglobin) at 37°C over a period of 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: c-Myc G-Quadruplex Fluorescence Resonance Energy Transfer (FRET) Melting Assay[5][16]
This assay measures the thermal stabilization of a G4-forming DNA sequence upon ligand binding.
-
Oligonucleotide Preparation: Use a DNA oligonucleotide corresponding to the c-Myc promoter G4-forming region, labeled at the 5' end with a fluorescent donor (e.g., FAM) and at the 3' end with a quencher (e.g., TAMRA).
-
Sample Preparation: In a 96-well PCR plate, prepare a solution containing the dual-labeled oligonucleotide (e.g., 0.2 µM) in a relevant buffer (e.g., 10 mM Sodium Cacodylate, pH 7.4, with 10 mM KCl). Add the test this compound derivative at various concentrations (e.g., 0.2 - 2 µM) or a vehicle control (DMSO).
-
Annealing: To ensure G4 formation, heat the plate to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
FRET Melting: Use a real-time PCR machine to monitor the fluorescence of the donor fluorophore while increasing the temperature from 20°C to 95°C in increments of 1°C per minute.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G4 structures are unfolded. This corresponds to the inflection point of the melting curve (fluorescence vs. temperature). The stabilization effect of the ligand is quantified as the change in melting temperature (ΔTₘ), calculated as (Tₘ in the presence of ligand) - (Tₘ in the absence of ligand). A higher ΔTₘ indicates stronger binding and stabilization.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and promising platform in medicinal chemistry. Its synthetic accessibility and the unique electronic properties conferred by the nitro group make it an attractive starting point for developing inhibitors against a range of therapeutic targets, including those in cancer, viral diseases, and neurological disorders. The data on related 1,6-disubstituted and 5-nitroindole (B16589) derivatives strongly support the potential of this scaffold. Future work should focus on synthesizing and screening focused libraries of this compound derivatives to establish clear structure-activity relationships, optimize pharmacokinetic properties, and validate their therapeutic efficacy in relevant preclinical models. The continued exploration of this privileged scaffold is poised to deliver the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]
- 5. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 15. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Studies of 6-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroindole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its indole (B1671886) core, substituted with a nitro group at the 6-position, imparts unique electronic properties that make it a valuable precursor for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, with a focus on its synthesis, physicochemical properties, and early biological evaluations. Detailed experimental protocols for key synthetic routes are provided, alongside a summarization of quantitative data. While specific signaling pathways for this compound are not yet elucidated in the literature, this guide discusses the known biological activities of closely related nitroindoles to provide context for future research.
Introduction
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a nitro group onto this scaffold, as in this compound, significantly modifies its chemical reactivity and potential for biological interactions. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, making this compound a versatile intermediate for chemical synthesis.[1] This document details the foundational knowledge surrounding this compound, from its initial synthesis to early insights into its utility.
Synthesis of this compound
The synthesis of this compound has been approached through various methods, with two prominent routes being the classical multi-step synthesis from an indoline (B122111) precursor and a more contemporary regioselective approach.
Classical Synthesis via Nitration, Dehydrogenation, and Decarboxylation
One of the earliest and most established methods for preparing this compound involves a three-step sequence starting from indoline-2-carboxylic acid. This method provides a reliable route to the desired 6-nitro isomer.
Experimental Workflow: Classical Synthesis of this compound
Caption: Workflow for the classical synthesis of this compound.
2.1.1. Experimental Protocol: Synthesis of Methyl this compound-2-carboxylate
This protocol is adapted from the synthesis of methyl 5- and this compound-2-carboxylates by the nitration of indoline-2-carboxylic acid.
-
Esterification of Indoline-2-carboxylic Acid: To a solution of indoline-2-carboxylic acid in methanol, cooled to 0 °C, thionyl chloride is added dropwise. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized to afford methyl indoline-2-carboxylate.
-
Nitration of Methyl Indoline-2-carboxylate: The methyl indoline-2-carboxylate is dissolved in concentrated sulfuric acid at 0 °C. A solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a specified time and then poured onto ice. The precipitated product, a mixture of nitro-isomers, is filtered and washed with water.
-
Dehydrogenation: The crude methyl 6-nitroindoline-2-carboxylate is dissolved in a suitable solvent such as toluene (B28343) or dioxane. An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2), is added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield methyl this compound-2-carboxylate.
2.1.2. Experimental Protocol: Decarboxylation of this compound-2-carboxylic Acid
-
Hydrolysis of the Ester: Methyl this compound-2-carboxylate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base such as sodium hydroxide.
-
Decarboxylation: The resulting this compound-2-carboxylic acid is heated in a high-boiling solvent like quinoline, often in the presence of a catalyst such as copper oxide, to facilitate the decarboxylation to this compound.
Regioselective Synthesis from Enaminones
A more recent and highly regioselective method involves the cesium carbonate-promoted reaction of enaminones with nitroaromatic compounds. This transition metal-free approach allows for the formation of two new C-C and C-N bonds in a single operation.
Logical Flow: Regioselective Synthesis of this compound Derivatives
Caption: Logical flow of the regioselective synthesis of this compound derivatives.
Physicochemical and Spectroscopic Data
The initial studies of this compound have established its fundamental physicochemical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 162.15 g/mol | --INVALID-LINK-- |
| Melting Point | 139-143 °C | --INVALID-LINK-- |
| Appearance | Yellow to brown-yellow powder | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water | --INVALID-LINK-- |
Spectroscopic Data:
-
¹H NMR: Spectra are available in public databases such as ChemicalBook.[2]
-
IR Spectra: Infrared spectra are available from the NIST WebBook.[3]
-
Mass Spectra: Electron ionization mass spectra can be found in the NIST WebBook.[4]
-
UV-Vis Spectra: The UV-vis absorption spectrum of this compound in 2-propanol shows two maxima in the near-UV range (300–400 nm).[5]
Initial Biological Studies and Potential Applications
While specific signaling pathways for this compound have not been extensively detailed, the broader class of nitroindoles has shown significant biological activity. This compound itself is primarily recognized as a versatile building block in medicinal chemistry for the development of therapeutic agents.[6]
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[6] Its derivatives have been investigated for a range of therapeutic targets. For example, derivatives of 6-nitro-1H-indole-2-carboxylic acid have been explored as HIV-1 integrase inhibitors.
Insights from Related Nitroindoles
Studies on other nitroindole isomers provide valuable insights into the potential biological activities of this compound.
-
Anticancer Activity: Derivatives of 5-nitroindole (B16589) have been shown to exhibit anticancer properties by stabilizing G-quadruplex DNA structures in the promoter region of the c-Myc oncogene, leading to its downregulation.[7] This mechanism induces cell cycle arrest and apoptosis in cancer cells.
-
Enzyme Inhibition: The nitroindole scaffold is present in molecules that have been investigated as enzyme inhibitors. For example, derivatives of 7-nitroindole (B1294693) are known inhibitors of neuronal nitric oxide synthase (nNOS).
Hypothesized Biological Interaction of Nitroindoles
Caption: Hypothesized mechanism of anticancer activity for certain nitroindole derivatives.
It is important to note that while these findings for other nitroindoles are encouraging, dedicated studies are required to determine if this compound or its derivatives exhibit similar mechanisms of action. One report suggests that this compound can inhibit DNA synthesis by binding to oligodeoxynucleotides.
Conclusion and Future Directions
This compound is a synthetically accessible and versatile chemical entity with established physicochemical properties. While its primary role to date has been as a foundational building block in the synthesis of more complex molecules for drug discovery, the known biological activities of the broader nitroindole class suggest that this compound itself may possess intrinsic biological activity worthy of further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential. The detailed synthetic protocols and compiled data within this guide serve as a valuable resource for researchers embarking on such studies.
References
- 1. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Nitroindole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindole is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the nitro group at the 6-position of the indole (B1671886) scaffold imparts unique electronic properties, influencing the reactivity of the entire molecule. This key functional group can be retained in the final product to elicit specific biological responses or can be transformed into other functional groups, such as an amino group, providing a strategic entry point for further molecular diversification. These attributes make this compound an attractive starting material for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including palladium-catalyzed cross-coupling reactions, reduction of the nitro group, and N-alkylation. Furthermore, a specific application in the synthesis of c-Myc G-quadruplex binders with anticancer activity is highlighted, complete with a detailed protocol and a diagram of the relevant signaling pathway.
Key Applications of this compound
The strategic placement of the nitro group on the indole ring allows for a diverse range of chemical modifications, making this compound a cornerstone for the synthesis of complex molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: The corresponding 6-halo-nitroindoles can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the construction of C-C bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties, respectively.[4][5][6]
-
Reduction to 6-Aminoindole (B160974): The nitro group can be easily reduced to an amino group, which serves as a versatile handle for further functionalization.[7] This transformation is crucial for the synthesis of compounds where a nitrogen-containing substituent is desired at the 6-position, and it opens up avenues for amide bond formation, sulfonylation, and other reactions.
-
N-Alkylation: The indole nitrogen can be alkylated to introduce a variety of substituents. This modification is often critical for modulating the biological activity and physicochemical properties of the final compound.[8][9]
-
Synthesis of Bioactive Molecules: this compound and its derivatives have been incorporated into a multitude of biologically active molecules. Notably, they have been investigated as precursors for anticancer agents that target DNA G-quadruplexes and as scaffolds for kinase inhibitors.[1][2][10][11]
Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound core. The following are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions, which would typically be performed on a halogenated this compound derivative (e.g., 6-bromo- or 6-iodo-nitroindole).
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-bromoindole (B116670) derivative with phenylboronic acid.
Reaction Scheme:
Materials:
-
6-Bromo-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
To a reaction vessel, add 6-bromo-1H-indole (1.0 equiv.), phenylboronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Bromoarenes with Phenylboronic Acid:
| Entry | Bromoarene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | DME | 90 | 18 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
This protocol provides a general method for the Heck reaction of a 6-bromoindole with styrene (B11656).
Reaction Scheme:
Materials:
-
6-Bromo-1H-indole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
In a sealed tube, combine 6-bromo-1H-indole (1.0 equiv.), styrene (1.2 equiv.), palladium(II) acetate (0.02 equiv.), tri(o-tolyl)phosphine (0.04 equiv.), and triethylamine (2.0 equiv.).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Quantitative Data for Heck Reaction of Aryl Bromides with Styrene:
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 16 | 90 |
| 2 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 24 | 85 |
| 3 | 1-Bromonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | NMP | 110 | 18 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
This protocol outlines a general procedure for the Sonogashira coupling of a 6-iodoindole with phenylacetylene (B144264).[4]
Reaction Scheme:
Materials:
-
6-Iodo-1H-indole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 6-iodo-1H-indole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling of Aryl Iodides with Phenylacetylene:
| Entry | Aryl Iodide | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 8 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Toluene | 80 | 12 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[7]
Reaction Scheme:
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas supply
Procedure:
-
Dissolve this compound (1.0 equiv.) in ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
The filtrate containing the 6-aminoindole can be used directly in the next step or concentrated under reduced pressure. Note that 6-aminoindole may be unstable and prone to oxidation, so it is often best to use it immediately.
Quantitative Data for the Reduction of Nitroarenes:
| Entry | Nitroarene | Reducing Agent | Solvent | Temp | Time | Yield (%) |
| 1 | Nitrobenzene | H₂, Pd/C | EtOH | RT | 2 h | >95 |
| 2 | 4-Nitrotoluene | SnCl₂·2H₂O, HCl | EtOH | Reflux | 3 h | 90 |
| 3 | 3-Nitroaniline | Na₂S₂O₄, NaOH | H₂O/EtOH | 50 °C | 1 h | 85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a strong base.[9]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add a solution of this compound (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Slowly add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for N-Alkylation of Indoles:
| Entry | Indole Derivative | Alkylating Agent | Base | Solvent | Temp | Time | Yield (%) |
| 1 | Indole | Benzyl bromide | NaH | DMF | RT | 4 h | 95 |
| 2 | 5-Bromoindole | Methyl iodide | KOH | DMSO | RT | 2 h | 92 |
| 3 | This compound | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 60 °C | 12 h | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Application in the Synthesis of c-Myc G-Quadruplex Binders
Derivatives of nitroindoles have shown significant promise as anticancer agents by targeting and stabilizing G-quadruplex DNA structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of its expression.[10][11]
Signaling Pathway
Protocol: Synthesis of a Pyrrolidine-Substituted 5-Nitroindole (B16589) as a c-Myc G-Quadruplex Binder
This protocol is adapted from the synthesis of potent 5-nitroindole-based c-Myc inhibitors and can be applied to the this compound scaffold with appropriate modifications.[10]
Step 1: N-Alkylation of this compound
-
Follow the general N-Alkylation protocol described above, using 1,3-dibromopropane (B121459) as the alkylating agent to yield 1-(3-bromopropyl)-6-nitro-1H-indole.
Step 2: Substitution with Pyrrolidine (B122466)
-
To a solution of 1-(3-bromopropyl)-6-nitro-1H-indole (1.0 equiv.) in acetonitrile, add potassium carbonate (3.0 equiv.) and pyrrolidine (1.5 equiv.).
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 6-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole.
Step 3: Vilsmeier-Haack Formylation
-
To a solution of phosphorus oxychloride (POCl₃, 1.5 equiv.) in anhydrous DMF at 0 °C, add a solution of 6-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole (1.0 equiv.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by pouring it onto ice water and neutralize with 50% NaOH solution to a pH of 9.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 6-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole-3-carbaldehyde.
Step 4: Reductive Amination
-
Dissolve the aldehyde from Step 3 (1.0 equiv.) and a desired amine (e.g., N,N-dimethylethylenediamine, 3.0 equiv.) in a 1:1 mixture of dry ethanol and acetonitrile.
-
Stir the mixture for 2 hours at room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add sodium borohydride (B1222165) (NaBH₄, 10 equiv.) portion-wise.
-
Stir for 4 hours at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.
Quantitative Data for Anticancer Activity of Nitroindole Derivatives:
| Compound | Target | Cell Line | IC₅₀ (µM) |
| Derivative 5 | c-Myc G4 | HeLa | 5.08 ± 0.91 |
| Derivative 7 | c-Myc G4 | HeLa | 5.89 ± 0.73 |
| Doxorubicin | Topo II | HeLa | ~1.0 |
Data adapted from a study on 5-nitroindole derivatives.[10]
Conclusion
This compound is a highly valuable building block in organic synthesis, offering multiple avenues for functionalization. Its utility in palladium-catalyzed cross-coupling reactions, its facile conversion to the corresponding aminoindole, and the ability to undergo N-alkylation make it a strategic starting material for the construction of complex and biologically active molecules. The successful application of related nitroindoles in the development of potent anticancer agents highlights the significant potential of this scaffold in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitroindole Derivatives: A Promising Frontier in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer therapeutics is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the indole (B1671886) nucleus has consistently demonstrated significant potential, forming the backbone of numerous biologically active compounds. The strategic introduction of a nitro group at the 6-position of the indole ring has emerged as a promising strategy in the design of potent anticancer agents. These 6-nitroindole derivatives have exhibited diverse mechanisms of action, including the disruption of microtubule dynamics, induction of cell cycle arrest, and initiation of apoptotic cell death in various cancer cell lines. This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the disruption of cellular proliferation and the induction of programmed cell death. Key mechanisms include:
-
Tubulin Polymerization Inhibition: A significant number of 6-substituted indole derivatives act as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to the formation of a defective mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
-
Induction of Apoptosis: this compound derivatives have been shown to trigger the intrinsic apoptotic pathway. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to programmed cell death.
-
Cell Cycle Arrest: By disrupting microtubule function and activating various signaling pathways, this compound derivatives can effectively halt the progression of the cell cycle, predominantly at the G2/M checkpoint. This prevents cancer cells from completing mitosis and proliferating.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various this compound and related 6-substituted indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3g | 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | ||
| A549 (Lung) | 6.30 ± 0.30 | [1] | ||
| HeLa (Cervical) | 6.10 ± 0.31 | [1] | ||
| A375 (Melanoma) | 0.57 ± 0.01 | [1] | ||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] | ||
| Compound 127 (R = 3-CF3) | N-(1H-indol-6-yl)-3-(trifluoromethyl)benzamide | T47D (Breast) | 28.23 | [2] |
| MCF-7 (Breast) | 30.63 | [2] | ||
| Indole-thiophene derivative 6a | 3-aroyl-1H-indole with heterocyclic ring at position 6 | HT29 (Colon) | Nanomolar range | |
| HepG2 (Liver) | Nanomolar range | |||
| HCT116 (Colon) | Nanomolar range | |||
| T98G (Glioblastoma) | Nanomolar range | |||
| Indole-nitroolefin 16 | Indole nitroolefin | 22Rv1 (Prostate) | 1.53 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in the anticancer activity of this compound derivatives, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Nitroindole in the Synthesis of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindole is a versatile heterocyclic scaffold employed in the design and synthesis of advanced fluorescent probes. Its utility stems from the strong electron-withdrawing nature of the nitro group at the 6-position of the indole (B1671886) ring. This feature is fundamental to the construction of probes operating on principles such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PeT), and enzyme-triggered activation. Probes derived from this compound are particularly valuable for detecting and imaging specific analytes and biological activities, most notably nitroreductase (NTR) activity, which is a key indicator of hypoxic conditions in tumor cells.
The core design of these probes often involves a donor-π-acceptor (D-π-A) architecture, where this compound serves as the electron acceptor. The fluorescence properties of the molecule are typically quenched or shifted to shorter wavelengths in its native state. Upon interaction with a specific analyte or enzyme, the electronic properties of the this compound moiety are altered, leading to a detectable change in the fluorescence signal, such as a "turn-on" response or a ratiometric shift. This document provides detailed application notes, quantitative data, and experimental protocols for the synthesis and utilization of this compound-based fluorescent probes.
Data Presentation
The photophysical and performance characteristics of this compound-based fluorescent probes are critical for their application. The following table summarizes key quantitative data for a representative this compound-based probe designed for nitroreductase detection, herein referred to as "IND-NO2," a probe that upon enzymatic reduction releases a fluorescent reporter.[1]
| Property | Value | Conditions | Reference |
| Excitation Wavelength (λex) | 520 nm | Post-reaction with Nitroreductase | [1] |
| Emission Wavelength (λem) | 564 nm | Post-reaction with Nitroreductase | [1] |
| Limit of Detection (LOD) | 6.21 nM | In vitro enzymatic assay with E. coli NTR | |
| Analyte | Nitroreductase (NTR) | - | [1] |
| Mechanism of Action | Enzyme-catalyzed reduction | Reduction of nitro group to amino group | [1] |
Signaling Pathway and Experimental Workflow
The primary application of this compound-based probes is in the detection of nitroreductase activity, which is a hallmark of hypoxic environments often found in solid tumors. The signaling pathway, or more accurately, the detection mechanism, involves the enzymatic reduction of the nitro group.
The experimental workflow for synthesizing and applying a this compound-based fluorescent probe for cellular imaging can be generalized into two main stages: chemical synthesis and biological application.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based Fluorescent Probe
This protocol outlines a general method for synthesizing a fluorescent probe for nitroreductase detection, based on the condensation of a this compound derivative with a fluorophore moiety. This is a representative synthesis; specific reagents and conditions may vary depending on the desired final probe structure.
Materials:
-
This compound-3-carboxaldehyde
-
A suitable fluorophore with a reactive amine or other coupling group
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Catalyst (e.g., piperidine (B6355638), acetic acid)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound-3-carboxaldehyde (1 equivalent) and the fluorophore-containing coupling partner (1-1.2 equivalents) in the appropriate anhydrous solvent.
-
Catalysis: Add a catalytic amount of a suitable acid or base (e.g., a few drops of piperidine or acetic acid) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the starting materials. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Collect the fractions containing the pure product and remove the solvent. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Detection of Nitroreductase Activity
This protocol describes the use of a this compound-based probe to measure the activity of purified nitroreductase in a cuvette-based assay.
Materials:
-
Purified nitroreductase enzyme (e.g., from E. coli)
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
NADH stock solution (e.g., 10 mM in buffer)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, the this compound probe at a final concentration of 10 µM, and NADH at a final concentration of 50-100 µM.
-
Baseline Measurement: Place the cuvette in the fluorometer and record the baseline fluorescence at the appropriate excitation and emission wavelengths for the reduced form of the probe (e.g., λex = 520 nm, λem = 564 nm for an IND-NO2-like probe).[1]
-
Initiate Reaction: Add a known concentration of nitroreductase to the cuvette to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. A time-dependent increase in fluorescence indicates the enzymatic conversion of the probe.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the initial reaction rate. Different concentrations of the enzyme can be used to generate a standard curve.
Protocol 3: Live Cell Imaging of Hypoxia-Induced Nitroreductase Activity
This protocol provides a general procedure for using a this compound-based probe to image nitroreductase activity in live cells under hypoxic conditions.
Materials:
-
Cancer cell line known to upregulate NTR under hypoxia (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Glass-bottom imaging dishes or plates
-
This compound-based probe stock solution (1 mM in DMSO)
-
Hypoxia chamber or incubator
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes and culture under standard normoxic conditions (21% O₂) until they reach the desired confluency (typically 60-80%).
-
Induction of Hypoxia: Transfer one set of dishes to a hypoxia chamber (e.g., 1% O₂) for a period sufficient to induce nitroreductase expression (e.g., 12-24 hours). Keep a control set of dishes under normoxic conditions.
-
Probe Loading: Prepare a working solution of the this compound probe in cell culture medium at a final concentration of 1-10 µM. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. This incubation should be performed under the respective normoxic or hypoxic conditions.
-
Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh medium to remove extracellular probe.
-
Imaging: Add fresh medium or PBS to the dishes and immediately image the cells using a confocal microscope. Use the appropriate laser line for excitation and collect the emission in the expected range for the reduced probe.
-
Data Analysis: Acquire images from both the normoxic and hypoxic cell populations. Quantify the fluorescence intensity in the cells to determine the relative levels of nitroreductase activity. A significantly higher fluorescence signal in the hypoxic cells compared to the normoxic cells indicates successful detection of hypoxia-induced NTR activity.
References
Application Notes and Protocols for 6-Nitroindole as a Universal Base in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindole is a non-natural, hydrophobic aromatic molecule that can be incorporated into synthetic oligonucleotides to function as a universal base. Unlike the canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine) which pair through specific hydrogen bonds, this compound and other nitroazole analogs stabilize the DNA duplex primarily through base-stacking interactions.[1] This property allows it to be placed opposite any of the four natural bases with minimal discrimination, making it a useful tool in various molecular biology applications where sequence ambiguity is present.
However, it is important to note that among the nitroindole isomers (4-, 5-, and this compound), this compound has been shown to be the most destabilizing to the DNA duplex. The established order of duplex stability is: 5-nitroindole (B16589) > 4-nitroindole (B16737) > this compound.[1] While 5-nitroindole is more commonly used due to its superior stabilizing properties, this compound can still serve as a functional universal base in certain applications. These notes provide an overview of its properties, relevant quantitative data for comparison, and detailed protocols for its use.
Principle of Universal Base Pairing by this compound
The functionality of this compound as a universal base is derived from its chemical structure. Lacking hydrogen bond donor and acceptor groups at the positions required for Watson-Crick pairing, it does not show a strong preference for any of the four canonical bases. Instead, its large, planar aromatic system intercalates into the DNA double helix, contributing to duplex stability through favorable π-π stacking interactions with adjacent bases. This mechanism allows it to maintain the helical structure of DNA without specific hydrogen bonding to the opposing base.
Caption: Universal pairing of this compound relies on stacking interactions, not hydrogen bonds.
Quantitative Data
Specific thermodynamic and melting temperature (Tm) data for this compound are not extensively reported in the literature, likely due to its lower stability compared to 5-nitroindole. The available data consistently indicates that this compound is the most destabilizing of the common nitroindole isomers.[1] For comparative purposes, the data for the more stable and well-characterized 5-nitroindole is presented below. It is expected that oligonucleotides containing this compound would exhibit a greater decrease in melting temperature.
Table 1: Comparative Melting Temperatures (Tm) of Duplexes Containing 5-Nitroindole
| Universal Base | Position in Oligonucleotide | Tm (°C) with 5-Nitroindole | Tm (°C) of Unmodified Duplex | ΔTm (°C) |
| 5-Nitroindole | End | 70 | 72 | -2 |
| 5-Nitroindole | Middle | 67 | 72 | -5 |
Data is illustrative and based on typical values reported for 5-nitroindole in a 17-mer oligonucleotide.[2] The ΔTm for this compound would be expected to be larger.
Table 2: Thermodynamic Parameters for Duplexes Containing 5-Nitroindole
| Universal Base | Opposing Base | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| 5-Nitroindole | A | -45.2 | -124.5 | -7.9 |
| 5-Nitroindole | C | -44.8 | -123.1 | -7.8 |
| 5-Nitroindole | G | -46.1 | -128.0 | -8.0 |
| 5-Nitroindole | T | -44.5 | -122.3 | -7.7 |
Table 3: Expected Coupling Efficiency of Phosphoramidites
| Phosphoramidite (B1245037) Type | Expected Coupling Efficiency (%) |
| Standard (dA, dC, dG, dT) | > 99 |
| This compound-CE Phosphoramidite | > 98 (expected) |
The coupling efficiency of this compound phosphoramidite is expected to be high and comparable to standard phosphoramidites under optimized synthesis conditions.[3]
Experimental Protocols
Protocol for Oligonucleotide Synthesis Incorporating this compound
This protocol describes the automated solid-phase synthesis of oligonucleotides containing a this compound residue using standard phosphoramidite chemistry.
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Materials and Reagents:
-
This compound-CE Phosphoramidite
-
Standard DNA/RNA Phosphoramidites (dA, dC, dG, dT/U)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M Dicyanoimidazole in Acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile (B52724)
-
Cleavage and Deprotection Reagents (e.g., concentrated Ammonium (B1175870) Hydroxide)
-
Purification reagents (e.g., HPLC grade solvents, buffers)
Procedure:
-
Preparation: Dissolve the this compound-CE phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Install the phosphoramidite vial on the automated DNA/RNA synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the this compound incorporation.
-
Synthesis Cycle: The following cycle is repeated for each monomer addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.
-
Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial and add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours).[3]
-
-
Purification: Purify the crude oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[3]
Considerations for this compound:
-
Due to its potentially lower stability compared to other modified bases, consider using milder deprotection conditions if the oligonucleotide contains other sensitive modifications.
-
Ensure complete dryness of the phosphoramidite and acetonitrile to maintain high coupling efficiency.
Protocol for Degenerate PCR Using a this compound Containing Primer
This protocol provides a general guideline for using a primer containing this compound at a degenerate position. A "touchdown" PCR approach is recommended to enhance specificity.
Caption: Touchdown PCR workflow for primers containing this compound.
PCR Reaction Mixture (25 µL):
-
10x PCR Buffer: 2.5 µL
-
dNTPs (10 mM each): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM, containing this compound): 1.0 µL
-
Template DNA: 10-100 ng
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to 25 µL
Thermocycling Conditions (Touchdown PCR):
-
Initial Denaturation: 95°C for 5 minutes
-
Touchdown Cycles (15 cycles):
-
95°C for 30 seconds
-
65°C for 30 seconds (-1°C per cycle)
-
72°C for 1 minute
-
-
Standard Cycles (20 cycles):
-
95°C for 30 seconds
-
50°C for 30 seconds
-
72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
Considerations for this compound:
-
The incorporation of this compound will lower the melting temperature of the primer-template duplex. The starting annealing temperature in the touchdown protocol may need to be optimized and is generally lower than for standard primers.
-
The efficiency of PCR may be reduced with an increasing number of this compound substitutions.[4] It is advisable to limit the number of substitutions if possible.
-
The position of the this compound within the primer can affect performance; substitutions near the 3'-end may be more detrimental to polymerase extension.[2]
Quality Control
After synthesis and purification, it is essential to verify the integrity and purity of the this compound-containing oligonucleotide.
-
Mass Spectrometry (MALDI-TOF or ESI): To confirm the correct molecular weight, verifying the successful incorporation of the this compound base(s).[3]
-
HPLC or PAGE: To assess the purity of the full-length oligonucleotide.
-
UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide solution.
-
Melting Temperature (Tm) Analysis: To experimentally determine the hybridization properties of the modified oligonucleotide.[5]
Applications
Oligonucleotides containing this compound can be used in several applications, including:
-
Degenerate Primers and Probes: For PCR, sequencing, and hybridization where the target sequence has variability.[3]
-
Probing DNA-Protein Interactions: To study the binding and recognition of proteins to DNA sequences containing a non-natural base.
-
Diagnostics: In the development of probes for the detection of a range of related genetic sequences.
Conclusion
This compound serves as a functional, albeit destabilizing, universal base for oligonucleotide synthesis. While it is less commonly employed than its more stable isomer, 5-nitroindole, it can be a valuable tool in applications requiring sequence degeneracy. Successful implementation requires careful consideration of its impact on duplex stability and optimization of experimental protocols, particularly annealing temperatures in hybridization-based assays. The protocols and data presented here provide a framework for the effective use of this compound in molecular biology and drug development research.
References
Application Notes and Protocols for the Functionalization of the 6-Nitroindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical functionalization of the 6-nitroindole scaffold. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules.[1][2] The presence of the nitro group at the 6-position significantly influences the electronic properties of the indole (B1671886) ring, enabling a variety of chemical transformations.[3] These notes cover key synthetic methodologies, including transition-metal-free synthesis, N-alkylation, C3-formylation, and reduction of the nitro group, to facilitate the development of novel therapeutics.
Data Presentation
The following tables summarize quantitative data for representative functionalization reactions of the this compound scaffold.
Table 1: Transition-Metal-Free Synthesis of this compound Derivatives [4]
| Entry | R¹ | R² | R³ | Solvent | Yield (%) |
| 1 | Ph | H | Ph | PhCl | 75 |
| 2 | 4-MeC₆H₄ | H | Ph | PhCl | 72 |
| 3 | 4-FC₆H₄ | H | Ph | PhCl | 68 |
| 4 | 4-ClC₆H₄ | H | Ph | PhCl | 65 |
| 5 | 4-BrC₆H₄ | H | Ph | PhCl | 62 |
| 6 | Thiophen-2-yl | H | Ph | PhCl | 55 |
| 7 | Ph | Me | Ph | PhCl | 78 |
| 8 | Ph | H | 4-MeC₆H₄ | PhCl | 70 |
Reaction conditions: enaminone (0.3 mmol), dinitrobenzene (0.45 mmol), Cs₂CO₃ (3.3 equiv.) in the specified solvent (2 mL) at 110 °C in air.
Table 2: Reduction of this compound to 6-Aminoindole
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol (B145695) | Room Temp. | 1-4 h | >90 | [5] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux | 1.5-3 h | Good | [5][6] |
| Sodium Dithionite Reduction | Na₂S₂O₄, NaOH | Ethanol/Water | 50 °C | 30-60 min | ~70-90 | [5][6] |
Experimental Protocols
Transition-Metal-Free Synthesis of 6-Nitroindoles
This protocol describes a cesium carbonate-promoted method for the synthesis of this compound derivatives from enaminones and dinitrobenzenes.[4][7]
Materials:
-
β-Enaminone
-
Cesium Carbonate (Cs₂CO₃)
-
Chlorobenzene (B131634) (PhCl)
Procedure:
-
To a reaction vessel, add the β-enaminone (0.3 mmol), 1,3-dinitrobenzene (0.45 mmol), and cesium carbonate (3.3 equivalents).
-
Add chlorobenzene (2 mL) to the mixture.
-
Heat the reaction mixture to 110 °C and stir in the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
N-Alkylation of this compound
This protocol details the N-alkylation of the indole scaffold, a common strategy to introduce structural diversity.[8]
Materials:
-
This compound
-
Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution
-
Ethyl Acetate (B1210297)
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
C3-Formylation of this compound (Vilsmeier-Haack Reaction)
This protocol describes the introduction of a formyl group at the C3 position of the this compound scaffold.[3][9]
Materials:
-
This compound-2-carboxylate
-
Phosphorus Oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Acetate
-
Diethyl Ether
Procedure:
-
In a reaction vessel, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature at 0 °C.
-
To this mixture, add a solution of ethyl 6-nitro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium acetate (5.6 equivalents) in water at 0 °C and stir for 10 minutes.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C3-formylated this compound derivative.
Reduction of this compound to 6-Aminoindole
The reduction of the nitro group to an amine is a critical transformation, providing a handle for further functionalization, such as amide bond formation or diazotization.[5][6][10]
Method A: Catalytic Hydrogenation [5] Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas
Procedure:
-
To a solution of this compound (1.0 g) in ethanol (20 mL) in a hydrogenation flask, add 10% Pd/C (10 mol%).
-
Seal the flask and purge with hydrogen gas (using a balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 6-aminoindole.
Method B: Stannous Chloride Reduction [5] Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ice-water
Procedure:
-
To a solution of this compound (1.0 g) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (5 equivalents).
-
Add concentrated hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 6-aminoindole.
Visualizations
The following diagrams illustrate key reaction workflows and a relevant signaling pathway.
Caption: General workflow for the synthesis and functionalization of the this compound scaffold.
Caption: Reaction scheme for the transition-metal-free synthesis of 6-nitroindoles.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain indole derivatives.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]
- 4. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 6-Nitroindole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-nitroindole as a versatile starting material in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the this compound scaffold allows for the exploration of diverse chemical space and the development of novel therapeutics targeting key signaling pathways implicated in various diseases, particularly cancer.
Introduction to this compound in Kinase Inhibitor Design
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The introduction of a nitro group at the 6-position of the indole ring provides a valuable synthetic handle for further functionalization. The electron-withdrawing nature of the nitro group can influence the chemical reactivity of the indole ring, and its subsequent reduction to a 6-amino group opens up a plethora of possibilities for introducing diverse substituents through various chemical transformations. This allows for the fine-tuning of the pharmacological properties of the resulting kinase inhibitors, including their potency, selectivity, and pharmacokinetic profiles.
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a two-stage approach:
-
Reduction of the Nitro Group: The this compound is first reduced to the corresponding 6-aminoindole (B160974). This transformation is a critical step, as the resulting amino group serves as a key point for diversification.
-
Functionalization of the Amino Group and Indole Core: The 6-aminoindole intermediate is then further modified. This can involve reactions at the amino group itself (e.g., acylation, urea (B33335) formation) or at other positions of the indole ring, often through palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties.
Key Kinase Targets and Signaling Pathways
Kinase inhibitors derived from the this compound scaffold have the potential to target a range of protein kinases that are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers and other diseases. Key signaling pathways that can be targeted include:
-
Ras/Raf/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in components of this pathway are common in many cancers.
-
PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival. Its aberrant activation is frequently observed in human cancers.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated pathway involved in apoptosis, inflammation, and cellular differentiation.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involved in the synthesis of kinase inhibitors starting from this compound.
Protocol 1: Reduction of this compound to 6-Aminoindole
This protocol describes the reduction of the nitro group of this compound to an amino group using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) (EtOH) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-aminoindole. Due to the potential instability of 6-aminoindole, it is often used immediately in the next step without extensive purification.
Protocol 2: Synthesis of a 6-Anilinoindole Derivative via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of 6-bromoindole (B116670) (which can be synthesized from 6-aminoindole via Sandmeyer reaction) with an aniline (B41778) to form a C-N bond. This method is also applicable to the coupling of 6-aminoindole with aryl halides.
Materials:
-
6-Bromoindole (or 6-aminoindole and an aryl halide)
-
Substituted Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine (B1218219) ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343) or dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Stir plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Add the 6-bromoindole (1.0 eq) and the substituted aniline (1.1-1.2 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 6-anilinoindole derivative.[1]
Protocol 3: Synthesis of a 6-Arylindole Derivative via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 6-bromoindole with an arylboronic acid to form a C-C bond.
Materials:
-
6-Bromoindole
-
Arylboronic acid or arylboronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Reaction vessel
-
Inert gas supply
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel, combine 6-bromoindole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-arylindole derivative.
Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from indole scaffolds, illustrating the potential for compounds synthesized from this compound.
Table 1: Inhibitory Activity of Indole-Based Kinase Inhibitors against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | JNK3 | <40 | [2] |
| 2 | p38α | 11 | [3] |
| 3 | ROCK | - | [1] |
| 4 | TrkA | - | [4] |
| 5 | MK2 | - | [5] |
| 6 | EGFR | 1026 | [6] |
| 7 | SRC | 2 | [6] |
| 8 | c-Met | 20 | [7] |
| 9 | Cdc7 | - | [7] |
| 10 | RSK | - | [8] |
Note: Specific IC50 values for some compounds were not available in the provided search results and are indicated with "-". The table showcases the diversity of kinases that can be targeted with indole-based scaffolds.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by kinase inhibitors derived from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities with the potential to modulate the activity of key kinases involved in disease. The strategic functionalization of the 6-aminoindole intermediate allows for the systematic exploration of structure-activity relationships, ultimately leading to the identification of potent and selective kinase inhibitors for further development.
References
- 1. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Pathways to 2,3,6-Trisubstituted Indole Derivatives Utilizing 1-Methoxy-6-nitroindole-3-carbaldehyde
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug discovery, featuring prominently in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of the indole scaffold is paramount for modulating pharmacological activity. This document provides detailed synthetic routes to novel 2,3,6-trisubstituted indole derivatives commencing from the versatile building block, 1-methoxy-6-nitroindole-3-carbaldehyde. This starting material is particularly advantageous due to the activating effect of the 1-methoxy group and the electron-withdrawing nitro group, which facilitates regioselective nucleophilic substitution at the C-2 position of the indole nucleus. The methodologies presented herein offer a robust platform for the synthesis of diverse chemical libraries for screening and lead optimization in drug development programs.
Synthetic Strategy Overview
The central strategy revolves around the nucleophilic substitution reaction at the 2-position of 1-methoxy-6-nitroindole-3-carbaldehyde. The presence of the 1-methoxy and 6-nitro groups renders the C-2 position susceptible to attack by a variety of nucleophiles, including nitrogen, sulfur, and carbon-based reagents. Subsequent transformations of the resulting 2-substituted-6-nitroindole-3-carbaldehyde can be envisioned to further diversify the molecular architecture.
A key starting material, 1-methoxy-6-nitroindole-3-carbaldehyde, can be synthesized in a straightforward manner from indoline (B122111) in a multi-step sequence involving nitration, N-methoxylation, and a Vilsmeier-Haack formylation.
Experimental Protocols
Protocol 1: Synthesis of 1-Methoxy-6-nitroindole-3-carbaldehyde
This protocol details the Vilsmeier-Haack formylation of 1-methoxy-6-nitroindole.
Materials:
-
1-Methoxy-6-nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of 1-methoxy-6-nitroindole in dry DMF, add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC until starting material is consumed).
-
Carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-methoxy-6-nitroindole-3-carbaldehyde.
Protocol 2: General Procedure for the Nucleophilic Substitution at the C-2 Position
This protocol provides a general method for the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles.
Materials:
-
1-Methoxy-6-nitroindole-3-carbaldehyde
-
Nucleophile (e.g., piperidine, pyrrole, indole, sodium methanethiolate, p-chlorophenoxyacetonitrile)
-
Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (or another suitable base) in anhydrous DMF, add a solution of the nucleophile in anhydrous DMF at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 1 (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2,3,6-trisubstituted indole derivative.
Data Presentation
The following table summarizes the results of the nucleophilic substitution reactions on 1-methoxy-6-nitroindole-3-carbaldehyde with various nitrogen-centered nucleophiles.
| Entry | Nucleophile (NuH) | Reaction Time (h) | Product | Yield (%) |
| 1 | Piperidine | 2.5 | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92[1] |
| 2 | Pyrrole | 3.5 | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98[1] |
| 3 | Indole | 2.0 | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96[1] |
| 4 | Imidazole | 1.5 | 2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97[1] |
| 5 | Benzimidazole | 3.5 | 2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 87[1] |
Table 1: Synthesis of 2-amino-substituted-6-nitroindole-3-carbaldehydes.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow from the starting material to the 2,3,6-trisubstituted indole derivatives.
Caption: General workflow for the synthesis of 2,3,6-trisubstituted indoles.
Advanced Synthesis: Formation of a Fused Heterocyclic System
A notable extension of this methodology is the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with p-chlorophenoxyacetonitrile in the presence of potassium tert-butoxide, which leads to the formation of a novel pyrimido[1,2-a]indole (B3349944) derivative. This transformation showcases the potential for constructing more complex, fused heterocyclic systems.
Protocol 3: Synthesis of 4-Amino-3-(p-chlorophenoxy)-2-(p-chlorophenoxymethyl)-7-nitropyrimido[1,2-a]indole-10-carbaldehyde
Materials:
-
1-Methoxy-6-nitroindole-3-carbaldehyde
-
p-Chlorophenoxyacetonitrile
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-methoxy-6-nitroindole-3-carbaldehyde and p-chlorophenoxyacetonitrile in anhydrous DMF at 0 °C, add potassium tert-butoxide portion-wise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the target pyrimido[1,2-a]indole derivative.
The formation of this complex scaffold proceeds through a proposed mechanism involving initial nucleophilic attack of the deprotonated p-chlorophenoxyacetonitrile at the C-2 position of the indole, followed by an intramolecular cyclization and subsequent tautomerization.
Caption: Proposed reaction pathway to the pyrimido[1,2-a]indole derivative.
Conclusion
The synthetic routes detailed in these application notes demonstrate that 1-methoxy-6-nitroindole-3-carbaldehyde is a highly effective and versatile starting material for the synthesis of a wide range of 2,3,6-trisubstituted indole derivatives. The described protocols are robust and amenable to the generation of diverse molecular libraries for applications in drug discovery and materials science. The ability to introduce various functionalities at the C-2 position, coupled with the potential for further modification of the aldehyde and nitro groups, opens up extensive possibilities for creating novel and complex heterocyclic structures with potential biological activity.
References
Application Notes and Protocols for the Analytical Determination of 6-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its presence as a scaffold in various biologically active molecules. Accurate and precise analytical methods for the detection and quantification of this compound are crucial for quality control, stability testing, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
Application Note:
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for the quantification of this compound. This technique is particularly suitable for stability-indicating assays, allowing for the separation of this compound from its potential degradation products. The method's simplicity, reliability, and cost-effectiveness make it an essential tool in pharmaceutical analysis.
Experimental Protocol:
1.1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
1.2. Chromatographic Conditions: A stability-indicating HPLC method can be developed using the following parameters. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 350 nm |
| Expected Retention Time | ~10-15 minutes (highly dependent on the specific column and gradient) |
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For biological matrices, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed.
1.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis of this compound:
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of this compound
Application Note:
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, direct injection may be feasible, although derivatization can improve peak shape and sensitivity, especially for trace-level analysis in complex matrices. The high selectivity of mass spectrometry allows for confident identification based on the fragmentation pattern.
Experimental Protocol:
2.1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
This compound reference standard
-
Solvent (e.g., ethyl acetate, GC grade)
-
(Optional for derivatization) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
(Optional for derivatization) Pyridine (B92270) (anhydrous)
2.2. GC-MS Conditions (Direct Analysis):
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
2.3. Derivatization Protocol (Optional - Silylation):
-
Evaporate the dried sample extract or a known amount of standard to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2.4. Data Analysis:
-
Identify this compound by its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum (e.g., from a spectral library or a pure standard).
-
For quantification, use selected ion monitoring (SIM) of characteristic ions (e.g., m/z 162, 116, 89) to improve sensitivity and selectivity.
Workflow for GC-MS Analysis of this compound:
Caption: Workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
Application Note:
LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices such as plasma or urine. The use of Multiple Reaction Monitoring (MRM) allows for the detection of picogram levels of the analyte with minimal interference from the matrix. This method is ideal for pharmacokinetic and metabolism studies.
Experimental Protocol:
3.1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
3.2. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 10 minutes, then hold for 2 minutes, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor Ion (Q1): m/z 163.05; Product Ions (Q3): to be determined experimentally (predicted: ~117, ~90) |
| Collision Energy | To be optimized for the specific instrument |
3.3. Sample Preparation:
-
For biological samples, protein precipitation is a common and effective method. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the proteins. The supernatant can be diluted and injected.
-
Solid-phase extraction (SPE) can be used for further cleanup and concentration if necessary.
3.4. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.
-
The use of two MRM transitions (a quantifier and a qualifier) is recommended for confident identification.
Workflow for LC-MS/MS Analysis of this compound:
Caption: Workflow for the quantification of this compound by LC-MS/MS.
UV-Vis Spectroscopy for the Detection of this compound
Application Note:
UV-Vis spectroscopy is a simple and rapid technique for the detection and preliminary quantification of this compound in solution. It is particularly useful for monitoring reactions or for quick concentration estimations of relatively pure samples. This compound exhibits characteristic absorption maxima in the near-UV range.[1][2]
Experimental Protocol:
4.1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Solvent (e.g., 2-propanol, methanol, or acetonitrile)
4.2. Measurement Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 mg/mL in 2-propanol).
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis spectrum from 200 to 500 nm for each dilution.
-
Identify the wavelength of maximum absorbance (λmax). This compound has two maxima in the 300-400 nm range.[1][2]
-
Construct a calibration curve by plotting absorbance at λmax versus concentration.
4.3. Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to determine the concentration of this compound in an unknown sample, where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
Workflow for UV-Vis Spectroscopic Analysis:
Caption: Workflow for the analysis of this compound by UV-Vis Spectroscopy.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. Please note that the values for LOD and LOQ are estimates based on similar compounds and should be experimentally determined and validated for this compound in the specific matrix of interest.
| Analytical Method | Parameter | Typical Value |
| HPLC-UV | Retention Time | 10-15 min (column and gradient dependent) |
| Limit of Detection (LOD) | ~0.1 µg/mL | |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | |
| GC-MS (SIM) | Retention Time | 15-20 min (temperature program dependent) |
| Limit of Detection (LOD) | ~1 ng/mL | |
| Limit of Quantification (LOQ) | ~5 ng/mL | |
| LC-MS/MS (MRM) | Retention Time | 5-10 min (column and gradient dependent) |
| Limit of Detection (LOD) | <0.1 ng/mL | |
| Limit of Quantification (LOQ) | <0.5 ng/mL | |
| UV-Vis Spec. | λmax | Two maxima between 300-400 nm[1][2] |
| Molar Absorptivity (ε) | To be determined experimentally |
Disclaimer: The provided protocols and quantitative data are intended as a guide. It is essential to optimize and validate these methods for the specific application, instrumentation, and sample matrix.
References
The Role of 6-Nitroindole in the Development of Novel Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindole has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of novel therapeutic agents. Its unique electronic and structural properties make it an attractive starting material for developing compounds with a wide range of biological activities. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a particular focus on its role in the development of anticancer agents. Detailed protocols for the synthesis and evaluation of this compound derivatives are provided to facilitate further research and development in this promising area.
Application Notes
The indole (B1671886) nucleus is a prevalent motif in numerous biologically active compounds. The introduction of a nitro group at the 6-position of the indole ring significantly modulates its chemical reactivity and biological profile, making this compound a valuable intermediate in pharmaceutical development.[1]
Anticancer Drug Development
A primary application of this compound is in the synthesis of potent anticancer agents.[2][3] Derivatives of this compound have been investigated for their ability to target various hallmarks of cancer, including uncontrolled cell proliferation and survival.
Mechanism of Action: Targeting the c-Myc G-Quadruplex
One of the most promising anticancer strategies involving this compound derivatives is the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene. The c-Myc gene is a critical regulator of cell growth and proliferation and is overexpressed in a majority of human cancers. The promoter region of c-Myc contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional repressor.
Small molecules that can bind to and stabilize this G-quadruplex conformation can effectively downregulate the expression of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells. This compound-based compounds have been designed to selectively bind to and stabilize the c-Myc G-quadruplex, thereby inhibiting tumor growth.[4]
Other Therapeutic Applications
Beyond cancer, this compound serves as a precursor for compounds targeting neurological disorders and as a component of fluorescent probes for biological imaging.[1] Its structural versatility allows for the synthesis of a diverse library of molecules with potential applications in various disease areas.
Data Presentation
The following table summarizes the in vitro anticancer activity of selected indole derivatives, including those based on the this compound scaffold, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole | Compound 5 | HeLa | 5.08 ± 0.91 | [5] |
| 5-Nitroindole | Compound 7 | HeLa | 5.89 ± 0.73 | [5] |
| This compound | N-(1H-indole-6-yl) benzamide (B126) (R = 3-CF3) | T47D | 28.23 | [6] |
| This compound | N-(1H-indole-6-yl) benzamide (R = 3-CF3) | MCF7 | 30.63 | [6] |
| Indole-Chalcone | Compound 14k | A549 (Lung) | 0.009 | [6] |
| Indole-Chalcone | Compound 14k | HCT-116 (Colon) | 0.003 | [6] |
| Indole-Chalcone | Compound 14k | MCF-7 (Breast) | 0.004 | [6] |
| Indole-Chalcone | Compound 14k | K562 (Leukemia) | 0.005 | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves a transition metal-free reaction between enaminones and nitroaromatic compounds.[7][8]
Materials:
-
β-Enaminone
-
1,3-Dinitrobenzene (B52904) (or other suitable nitroaromatic compound)
-
Cesium carbonate (Cs2CO3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of β-enaminone (1.0 mmol) and 1,3-dinitrobenzene (1.2 mmol) in DMSO (5 mL), add Cs2CO3 (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired this compound derivative.
In Vitro Assays
This assay is used to determine the ability of a compound to bind to and stabilize the c-Myc G-quadruplex. It relies on the displacement of a fluorescent intercalator, such as thiazole (B1198619) orange (TO), from the G-quadruplex by a test compound, leading to a decrease in fluorescence.
Materials:
-
c-Myc G-quadruplex-forming oligonucleotide (e.g., 5'-TGAGGGTGGGTAGGGTGGGTAA-3')
-
Thiazole orange (TO)
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Anneal the c-Myc oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes in the assay buffer, followed by slow cooling to room temperature.
-
Prepare a solution of the annealed G-quadruplex (e.g., 0.25 µM) and TO (e.g., 0.5 µM) in the assay buffer.
-
Add serial dilutions of the this compound test compound to the wells of the 96-well plate.
-
Add the G-quadruplex/TO solution to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for TO (e.g., excitation at 501 nm, emission at 533 nm).
-
Calculate the percentage of TO displacement and determine the concentration of the compound that causes 50% displacement (DC50).
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
HeLa (or other cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Antitumor Activity (Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a this compound derivative using a human tumor xenograft model in mice.
Materials and Animals:
-
Female athymic nude mice (4-6 weeks old)
-
Human cancer cells (e.g., HeLa, A549)
-
Matrigel
-
Test compound (this compound derivative)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Compound Administration:
-
Administer the this compound derivative (e.g., 20-50 mg/kg) to the treatment group via intraperitoneal (i.p.) or oral (p.o.) administration daily or on a specified schedule.
-
Administer the vehicle solution to the control group using the same route and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Optionally, tumors can be processed for histological or molecular analysis.
-
Conclusion
This compound is a valuable and versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The ability of its derivatives to target fundamental cancer-related pathways, such as the c-Myc signaling cascade, highlights its potential for creating effective and targeted therapies. The protocols provided herein offer a framework for the synthesis and comprehensive evaluation of new this compound-based compounds, paving the way for future discoveries in drug development.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Methoxy-6-nitroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 1-methoxy-6-nitroindole, a versatile scaffold with significant potential in medicinal chemistry and drug discovery. The unique electronic properties of this molecule, particularly the electron-withdrawing nitro group, facilitate regioselective substitution at the 2-position of the indole (B1671886) ring, enabling the synthesis of a diverse range of 2,3,6-trisubstituted indole derivatives. These derivatives are valuable building blocks for the synthesis of complex natural products and novel therapeutic agents.
Key Applications
The 1-methoxy-6-nitroindole scaffold is a privileged structure in drug discovery. The ability to introduce a variety of substituents at the C-2 position through nucleophilic substitution allows for the fine-tuning of pharmacological properties. This makes it a valuable tool in the development of new therapeutics in areas such as oncology, infectious diseases, and inflammatory conditions.[1] The nitro group at the 6-position can be further transformed into various functional groups, expanding the synthetic utility and potential applications of the resulting compounds.[2]
Reaction Overview
1-Methoxy-6-nitroindole-3-carbaldehyde has been identified as an excellent substrate for nucleophilic substitution reactions with a variety of nitrogen, sulfur, and carbon-centered nucleophiles.[3] The presence of the electron-withdrawing nitro group at the 6-position enhances the reactivity of the indole nucleus, leading to high yields of the 2-substituted products.[2] The reaction typically proceeds regioselectively at the 2-position.[3]
Quantitative Data Summary
The following tables summarize the yields of nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles as reported in the literature.
Table 1: Reactions with Nitrogen-Centered Nucleophiles [3]
| Nucleophile | Base | Solvent | Reaction Time (h) | Product | Yield (%) |
| Piperidine | NaH | DMF | 2.5 | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 |
| Pyrrole | NaH | DMF | 3.5 | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 |
| Indole | NaH | DMF | 2.0 | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 |
| Imidazole | NaH | DMF | 1.5 | 2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97 |
| Benzimidazole | NaH | DMF | 3.5 | 2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 87 |
| Nα-Boc-L-histidine | DMF | Nα-Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine | 94 |
Table 2: Reactions with Sulfur-Centered Nucleophiles [3]
| Nucleophile | Base | Solvent | Product | Yield (%) |
| NaSMe | DMF | 2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde | 98 | |
| N-acetyl-L-cysteine | NaH | DMF | N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine | 73 |
Table 3: Reactions with Carbon-Centered Nucleophiles [2]
| Nucleophile | Base | Solvent | Temperature | Product | Yield (%) |
| Dimethyl malonate | KOtBu | DMF | Room Temp | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 |
| 3-Acetylpyridine | KH | THF | 2-(2-Oxo-2-(pyridin-3-yl)ethyl)-6-nitro-1H-indole-3-carbaldehyde | 92 |
Experimental Protocols
The following are detailed methodologies for key experiments involving 1-methoxy-6-nitroindole.
Protocol 1: Synthesis of 1-Methoxy-6-nitroindole-3-carbaldehyde (4)
This protocol describes the Vilsmeier-Haack reaction of 1-methoxy-6-nitroindole (6) to yield the title compound.[3]
Materials:
-
1-Methoxy-6-nitroindole (6)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-methoxy-6-nitroindole (6) in DMF, add POCl₃ dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Neutralize with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-methoxy-6-nitroindole-3-carbaldehyde (4) in 94% yield.[3]
Protocol 2: General Procedure for Nucleophilic Substitution with Nitrogen Nucleophiles
This protocol outlines a general method for the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nitrogen-centered nucleophiles.[3]
Materials:
-
1-Methoxy-6-nitroindole-3-carbaldehyde (4)
-
Nitrogen nucleophile (e.g., piperidine, pyrrole, indole)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the nitrogen nucleophile in DMF, add NaH portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (4) in DMF.
-
Stir the reaction at room temperature for the time indicated in Table 1.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-substituted indole derivative.
Protocol 3: Reaction with a Carbon Nucleophile (Dimethyl Malonate)
This protocol details the reaction with a carbon-centered nucleophile.[2]
Materials:
-
1-Methoxy-6-nitroindole-3-carbaldehyde (3e in the cited literature, equivalent to 4 in Protocol 1)
-
Dimethyl malonate
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-methoxy-6-nitroindole-3-carbaldehyde in DMF, add dimethyl malonate.
-
Add KOtBu to the mixture at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography to give the product in 92% yield.[2]
Visualizations
Logical Workflow for Synthesis and Reaction
The following diagram illustrates the overall workflow from the starting material, indoline, to the final 2,3,6-trisubstituted indole derivatives.
Caption: Synthetic workflow for 2,3,6-trisubstituted indoles.
Reaction Mechanism Pathway
This diagram depicts a plausible mechanism for the nucleophilic substitution reaction.
Caption: Proposed nucleophilic substitution mechanism.
References
Application of 6-Nitroindole in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindole is a versatile heterocyclic compound that serves as a pivotal building block in the advancement of materials science. Its unique electronic structure, characterized by an electron-donating indole (B1671886) ring and an electron-withdrawing nitro group, imparts a "push-pull" character that is highly desirable for a range of applications. This inherent electronic asymmetry facilitates intramolecular charge transfer (ICT), a key phenomenon underpinning its use in fluorescent probes, organic electronics, and nonlinear optical materials.[1][2] As a versatile synthetic intermediate, this compound enables the construction of complex organic molecules and polymers with tailored photophysical and electronic properties, contributing significantly to the development of novel functional materials and nanotechnology.[3]
I. Fluorescent Probes for Bioimaging and Sensing
The strong fluorescence emission of indole derivatives makes them excellent candidates for fluorescent probes in biological and electrochemical sensing.[4] this compound can be chemically modified to create probes that respond to changes in the local environment, such as viscosity, polarity, and the presence of specific analytes.
Quantitative Data Summary: Photophysical Properties of a Hypothetical this compound-Based Solvatochromic Dye
| Property | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Hypothetical Dye 1 | Toluene | 410 | 520 | 110 | 0.85 |
| Dichloromethane | 425 | 550 | 125 | 0.62 | |
| Acetonitrile | 430 | 575 | 145 | 0.31 | |
| Methanol | 435 | 610 | 175 | 0.15 | |
| Water | 440 | 650 | 210 | < 0.01 |
Experimental Protocol: Synthesis of a this compound-Based Fluorescent Probe
This protocol describes a general synthesis for a donor-π-acceptor (D-π-A) type fluorescent probe using this compound as the acceptor moiety.
Materials:
-
This compound-3-carboxaldehyde
-
A donor-functionalized phosphonium (B103445) salt or phosphonate (B1237965) ester (e.g., (4-(diphenylamino)benzyl)triphenylphosphonium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve this compound-3-carboxaldehyde (1 equivalent) and the donor-functionalized phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final fluorescent probe.
Workflow for Synthesis of a this compound-Based Fluorescent Probe
II. Organic Electronics: this compound in Organic Field-Effect Transistors (OFETs)
The "push-pull" electronic structure of this compound derivatives makes them promising candidates for use as organic semiconductors in Organic Field-Effect Transistors (OFETs).[2] Polymers incorporating the this compound moiety can be designed to exhibit desirable charge transport properties.
Quantitative Data Summary: Performance of a Hypothetical this compound-Based Polymer in an OFET
| Parameter | Value |
| Hole Mobility (µ_h) | 0.1 - 1.0 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | > 10⁵ |
| Threshold Voltage (V_th) | -5 to -15 V |
| Subthreshold Swing (SS) | 0.5 - 1.5 V/decade |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Solution of a hypothetical this compound-based polymer in a suitable organic solvent (e.g., chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition: Spin-coat the this compound-based polymer solution onto the SiO₂ surface. Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold through the mask onto the semiconductor layer to define the source and drain electrodes.
-
Device Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a probe station.
Workflow for OFET Fabrication
III. Nonlinear Optical (NLO) Materials
The significant dipole moment and potential for intramolecular charge transfer in nitroindole derivatives make them attractive for applications in nonlinear optics.[2] These materials can be used in technologies such as optical communications and data storage.
Quantitative Data Summary: NLO Properties of a Hypothetical this compound Derivative
| Property | Symbol | Value (esu) |
| First Hyperpolarizability | β | 50 x 10⁻³⁰ |
| Second Hyperpolarizability | γ | 200 x 10⁻³⁶ |
| Two-Photon Absorption Cross-Section | σ₂ | 100 GM |
Experimental Protocol: Z-Scan for Third-Order NLO Characterization
Materials:
-
Solution of the this compound derivative in a suitable solvent (e.g., chloroform)
-
High-intensity pulsed laser (e.g., Nd:YAG)
-
Focusing lens
-
Photodetector
-
Translation stage
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative of a known concentration in a cuvette.
-
Optical Setup: Align the laser beam to pass through the focusing lens and then the sample cuvette, which is mounted on a translation stage. A photodetector is placed after the sample.
-
Open-Aperture Z-Scan: Move the sample along the laser beam axis (z-axis) through the focal point. Record the transmitted intensity without an aperture in front of the detector to measure the nonlinear absorption.
-
Closed-Aperture Z-Scan: Place an aperture before the detector and repeat the scan. The change in transmittance is now sensitive to both nonlinear absorption and nonlinear refraction.
-
Data Analysis: Analyze the Z-scan data to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order susceptibility (χ⁽³⁾) and the second hyperpolarizability (γ) can be calculated.
Logical Relationship in NLO Properties
Conclusion
This compound stands out as a highly valuable and versatile platform for the development of advanced materials. Its unique electronic and photophysical properties, coupled with its synthetic tractability, enable the creation of a wide array of functional materials for applications in bioimaging, organic electronics, and nonlinear optics. The protocols and data presented herein provide a foundational framework for researchers to explore and innovate with this compound and its derivatives in the exciting and rapidly evolving field of materials science.
References
Synthesis of 6-Nitropurines from 6-Nitroindole: Application Notes and Protocols for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Purine (B94841) analogs represent a well-established class of antimetabolites that interfere with nucleic acid synthesis and have been a cornerstone of cancer chemotherapy. This document provides detailed application notes and protocols for the synthesis of 6-nitropurines, using 6-nitroindole as a starting scaffold, and their subsequent evaluation as potential anticancer agents. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the purine core, offering a promising avenue for the development of new therapeutics. This compound is a versatile starting material for the synthesis of 6-nitropurines, which are explored for their potential as anticancer agents.[1]
Synthetic Approach: From this compound to 6-Nitropurine
While a direct one-step conversion of this compound to a 6-nitropurine is not described, a plausible multi-step synthetic strategy can be devised based on established chemical principles for purine synthesis, such as the Traube purine synthesis.[2][3][4][5][6] This approach involves the initial reduction of the nitro group of this compound, followed by the construction of the pyrimidine (B1678525) ring and subsequent cyclization to form the purine core.
A proposed synthetic pathway is outlined below:
Step 1: Reduction of this compound to 6-Aminoindole (B160974)
The initial step involves the reduction of the nitro group of this compound to an amino group. This can be achieved using various reducing agents.
Step 2: Construction of the Pyrimidine Ring
The resulting 6-aminoindole can then be used to construct a pyrimidine ring. This is a critical step in forming the purine scaffold.
Step 3: Cyclization to form the 6-Nitropurine Scaffold
The final step involves the cyclization of the diaminopyrimidine intermediate to form the imidazole (B134444) ring of the purine.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminoindole from this compound
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a celite bed to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-aminoindole.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hypothetical Synthesis of a 6-Nitropurine Derivative via Traube Synthesis
This protocol is a hypothetical adaptation of the Traube purine synthesis, a common method for synthesizing purines from pyrimidine precursors.[2][3][4]
Materials:
-
6-Aminoindole (from Protocol 1)
-
Triethylamine (B128534) (TEA)
-
Ethanol
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 2a: Synthesis of a Diaminopyrimidine Intermediate. In a round-bottom flask, dissolve 6-aminoindole (1 equivalent) and 4,6-dichloro-5-nitropyrimidine (1 equivalent) in ethanol.
-
Add triethylamine (2.2 equivalents) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the intermediate by column chromatography.
-
Step 2b & 3: Cyclization to the Purine. The purified intermediate is then treated with formic acid and heated to effect cyclization to the 6-nitropurine derivative.
-
After the reaction is complete (monitored by TLC), the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with a sodium bicarbonate solution and extracted with an appropriate organic solvent.
-
The organic layer is dried and concentrated to yield the crude 6-nitropurine product, which can be further purified by chromatography or recrystallization.
Anticancer Studies: Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized 6-nitropurine derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 6-nitropurine derivatives in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Quantitative data from anticancer studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Hypothetical IC50 Values of 6-Nitropurine Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-Nitropurine-A | MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 | |
| A549 (Lung) | 20.5 | |
| 6-Nitropurine-B | MCF-7 (Breast) | 8.7 |
| HeLa (Cervical) | 9.1 | |
| A549 (Lung) | 11.3 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
| HeLa (Cervical) | 0.8 | |
| A549 (Lung) | 1.2 |
Mechanism of Action and Signaling Pathways
While the specific signaling pathways targeted by 6-nitropurines derived from this compound require further investigation, the mechanism of action of similar purine analogs, such as 6-mercaptopurine, involves interference with de novo purine biosynthesis and incorporation into DNA and RNA, leading to cytotoxicity.[8][9][10] These compounds can inhibit key enzymes in the purine metabolic pathway, ultimately leading to cell cycle arrest and apoptosis.
Potential signaling pathways that could be affected by 6-nitropurine derivatives include those involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Visualizations
Caption: Proposed synthetic workflow for 6-nitropurine derivatives.
Caption: Putative anticancer mechanism of 6-nitropurines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Traube Purine Synthesis [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 6. Traube purine synthesis | PPTX [slideshare.net]
- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA-Ligand Interactions Using 6-Nitroindole
Introduction
6-Nitroindole is a non-natural, aromatic heterocyclic molecule that serves as a valuable tool in the study of DNA-ligand interactions. Its utility stems from its properties as a "universal base" analog. Unlike natural bases, it can pair with any of the four standard DNA bases, primarily through stacking interactions rather than hydrogen bonding. This characteristic allows researchers to introduce a probe into a DNA sequence with minimal disruption to the overall duplex structure. The nitro group provides unique spectroscopic properties that are sensitive to the local environment, making this compound an effective reporter for binding events.
These application notes provide an overview and detailed protocols for utilizing this compound in three key biophysical techniques: Fluorescence Quenching Assays, Circular Dichroism Spectroscopy, and Thermal Denaturation Assays.
Fluorescence Quenching Assays
Application Note
The intrinsic fluorescence of this compound can be exploited to monitor the binding of a ligand to a DNA molecule. The principle of this assay is based on the sensitivity of the this compound fluorophore to its local environment. When a ligand binds to the DNA in proximity to the this compound probe, it can cause a change in the fluorescence signal, often quenching (a decrease in intensity). This quenching can occur through various mechanisms, including direct contact, energy transfer, or ligand-induced conformational changes in the DNA that alter the environment of the probe.
By titrating a DNA solution containing this compound with increasing concentrations of a ligand and monitoring the fluorescence intensity, a binding curve can be generated. This curve can then be analyzed to determine the binding affinity (dissociation constant, Kd) of the ligand for the DNA sequence. This technique is particularly useful for studying interactions that do not involve a fluorescent ligand.
Experimental Workflow: Fluorescence Quenching
Caption: Workflow for a fluorescence quenching assay using this compound-labeled DNA.
Detailed Protocol: Fluorescence Quenching
Principle: To measure the decrease in fluorescence intensity of a this compound-labeled DNA upon the addition of a binding ligand. The extent of quenching is proportional to the fraction of DNA bound to the ligand, allowing for the determination of the binding constant (Kd).
Materials:
-
This compound-labeled DNA oligonucleotide (HPLC-purified)
-
Ligand of interest
-
Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Fluorometer with temperature control
-
Quartz cuvette (low volume)
-
Micropipettes
Procedure:
-
Preparation:
-
Prepare a concentrated stock solution of the this compound-labeled DNA in the assay buffer. Determine its concentration accurately using UV-Vis spectroscopy at 260 nm.
-
Prepare a concentrated stock solution of the ligand in the same assay buffer.
-
All solutions should be filtered (0.22 µm) and degassed to minimize light scattering.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., excitation ~340-350 nm, emission ~410-420 nm). Set the excitation and emission slit widths (e.g., 5 nm).
-
Equilibrate the instrument and the sample holder to the desired temperature (e.g., 25°C).
-
Add a known volume of the assay buffer to the cuvette to blank the instrument.
-
Add the this compound-labeled DNA to the cuvette to a final concentration that gives a stable and measurable fluorescence signal (e.g., 50-100 nM).
-
Record the initial fluorescence intensity (F0) after the signal has stabilized.
-
-
Titration:
-
Make sequential additions of small aliquots of the concentrated ligand stock solution to the DNA solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence intensity (F) after each addition.
-
Continue the titration until the fluorescence signal is saturated (no further change is observed).
-
-
Data Analysis:
-
Correct the observed fluorescence values for dilution by multiplying each F by a dilution factor (V_total / V_initial).
-
If the ligand absorbs at the excitation or emission wavelength, a separate control titration of the ligand into buffer alone should be performed to correct for inner filter effects.
-
Calculate the change in fluorescence (ΔF = F0 - F).
-
Plot the fractional fluorescence change (ΔF / F0) or the fraction of bound DNA as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).
-
Circular Dichroism (CD) Spectroscopy
Application Note
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of DNA and its conformational changes upon ligand binding.[1] The CD spectrum of DNA is sensitive to its helical structure (e.g., B-form, A-form, Z-form).[2] Ligand binding can induce significant changes in the DNA's CD spectrum, providing insights into the binding mode (e.g., intercalation, groove binding) and its effect on DNA conformation.[1][2]
Incorporating this compound as a probe can be useful in CD studies. While the primary information comes from the DNA backbone and base stacking, the nitroindole itself is achiral. However, when incorporated into the chiral DNA helix, it can give rise to an induced CD signal. Changes in this induced signal upon ligand binding can provide specific information about the local environment of the probe.
Experimental Workflow: Circular Dichroism
Caption: Workflow for a Circular Dichroism titration experiment.
Detailed Protocol: Circular Dichroism
Principle: To monitor changes in the CD spectrum of a DNA molecule (with or without a this compound probe) upon titration with a ligand. These spectral changes are indicative of conformational alterations in the DNA, providing qualitative information about the binding interaction.
Materials:
-
This compound-labeled DNA oligonucleotide (optional, can also use unlabeled DNA)
-
Ligand of interest
-
CD Buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, pH 7.0; avoid buffers with high UV absorbance)
-
CD Spectropolarimeter
-
Quartz cuvette with a defined path length (e.g., 1 cm)
-
Nitrogen gas supply for the instrument
Procedure:
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen flush. Allow the lamp to warm up for at least 30 minutes.
-
Set the measurement parameters: wavelength range (e.g., 220-320 nm for DNA), scanning speed, bandwidth, and number of accumulations for signal averaging.
-
-
Sample Preparation:
-
Prepare a solution of the DNA in the CD buffer to a concentration that gives an absorbance of ~0.5-1.0 at 260 nm in the chosen cuvette.
-
Prepare a concentrated stock solution of the ligand in the same CD buffer.
-
-
Measurement:
-
Place the cuvette with the CD buffer in the sample holder and record a baseline spectrum.
-
Replace the buffer with the DNA solution and record its CD spectrum.
-
Begin the titration by adding a small aliquot of the ligand stock solution to the DNA solution.
-
Mix thoroughly but gently to avoid bubbles, and allow the solution to equilibrate.
-
Record the CD spectrum of the DNA-ligand complex.
-
Repeat the additions until the desired range of ligand-to-DNA ratios is covered or until no further spectral changes are observed.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from each of the recorded spectra (DNA alone and DNA-ligand complexes).
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity if the concentration is known accurately.
-
Analyze the changes in the CD spectra. Look for:
-
Changes in the intensity of the positive band (~275 nm) and the negative band (~245 nm) for B-form DNA.
-
Shifts in the zero-crossing point.
-
The appearance of induced CD signals in the absorbance region of an achiral ligand.
-
-
To quantify the binding, plot the change in CD signal at a specific wavelength where the change is maximal against the ligand concentration. This data can be fit to a binding model to estimate the binding affinity.[2]
-
Thermal Denaturation (Melting) Assays
Application Note
Thermal denaturation assays are used to determine the melting temperature (Tm) of a DNA duplex, which is the temperature at which half of the duplex DNA has dissociated into single strands. The Tm is a direct measure of the thermal stability of the duplex. Ligand binding can stabilize or destabilize a DNA duplex, resulting in an increase or decrease in its Tm, respectively.
Incorporating this compound, a universal base, typically destabilizes a DNA duplex because it disrupts the hydrogen bonding network.[3] However, the magnitude of this destabilization provides valuable information. By comparing the Tm of a DNA duplex containing this compound with a standard duplex, one can quantify the energetic contribution of a specific base pair. Furthermore, by measuring the change in Tm (ΔTm) of a this compound-containing duplex upon ligand binding, researchers can assess how the ligand interacts with a less structured or more flexible site within the DNA.
Quantitative Data Presentation
The following table presents data from a study on DNA hairpins containing the similar universal base 5-nitroindole (B16589). This data illustrates the destabilizing effect of incorporating a nitroindole base into a DNA stem, providing a quantitative example of the information that can be obtained from thermal denaturation experiments.[4]
| Hairpin Construct ID | Sequence (5' to 3') & Description | Tm (°C) | ΔTm vs. Control (°C) |
| C (Control) | GGCGACTTTTCGTCGCC (T4 loop) | 59.4 | 0.0 |
| N-A | GGCGAN TTTCGTCGCC (N opposite A) | 41.9 | -17.5 |
| T-N | GGCGACN TTCGTCGCC (N opposite T) | 42.0 | -17.4 |
| N-N | GGCGANN TCGTCGCC (N opposite N) | 52.4 | -7.0 |
Data adapted from melting studies of DNA hairpins containing 5-nitroindole (5-NI, denoted as N) in a buffer with 115 mM Na+.[4] The ΔTm represents the change in melting temperature relative to the control hairpin (C). This demonstrates that a single 5-NI substitution significantly destabilizes the duplex, while an N-N pair is less destabilizing than an N-A or N-T pair.[4]
Experimental Workflow: Thermal Denaturation
Caption: Workflow for a DNA thermal denaturation (melting) experiment.
Detailed Protocol: Thermal Denaturation
Principle: To measure the increase in UV absorbance at 260 nm as a DNA duplex dissociates into single strands with increasing temperature. The melting temperature (Tm) is determined from the midpoint of this transition and is used to assess the stability of the duplex and the effect of ligand binding.
Materials:
-
Complementary DNA oligonucleotides (one strand may contain this compound)
-
Ligand of interest
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 1 M NaCl, 0.5 mM EDTA, pH 7.0)
-
UV-Vis Spectrophotometer equipped with a Peltier temperature controller and multi-cuvette holder
-
Quartz cuvettes with stoppers
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the DNA oligonucleotides.
-
In a microcentrifuge tube, mix equimolar amounts of the complementary DNA strands in the melting buffer to the desired final concentration (e.g., 1-5 µM).
-
If studying ligand binding, add the ligand to the desired final concentration. Prepare a control sample without the ligand.
-
Overlay the samples with a drop of mineral oil to prevent evaporation if the cuvettes are not sealed.
-
-
Annealing:
-
Heat the DNA solutions to 95°C for 5 minutes to ensure complete denaturation.
-
Allow the solutions to cool slowly to room temperature over several hours to facilitate proper duplex formation.
-
-
Data Collection:
-
Transfer the annealed samples to quartz cuvettes and place them in the spectrophotometer's temperature-controlled cell holder.
-
Set the instrument to monitor the absorbance at 260 nm.
-
Program the temperature controller to increase the temperature from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 95°C) at a slow, constant rate (e.g., 0.5 or 1.0°C per minute).
-
Collect absorbance readings at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate the DNA melting curve. The curve should be sigmoidal.
-
Normalize the data to the fraction of single-stranded DNA (α) versus temperature.
-
The Tm is the temperature at which α = 0.5. A more accurate way to determine the Tm is to calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control DNA from the Tm of the DNA with the ligand (ΔTm = Tm(ligand) - Tm(control)). A positive ΔTm indicates stabilization, while a negative ΔTm indicates destabilization.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitroindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-nitroindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Direct Nitration of Indole (B1671886): While seemingly straightforward, this method often suffers from a lack of regioselectivity and the formation of multiple isomers (e.g., 3-nitro, 5-nitro, and this compound) and polymerization byproducts, especially under strong acidic conditions.[1][2]
-
Fischer Indole Synthesis: A versatile method involving the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[3][4][5]
-
Bartoli Indole Synthesis: This method utilizes the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to produce substituted indoles. It is particularly useful for the synthesis of 7-substituted indoles, but modifications can be applied for other isomers.[6][7][8]
-
Makosza Indole Synthesis: This reaction involves the reaction of m-nitroaniline with an enolizable ketone in the presence of a strong base. However, this method has a high selectivity for the formation of 4-nitroindole, with only trace amounts of this compound being typically observed.[9][10]
-
Cs₂CO₃-Promoted Synthesis: A method for the synthesis of this compound derivatives from enaminones and nitroaromatic compounds has been developed, offering a transition metal-free approach.[11]
Q2: Why is my direct nitration of indole giving a low yield of this compound?
A2: Low yields in the direct nitration of indole are common due to several factors:
-
Lack of Regioselectivity: The indole nucleus is highly activated towards electrophilic substitution, with the C-3 position being the most reactive. Direct nitration often leads to a mixture of isomers, with 3-nitroindole being a major product.[1]
-
Acid-Catalyzed Polymerization: Indole is sensitive to strong acids, which are often used in nitration reactions (e.g., HNO₃/H₂SO₄). This can lead to the formation of dark, insoluble tars and a significant reduction in the yield of the desired product.[2][12]
-
Over-Nitration: The use of a highly reactive nitrating agent or an excess of the agent can lead to the formation of dinitroindole isomers.[2]
Q3: How can I improve the regioselectivity of indole nitration to favor the 6-nitro isomer?
A3: Achieving high regioselectivity for this compound via direct nitration is challenging. Alternative strategies are often more effective:
-
Use of Protecting Groups: Protecting the indole nitrogen with an electron-withdrawing group (e.g., tosyl or Boc) can alter the electronic distribution of the indole ring and influence the position of nitration.
-
Alternative Synthetic Routes: Employing methods like the Fischer or Bartoli indole synthesis, starting with appropriately substituted precursors, provides much better control over the final product's regiochemistry. For instance, nitration of 3-acetylindole (B1664109) has been shown to predominantly yield the 6-nitro derivative.[13]
Q4: What are the key factors for a high-yield Bartoli indole synthesis?
A4: The success of the Bartoli indole synthesis is highly dependent on the substitution pattern of the starting nitroarene. The presence of a bulky substituent at the ortho-position to the nitro group is often crucial for achieving high yields.[7][8] The reaction typically requires three equivalents of the vinyl Grignard reagent.[7][14]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low overall yield with multiple spots on TLC (Direct Nitration) | Poor regioselectivity, formation of multiple isomers. | Consider using milder, non-acidic nitrating agents like benzoyl nitrate.[1] Alternatively, switch to a more regioselective synthesis method like the Fischer or Bartoli synthesis. |
| Formation of a dark, insoluble tar-like substance (Direct Nitration) | Acid-catalyzed polymerization of the indole starting material.[2] | Avoid strong acids. Perform the reaction at low temperatures to minimize decomposition.[2] |
| Reaction not going to completion (Fischer Indole Synthesis) | Inappropriate acid catalyst or concentration.[15] | Systematically screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃·OEt₂) and optimize their concentration.[16] |
| Low reaction temperature. | The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[15] | |
| Low yield of the desired indole (Bartoli Synthesis) | The starting nitroarene lacks an ortho-substituent.[7][17] | The Bartoli synthesis generally gives poor yields with meta- or para-substituted nitroarenes.[6] Ensure your starting material is ortho-substituted for optimal results. |
| Insufficient Grignard reagent. | Three equivalents of the vinyl Grignard reagent are necessary for complete conversion of nitroarenes.[7][14] |
Formation of Side Products
| Observed Side Product | Potential Cause | Recommended Solution |
| Dinitroindole isomers (Direct Nitration) | Use of a highly reactive nitrating agent or excess of the nitrating agent.[2] | Use a milder nitrating agent and control the stoichiometry carefully. Maintain low reaction temperatures.[2] |
| Anilines as major products (Bartoli Synthesis) | Use of 4-substituted nitroarenes as starting material.[17] | The Bartoli synthesis is most effective for ortho-substituted nitroarenes. Using meta- or para-substituted starting materials often leads to the formation of anilines.[6] |
| Isomeric indole products (Fischer Indole Synthesis) | Use of an unsymmetrical ketone as a starting material.[16] | If possible, use a symmetrical ketone. Otherwise, chromatographic separation of the isomers will be necessary.[16] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a general guideline for the Fischer indole synthesis. The specific acid catalyst, solvent, and temperature should be optimized for the synthesis of this compound.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
Dissolve the p-nitrophenylhydrazine and the chosen ketone/aldehyde (e.g., pyruvate) in a suitable solvent like ethanol (B145695) or acetic acid.
-
Heat the mixture to form the corresponding phenylhydrazone. In many cases, this intermediate does not need to be isolated.[15]
-
-
Cyclization:
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: General Procedure for Bartoli Indole Synthesis
This protocol outlines the general steps for the Bartoli indole synthesis, which can be adapted for this compound synthesis by selecting the appropriate ortho-substituted nitroarene.
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ortho-substituted nitroarene in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to a low temperature (typically -20 to 0 °C).[6]
-
-
Addition of Grignard Reagent:
-
Quenching and Work-up:
-
After the addition is complete, stir the reaction for a specified time before quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Comparison of Yields for Different this compound Synthesis Strategies
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reported Yield (%) | Reference(s) |
| Direct Nitration of 3-Acetylindole | 3-Acetylindole | Concentrated Nitric Acid | Predominantly 6-nitro derivative | [13] |
| Bartoli Indole Synthesis | o-Substituted Nitroarenes | Vinyl Grignard Reagent (3 eq.) | 40-80% (for 7-substituted indoles) | [6] |
| Cs₂CO₃-Promoted Synthesis | Enaminones, Nitroaromatic compounds | Cs₂CO₃ | Varies with substrate | [11] |
| Makosza Indole Synthesis | m-Nitroaniline, Ketones | t-BuOK or NaOtBu | Trace amounts of this compound | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the Fischer Indole Synthesis for this compound.
Caption: Simplified mechanism of the Bartoli Indole Synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. testbook.com [testbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of Crude 6-Nitroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-nitroindole.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was added).- The cooling process is too rapid.- The concentration of this compound is too low. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of this compound.- The crude material contains a high level of impurities, depressing the melting point.- The solution is cooling too quickly. | - Switch to a lower-boiling point solvent or use a solvent mixture.- Perform a preliminary purification step (e.g., a quick filtration through a silica (B1680970) plug) to remove some impurities.- Ensure slow cooling. Try adding a co-solvent to increase the solubility of the impurities. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities persist in the crystals. | - The colored impurities have similar solubility to this compound in the chosen solvent.- The impurities are adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Try a different recrystallization solvent or a solvent mixture.- A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities. | - The chosen eluent system has incorrect polarity.- The column was not packed properly (channeling).- The column was overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for this compound.- Repack the column carefully, ensuring a uniform and bubble-free stationary phase.- Use an appropriate ratio of silica gel to crude material (typically 50:1 to 100:1 by weight). |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. |
| The compound elutes too quickly (with the solvent front). | - The eluent is too polar. | - Start with a less polar solvent system. |
| Streaking or tailing of the band on the column. | - The compound is not very soluble in the eluent.- The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The column is overloaded. | - Choose a solvent system in which the compound is more soluble.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds, though this compound is not strongly basic).- Reduce the amount of crude material loaded onto the column. |
| Cracks appearing in the silica gel bed. | - The column ran dry.- The heat of adsorption of the solvent caused thermal stress. | - Never let the solvent level drop below the top of the silica gel.- Pack the column using the initial eluent to pre-wet the silica gel and allow it to equilibrate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the nitration of indole (B1671886) (such as other nitroindole isomers, e.g., 3-nitroindole or dinitroindoles), and polymeric materials formed under acidic reaction conditions. The exact impurity profile will depend on the synthetic route used.
Q2: Which solvents are best for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for polar compounds like this compound include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane. Small-scale solubility tests are recommended to find the optimal solvent or solvent system.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Based on protocols for similar nitro-indole derivatives, a starting ratio of 9:1 or 4:1 (Hexane:Ethyl Acetate) is a reasonable starting point. The polarity can be gradually increased as needed.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified product can also be a good indicator of purity; pure this compound has a melting point of approximately 139-142 °C.
Q5: My purified this compound is still slightly yellow. Is this normal?
A5: Pure this compound is typically a yellow to orange or brown crystalline powder. A pale yellow color is generally acceptable. However, a dark brown or tarry appearance may indicate the presence of impurities.
Quantitative Data Summary
The following tables summarize typical, though experimentally dependent, parameters for the purification of this compound.
Table 1: Recrystallization Parameters
| Parameter | Value | Notes |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate, Ethanol/Water, Ethyl Acetate/Hexane | The optimal solvent should be determined by small-scale solubility tests. |
| Expected Yield | To be determined experimentally | Highly dependent on the purity of the crude material and the chosen solvent. |
| Expected Purity | >98% (by HPLC) | May require multiple recrystallizations for very high purity. |
Table 2: Column Chromatography Parameters
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic purifications. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. |
| Expected Yield | To be determined experimentally | Dependent on the separation efficiency and the amount of material lost during the process. |
| Expected Purity | >99% (by HPLC) | Can achieve very high purity with proper technique. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add about 20-30 mg of crude this compound. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform, bubble-free packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the elution by spotting the collected fractions on TLC plates.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Final Product Analysis: Analyze the final product for purity using HPLC, NMR, and melting point determination.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Decision tree for troubleshooting recrystallization.
Technical Support Center: Nitration of Indole to 6-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nitration of indole (B1671886) to produce 6-nitroindole. Our goal is to equip you with the necessary information to mitigate side reactions, improve yield, and ensure the regioselective synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the nitration of indole to synthesize this compound?
A1: The nitration of an unsubstituted indole ring is fraught with challenges due to the high electron density of the pyrrole (B145914) ring, making it susceptible to attack at multiple positions and prone to acid-catalyzed polymerization. When targeting this compound, the most common side reactions include:
-
Formation of Isomeric Nitroindoles: Direct nitration of indole is often unselective, leading to a mixture of nitroindole isomers. The primary isomers formed are typically 3-nitroindole and 5-nitroindole. Under certain conditions, 4-nitroindole (B16737) and 7-nitroindole (B1294693) can also be formed.
-
Polynitration: The introduction of one nitro group deactivates the ring, but under harsh conditions, dinitration can occur, leading to products such as 3,5-dinitroindole and 3,6-dinitroindole.
-
Polymerization: Indole is highly susceptible to acid-catalyzed polymerization, especially in the presence of strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This results in the formation of dark, insoluble tars and significantly reduces the yield of the desired product.
-
Formation of N-Nitrosoindoles: If nitrous acid is present (which can be an impurity or a byproduct), it can react with indole to form N-nitrosoindoles.
To circumvent these issues, a common strategy is to introduce an electron-withdrawing group at the 3-position of the indole ring, which deactivates the pyrrole ring towards electrophilic attack and directs nitration to the benzene (B151609) ring.
Q2: How can I selectively synthesize this compound and minimize the formation of other isomers?
A2: Achieving high regioselectivity for this compound typically involves a two-step process:
-
Introduction of a Directing Group: An electron-withdrawing group, such as an acetyl (-COCH₃) or a cyano (-CN) group, is introduced at the 3-position of the indole. This modification makes the benzene ring more susceptible to electrophilic attack than the pyrrole ring.
-
Nitration of the 3-Substituted Indole: The 3-substituted indole is then nitrated. The presence of the directing group favors the formation of the 6-nitro derivative. For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid has been shown to predominantly yield 3-acetyl-6-nitroindole, with 3-acetyl-4-nitroindole as a minor byproduct.[1]
Subsequent removal of the directing group at the 3-position would yield the desired this compound.
Q3: My reaction has produced a low yield of the desired product and a significant amount of dark, tar-like material. What is the likely cause and how can I prevent it?
A3: The formation of a dark, insoluble tar is a strong indication of acid-catalyzed polymerization of the indole starting material or product. This is a very common issue in indole chemistry, particularly when using strong acids.
Troubleshooting Steps:
-
Choice of Nitrating Agent: Avoid using strong, acidic nitrating agents like a mixture of nitric acid and sulfuric acid directly on unsubstituted indole.
-
Use of a Directing Group: As mentioned in Q2, employing a 3-substituted indole, such as 3-acetylindole, can significantly reduce polymerization by deactivating the pyrrole ring.
-
Temperature Control: Perform the reaction at low temperatures. For the nitration of 3-acetylindole, temperatures around -15°C to 10°C are often employed to minimize side reactions.[2]
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, which can contribute to product degradation and polymerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | - Polymerization of starting material. - Incorrect reaction conditions. - Ineffective nitrating agent. | - Use a 3-substituted indole (e.g., 3-acetylindole). - Strictly control the temperature (maintain low temperatures). - For 3-acetylindole, consider using NO₂BF₄ with SnCl₄ for better regioselectivity and yield.[2] |
| Formation of multiple isomers (low regioselectivity) | - Direct nitration of unsubstituted indole. - Inappropriate directing group. - Reaction temperature is too high. | - Utilize a 3-substituted indole with an electron-withdrawing group. - Optimize the reaction temperature. For the nitration of 3-acetylindole with NO₂BF₄/SnCl₄, lower temperatures (-15°C to 10°C) favor the 5-nitro isomer, while higher temperatures (60°C) can favor the 6-nitro isomer.[2] |
| Product is a dark, tarry substance | - Acid-catalyzed polymerization. | - Avoid strong acids. - Use a deactivated indole substrate (e.g., 3-acetylindole). - Ensure the reaction is performed at the recommended low temperature. |
| Difficulty in isolating and purifying the product | - Presence of multiple isomers with similar polarities. - Contamination with polymeric byproducts. | - Utilize column chromatography for separation. A thorough analysis of the product mixture by TLC is crucial to develop an effective separation method. - Recrystallization can be effective for purifying the desired isomer if a suitable solvent system is found. |
| Uncertainty about the identity of the obtained nitroindole isomer | - Isomers can have similar appearances. | - Use spectroscopic methods for confirmation: - ¹H NMR and ¹³C NMR: Each isomer has a unique set of chemical shifts and coupling constants. - UV-Vis Spectroscopy: Different isomers exhibit distinct absorption maxima. - Mass Spectrometry: To confirm the molecular weight. - HPLC and GC-MS: To separate and identify the components of a mixture.[3][4][5] |
Data Presentation
Table 1: Regioselectivity in the Nitration of 3-Acetylindole
| Nitrating Agent / Catalyst | Substrate | Temperature (°C) | Product Ratio (5-nitro : 6-nitro : 4-nitro) | Total Yield (%) | Reference |
| conc. HNO₃ | 3-Acetylindole | Not specified | Predominantly 6-nitro and 4-nitro | Not specified | [1] |
| NO₂BF₄ / SnCl₄ | 3-Acetylindole | -15 to 10 | 85 : - : - (as 3-acetyl-5-nitroindole) | 85 | [2] |
| NO₂BF₄ / SnCl₄ | 3-Acetylindole | 60 | - : 85 : - (as 3-acetyl-6-nitroindole) | 85 | [2] |
| NO₂BF₄ | 3-Acetylindole | 0 | 50 : 40 : 10 (as 3-acetyl derivatives) | 90-100 | [2] |
| NO₂BF₄ | 3-Acetylindole | 10 | 40 : 35 : 20 (as 3-acetyl derivatives) | 90-100 | [2] |
Note: The yields and ratios are for the nitrated 3-acetylindole precursors to the final nitroindole products.
Experimental Protocols
Key Experiment: Regioselective Nitration of 3-Acetylindole to 3-Acetyl-6-nitroindole[2]
This protocol is adapted from the work of Ottoni et al. (1999) which describes a method to selectively obtain the 6-nitro derivative.
Materials:
-
3-Acetylindole
-
Tin(IV) chloride (SnCl₄)
-
Nitronium tetrafluoroborate (B81430) (NO₂BF₄)
-
Chloroform (B151607) (CHCl₃)
-
Nitromethane (CH₃NO₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend 3-acetylindole in a mixture of chloroform and nitromethane.
-
Addition of Lewis Acid: Cool the suspension and add tin(IV) chloride (SnCl₄).
-
Nitration: To the stirred suspension, add nitronium tetrafluoroborate (NO₂BF₄) portion-wise while maintaining the desired reaction temperature (60°C for preferential formation of the 6-nitro isomer).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 3-acetyl-6-nitroindole.
Note: The subsequent removal of the acetyl group would be required to obtain this compound.
Visualizations
Caption: Reaction pathways in the nitration of indole.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Nitroindole Functionalization
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 6-nitroindole. It provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate common challenges and streamline reaction optimization.
Section 1: N-Functionalization of this compound
The functionalization of the indole (B1671886) nitrogen (N1 position) is a fundamental step in the synthesis of many biologically active compounds. The electron-withdrawing nature of the nitro group at the C6 position increases the acidity of the N-H proton, which can influence reaction conditions compared to unsubstituted indole.
Frequently Asked Questions (FAQs) for N-Functionalization
Q1: What are the standard starting conditions for N-alkylation of this compound?
A1: A common and effective method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by the addition of an alkylating agent. Classical conditions often utilize sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the highly nucleophilic indolate anion.[1]
Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in N-alkylation reactions can arise from several factors. Key areas to troubleshoot include incomplete deprotonation, reagent purity, and reaction temperature.[1] Ensure the base is sufficiently strong and used in slight excess (1.1-1.5 equivalents). The purity of reagents and solvents is critical, as protic impurities like water can quench the base and the indolate anion.[1] Additionally, some reactions may require heating to proceed to completion, which can be monitored by TLC or LC-MS to determine the optimal reaction time.[1]
Q3: I am observing a mixture of N-alkylated and C3-alkylated products. How can I improve selectivity for the N1 position?
A3: Achieving high selectivity between N- and C-alkylation is a common challenge in indole chemistry.[2] To favor N-alkylation, the use of a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) is recommended to ensure complete formation of the indolate anion.[1][2] Higher reaction temperatures can also favor the thermodynamically more stable N-alkylated product.[1] If C3-alkylation persists, consider using a bulkier N-protecting group that can be removed later, which can sterically hinder approach at the C2 and C3 positions.[3]
Troubleshooting Guide for N-Alkylation
This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the N-alkylation of this compound.
Caption: Troubleshooting workflow for N-alkylation of this compound.
Data Summary: N-Alkylation Conditions
| Substrate | Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indoline (B122111) | Various Alcohols (2 eq.) | K₂CO₃ (1) | TFE | 110 | 18 | 31-99 | [4] |
| Indole | Alkyl Halide (1.2 eq.) | NaH (1.1-1.5) | DMF or THF | 0 to RT/Heat | 1-16 | Variable | [1] |
| 4-Nitroindole | Michael Acceptors | K₂CO₃ / PTC | Toluene (B28343) | RT | 24 | High | [5] |
Note: Data for specific N-alkylation of this compound is limited; the table includes optimized conditions for related indole and indoline substrates which serve as a strong starting point.
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous DMF (or THF) to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.[1] Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until hydrogen evolution ceases (typically 30-60 minutes).
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir. If required, the reaction can be heated.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Section 2: C-H Functionalization
Direct functionalization of C-H bonds on the indole scaffold is a highly efficient synthetic strategy. For this compound, the primary sites of interest are the C2, C3, C4, C5, and C7 positions. The strongly deactivating nitro group presents unique challenges and opportunities for regioselectivity.
Frequently Asked Questions (FAQs) for C-H Functionalization
Q1: How does the 6-nitro group affect the regioselectivity of C-H functionalization?
A1: The electron-withdrawing nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, making C-H functionalization on the pyrrole (B145914) ring (C2 and C3) generally more favorable. However, in transition metal-catalyzed reactions, the nitro group can act as a directing group, potentially favoring functionalization at the C5 or C7 positions.[6] Site selectivity remains a significant challenge, often requiring the installation of a removable directing group on the indole nitrogen to control the position of functionalization (e.g., C4, C5, or C7).[7][8]
Q2: My palladium-catalyzed C-H arylation is giving low yields. What should I check?
A2: Low yields in Pd-catalyzed C-H functionalization can be due to several factors. Check the activity of the catalyst, as Pd(0) species can be sensitive to air and moisture. Ensure the solvent is thoroughly deoxygenated. The choice of ligand, base, and reaction temperature are all critical parameters that often require screening and optimization for a specific substrate.[9][] The quality of the aryl halide coupling partner is also important.
Q3: How can I selectively functionalize a C-H bond on the benzene ring of this compound?
A3: Achieving selective C-H functionalization on the benzenoid ring of an indole is challenging due to the higher reactivity of the pyrrole ring.[7] A common and effective strategy is to use a directing group (DG) attached to the indole nitrogen. Different DGs can direct the reaction to different positions. For example, installing an N-P(O)tBu₂ group can direct arylation to the C7 position with a palladium catalyst or the C6 position with a copper catalyst.[8]
Logic Diagram for Directing Group Strategy
Caption: Logic of using directing groups for regioselective C-H functionalization.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
For cross-coupling reactions like Suzuki-Miyaura, a halo-substituted this compound (e.g., 3-iodo-6-nitroindole) is typically required. These reactions are powerful tools for forming C-C bonds.
Frequently Asked Questions (FAQs) for Cross-Coupling
Q1: What are the recommended catalysts and conditions for a Suzuki-Miyaura coupling with a halo-6-nitroindole?
A1: A variety of palladium catalysts are effective. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[11] The reaction typically requires a base, such as aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a solvent system like 1,4-dioxane (B91453) or a mixture of toluene and ethanol (B145695). Microwave irradiation can often accelerate the reaction.[11]
Q2: My Suzuki reaction is not going to completion. What are some troubleshooting steps?
A2: If you observe low or no conversion, several factors could be at play.[11]
-
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch or a pre-catalyst.
-
Base: The choice and quality of the base are critical. Ensure it is fully dissolved if using an aqueous solution.
-
Solvent: The solvent must be properly deoxygenated to prevent catalyst degradation.
-
Temperature: The reaction may require higher temperatures. Consider switching from conventional heating to microwave irradiation.
-
Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh, high-purity reagent or consider converting it to a more stable pinacol (B44631) boronate ester.[11]
Q3: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
A3: Dehalogenation is a common side reaction in cross-coupling chemistry. It can be caused by impurities in the boronic acid, insufficient exclusion of oxygen, or non-optimal reaction conditions. To mitigate this, ensure all reagents and solvents are pure and the reaction is maintained under a strict inert atmosphere. Screening different ligands, bases, or lowering the reaction temperature might also reduce the rate of the dehalogenation pathway.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 3-Iodo-4-nitro-1H-indazole | Boronic Acid (2 eq.) | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 (µW) | 40 min | Good | [11] |
| Aryl Halide | Organoboron | Pd(0) Complex | Base | Various | Heat | Variable | High | [12] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add the halo-6-nitroindole (1.0 eq.), the corresponding boronic acid or pinacol boronate ester (1.5-2.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).[11]
-
Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes).[11]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Reduction of the Nitro Group
Converting the 6-nitro group to a 6-amino group opens up a vast array of subsequent functionalization possibilities. The choice of reducing agent is critical to avoid over-reduction or decomposition of the indole ring.
Frequently Asked Questions (FAQs) for Nitro Group Reduction
Q1: What is the cleanest and most efficient method for reducing the nitro group of this compound?
A1: Catalytic hydrogenation is widely regarded as a clean and highly efficient method for reducing aromatic nitro groups.[13] Using a palladium on carbon catalyst (5-10 mol% Pd/C) under a hydrogen atmosphere (balloon or Parr apparatus) in a solvent like ethanol or ethyl acetate (B1210297) typically provides excellent yields of the corresponding 6-aminoindole (B160974).[13]
Q2: Are there alternatives to catalytic hydrogenation?
A2: Yes, several other reagents can effectively reduce the nitro group. Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and reliable method.[13] Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous basic solution is another inexpensive and effective option.[13] These methods can be advantageous if a hydrogenation setup is unavailable or if the molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).
Q3: The 6-aminoindole product seems to be unstable. How should I handle and store it?
A3: Unprotected aminoindoles, particularly those with electron-rich systems, can be sensitive to air and light, leading to oxidative decomposition or dimerization.[14] It is often recommended to use the 6-aminoindole solution directly in the next synthetic step without isolation. If isolation is necessary, perform the workup and purification quickly, and store the final product under an inert atmosphere (e.g., argon), protected from light, and at a low temperature.
Data Summary: Conditions for Nitro-Indole Reduction
| Reagent | Catalyst/Additive | Solvent | Temp (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | H₂ (gas) | 10% Pd/C | Ethanol | RT | 1-4 h | >90 |[13] | | H₂ (gas) | Raney Nickel | Methanol | RT | 2-6 h | Good |[13] | | Na₂S₂O₄ | NaOH | Ethanol/Water | 50 | 0.5-1 h | ~70-90 |[13] | | SnCl₂·2H₂O | conc. HCl | Ethanol | Reflux | 1-3 h | ~80-95 |[13] |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
To a hydrogenation flask, add a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[13]
-
Carefully add the catalyst, 10% Palladium on Carbon (5-10 mol%), to the solution.
-
Seal the flask, and if using a Parr apparatus, purge the system with nitrogen or argon before introducing hydrogen gas. If using a balloon, evacuate and backfill the flask with hydrogen gas three times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
The filtrate contains the 6-aminoindole and can often be used directly. If isolation is required, the solvent can be removed under reduced pressure at low temperature.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]
- 6. C–H activation reactions of nitroarenes: current status and outlook - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. nobelprize.org [nobelprize.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
stability of 6-nitroindole under acidic vs basic conditions
Technical Support Center: 6-Nitroindole
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is generally stable under normal, ambient conditions.[1] For optimal shelf-life, it should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[1] Recommended storage temperatures are typically between 0-8°C, and the compound should be protected from light.[2] It is incompatible with strong oxidizing agents.[1]
Q2: I am using this compound in an acidic solution and observing unexpected side products. What could be the cause?
A2: The indole (B1671886) nucleus is electron-rich, making it susceptible to acid-catalyzed reactions.[3] In the presence of strong acids, indoles can undergo self-reaction, leading to dimerization or polymerization, which often results in the formation of colored impurities.[3] While specific degradation pathways for this compound are not extensively documented in public literature, these general reactivity principles of the indole core are likely applicable.[4] It is crucial to control the acid concentration and temperature to minimize these side reactions.
Q3: Is this compound stable under basic conditions?
A3: While detailed public data on the stability of this compound in basic media is limited, many organic molecules with nitro groups and N-H bonds can be sensitive to strong bases.[4] The N-H proton of the indole ring is weakly acidic and can be deprotonated by a sufficiently strong base. The resulting anion may have altered reactivity. Furthermore, nitroaromatic compounds can sometimes participate in reactions under strongly basic conditions. It is recommended to perform preliminary stability tests if your protocol requires exposure to basic pH for extended periods or at elevated temperatures.
Q4: My solution of this compound changed color from yellow to a darker brown/orange after heating. Is this normal?
A4: The appearance of this compound is described as a yellow to orange or brown powder or crystals.[4] A color change upon heating or under certain chemical conditions (e.g., strong acid) can indicate degradation or polymerization.[3] Indole polymerization often leads to colored byproducts.[3] If you observe a significant color change, it is recommended to analyze a sample of the solution (e.g., by HPLC, TLC) to check for the presence of impurities or degradation products.
Q5: How can I definitively test the stability of this compound under my specific experimental conditions?
A5: A forced degradation study (or stress testing) is the most effective way to determine the stability of this compound in your specific reaction mixture or formulation.[3] This involves intentionally subjecting the compound to harsher conditions (e.g., higher concentrations of acid/base, elevated temperature, light exposure) than in your actual experiment to accelerate and identify potential degradation pathways.[3][4] A general protocol for conducting such a study is provided below.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Low yield in an acid-catalyzed reaction | Degradation of the this compound starting material. | Analyze the purity of your starting material. Run the reaction at a lower temperature. Use a milder acid or a lower concentration. Monitor the reaction over time to identify the point at which degradation becomes significant. |
| Appearance of unknown peaks in HPLC chromatogram post-reaction | Formation of degradation products (e.g., from hydrolysis, polymerization). | Perform a forced degradation study (see protocol below) under acidic and basic conditions to generate potential degradation products as analytical markers. Use a mass spectrometer (LC-MS) to help identify the unknown peaks. |
| Inconsistent results between experimental batches | Instability of a this compound stock solution. | Prepare stock solutions fresh before use. If solutions must be stored, protect them from light and store at a low temperature (e.g., 2-8°C). Validate the stability of the stock solution over its intended use period by re-analyzing its purity. |
| Precipitate formation in a basic solution | Possible salt formation or reaction of the deprotonated indole. | Check the solubility of this compound under your specific basic conditions. Analyze the precipitate to determine if it is unreacted starting material or a new compound. Consider using a different base or solvent system. |
Data Summary: Physicochemical Properties and Stability
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | Yellow to orange to brown crystals or powder | [2][4] |
| Melting Point | 137-143 °C | [2][4] |
| General Stability | Stable under normal ambient conditions. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Under fire conditions, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound. It is designed to induce 5-20% degradation to identify potential degradation products and pathways.[3]
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase
-
Hydrochloric acid (HCl), 1.0 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1.0 M and 0.1 M
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Thermostatic water bath or oven
2. Preparation of Stock and Sample Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1.0 mg/mL.[5]
-
Acidic Stress: Mix a portion of the stock solution with an equal volume of 0.1 M HCl.[3]
-
Basic Stress: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.[3]
-
Neutral Stress (Control): Mix a portion of the stock solution with an equal volume of purified water.
3. Stress Conditions:
-
Incubate the acidic, basic, and neutral sample solutions at an elevated temperature (e.g., 60°C).[3][4]
-
Keep a set of control samples at room temperature, protected from light.[4]
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).[4]
4. Sample Analysis:
-
Before injection, neutralize the samples. For acidic samples, add an equimolar amount of NaOH (e.g., 0.1 M NaOH). For basic samples, add an equimolar amount of HCl (e.g., 0.1 M HCl).[3]
-
Analyze all samples using a validated, stability-indicating HPLC method. An example method is provided below.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Gradient: A suitable gradient to elute the parent compound and any degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Identify the peak for this compound in the t=0 chromatogram.
-
Monitor the decrease in the peak area of this compound over time in the stressed samples.
-
Identify and quantify any new peaks that appear, which represent degradation products.
-
Calculate the percentage of degradation for each condition and time point.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the chemical stability of this compound.
References
Technical Support Center: Nucleophilic Substitution on 6-Nitroindole
This guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic substitution reactions on 6-nitroindole derivatives. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on this compound not working?
A1: Several factors can contribute to a failed reaction. A primary consideration is the activation of the indole (B1671886) ring. The electron-withdrawing nitro group at the 6-position activates the ring for nucleophilic attack, but typically, substitution is most effective at the C2 position when the indole nitrogen (N1) is protected, for instance, as a 1-methoxy derivative.[1][2] An unprotected N-H can be deprotonated by the base, preventing the desired nucleophilic attack on the ring.[3] Additionally, ensure your reaction conditions (solvent, temperature, and base) are appropriate for the specific nucleophile and substrate you are using.
Q2: I'm observing a very low yield. What are the common causes?
A2: Low yields can stem from incomplete reaction, degradation of starting materials or products, or competing side reactions. The choice of base and solvent is critical; for example, strong bases like potassium t-butoxide (KOtBu) in DMF are often used to generate the nucleophile in situ.[1][2] The reaction temperature should be optimized, as higher temperatures might lead to decomposition. In some cases, unexpected side products, such as pyrimido[1,2-a]indole (B3349944) derivatives, can form, consuming your starting material.[1][2]
Q3: At which position on the this compound ring should I expect the substitution to occur?
A3: For N-protected 6-nitroindoles, such as 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution preferentially occurs at the C2 position.[1][2] The presence of an electron-withdrawing group (like the nitro group) and the N-alkoxy group facilitates the attack at this position.
Q4: What type of nucleophiles can be used for this reaction?
A4: A wide variety of nucleophiles have been successfully employed in reactions with activated this compound derivatives. These include nitrogen-centered nucleophiles (e.g., piperidine (B6355638), pyrrole, indole, imidazole), sulfur-centered nucleophiles (e.g., sodium thiomethoxide, N-acetyl-L-cysteine), and carbon-centered nucleophiles (e.g., dimethyl malonate).[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Indole nitrogen is not protected. | Protect the indole nitrogen, for example, with a methoxy (B1213986) group. |
| Poor leaving group at the target position. | The reaction often proceeds with the departure of a group introduced at the N1 position (e.g., methoxy). Direct substitution of a hydrogen is not typical under these conditions. | |
| Insufficiently strong base. | Use a strong base like NaH or KOtBu to deprotonate the nucleophile. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF or THF. | |
| Low Yield | Side reactions are occurring. | Optimize reaction temperature and time. Consider using a milder base if possible. Characterize byproducts to understand the side reactions. |
| Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the base is fully dissolved and the mixture is homogeneous. | |
| Starting material or product degradation. | Run the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Products | Lack of regioselectivity. | Ensure the indole is appropriately substituted to direct the nucleophilic attack to the desired position (e.g., C2). |
| Complex side reactions. | In the presence of certain nucleophiles and strong bases, complex rearrangements and cyclizations can occur.[1][2] Re-evaluate the choice of base and solvent. |
Experimental Protocol: Nucleophilic Substitution on 1-Methoxy-6-nitroindole-3-carbaldehyde with Piperidine
This protocol is adapted from the work of Somei et al.[2]
Materials:
-
1-Methoxy-6-nitroindole-3-carbaldehyde
-
Piperidine
-
Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of piperidine (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-piperidino-6-nitroindole-3-carbaldehyde.
Quantitative Data Summary
The following table summarizes the yields of nucleophilic substitution reactions on 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles as reported in the literature.[2]
| Nucleophile | Base | Solvent | Time (h) | Product | Yield (%) |
| Piperidine | NaH | DMF | 2.5 | 2-(Piperidin-1-yl)-6-nitroindole-3-carbaldehyde | 92 |
| Pyrrole | NaH | DMF | 3.5 | 2-(Pyrrol-1-yl)-6-nitroindole-3-carbaldehyde | 98 |
| Indole | NaH | DMF | 2.0 | 2-(Indol-1-yl)-6-nitroindole-3-carbaldehyde | 96 |
| Imidazole | NaH | DMF | 1.5 | 2-(Imidazol-1-yl)-6-nitroindole-3-carbaldehyde | 97 |
| Benzimidazole | NaH | DMF | 3.5 | 2-(Benzimidazol-1-yl)-6-nitroindole-3-carbaldehyde | 87 |
| Sodium thiomethoxide | - | DMF | 1.0 | 2-(Methylthio)-6-nitroindole-3-carbaldehyde | 98 |
| N-acetyl-L-cysteine | NaH | DMF | 3.0 | N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine | 73 |
| Dimethyl malonate | KOtBu | DMF | - | 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-6-nitroindole-3-carbaldehyde | 92 |
Visualizations
Caption: Experimental workflow for nucleophilic substitution on this compound.
Caption: Troubleshooting decision tree for nucleophilic substitution on this compound.
References
Technical Support Center: Overcoming Poor Solubility of 6-Nitroindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6-nitroindole in chemical reactions. Inaccurate concentrations and incomplete dissolution can lead to failed reactions, impure products, and unreliable experimental data. This guide offers practical solutions and detailed protocols to ensure the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: this compound is a yellow crystalline solid with a relatively rigid, planar structure.[1][2] Its poor solubility stems from a combination of factors: the polar nitro (-NO2) group and the N-H group on the indole (B1671886) ring lead to strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) in the crystal lattice. These strong interactions require a significant amount of energy to overcome, which many solvents cannot provide. While it is sparingly to slightly soluble in water, its overall hydrophobic indole backbone limits aqueous solubility.[3]
Q2: I'm trying to set up a reaction, and my this compound won't dissolve. What is the best initial approach?
A2: The recommended first step is to prepare a concentrated stock solution in a strong, polar aprotic solvent and then add it to the reaction mixture. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices for dissolving nitroindole derivatives.[4] Mechanical assistance, such as vortexing or brief sonication, can significantly aid dissolution.[4]
Q3: My compound dissolves in DMF, but it crashes out when I add other, less polar reactants or solvents. What can I do?
A3: This is a common issue known as "crashing out," which occurs due to a significant change in the overall solvent polarity. To prevent this, you can:
-
Use a Co-solvent System: Instead of relying on a single solvent, use a mixture. If your reaction tolerates it, maintaining a certain percentage of the initial solubilizing solvent (like DMF or DMSO) in the final reaction mixture can keep the this compound in solution.
-
Slow Addition: Add the this compound stock solution slowly and dropwise to the reaction mixture with vigorous stirring. This avoids creating localized areas of high concentration and allows the molecules to disperse more effectively.
-
Increase Temperature: Gently warming the reaction mixture can increase the solubility of this compound.[5] However, ensure the temperature is compatible with the stability of your reactants and the desired reaction outcome.
Q4: Can I use heat to dissolve this compound directly in my reaction solvent?
A4: Yes, heating is a common technique to increase the solubility of solids.[5] However, you must consider the thermal stability of this compound and other reagents. Prolonged exposure to high temperatures can lead to degradation. It is advisable to heat the mixture gently and only for the time necessary to achieve dissolution. For many reactions, a moderate temperature of 50-80°C is a reasonable starting point.
Q5: Are there any alternative methods to enhance solubility without using large amounts of high-boiling-point solvents like DMSO or DMF?
A5: Yes, several other techniques can be employed:
-
Co-solvency: Using a mixture of solvents can be highly effective. For instance, a mixture of a strong solvent (like DMF) with a less polar solvent (like THF or Dichloromethane) can provide the necessary solvating power without the drawbacks of using a single high-boiling-point solvent.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up the crystal lattice and promote dissolution, sometimes even at room temperature.
-
Micronization: Reducing the particle size of the this compound powder increases the surface area available for the solvent to act upon, which can significantly speed up dissolution.[4] This can be achieved through fine grinding with a mortar and pestle.
Troubleshooting Guide for Common Solubility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in the primary reaction solvent (e.g., THF, Acetonitrile, Dichloromethane). | Low intrinsic solubility of this compound in moderately polar or nonpolar solvents. | 1. Prepare a concentrated stock solution in a small amount of a strong polar aprotic solvent like DMF or DMSO.[4]2. Add the stock solution dropwise to the reaction mixture with vigorous stirring.3. Gently heat the reaction mixture while stirring.[5] |
| Compound precipitates ("crashes out") after adding the stock solution to the main reaction vessel. | Abrupt change in solvent polarity. The final solvent mixture cannot maintain the solubility of the compound. | 1. Use a co-solvent system. For example, if the reaction is in THF, prepare the stock in DMF and add it, creating a DMF/THF mixture.2. Slow down the rate of addition of the stock solution.3. Increase the reaction temperature to improve the overall solubility in the final solvent mixture. |
| Reaction appears cloudy or contains suspended solid, leading to low yield or incomplete conversion. | Incomplete dissolution of this compound. The compound is only partially available to react. | 1. Before adding other reagents, ensure the this compound is fully dissolved. Use visual inspection against a light source.2. Employ mechanical assistance: vortex or sonicate the mixture until clear.[4]3. Filter the reaction mixture if insoluble impurities are suspected from the starting material. |
| Need to avoid high-boiling-point solvents (DMSO/DMF) due to difficult removal during workup. | The physical properties of the solvent interfere with product isolation. | 1. Test solubility in lower-boiling-point polar solvents like acetone (B3395972) or ethyl acetate, potentially with heating.2. Use the minimum possible amount of DMSO/DMF to create the stock solution to minimize its final concentration.3. Consider a biphasic solvent system where the reaction occurs at the interface or in one phase. |
Quantitative Data: Solubility of Nitroindoles and Related Compounds
Specific quantitative solubility data for this compound in a range of organic solvents is scarce in the literature. The table below includes available data for this compound and provides data for the parent compound, indole, and a related isomer, 5-nitroindole, as a proxy for estimating solubility behavior.
| Compound | Solvent | Type | Solubility | Classification | Reference(s) |
| This compound | Water | Aqueous | log10(S) = -3.15 mol/L | Sparingly Soluble | [3] |
| 5-Nitroindole | Ethanol | Polar Protic | Soluble | Soluble | [6] |
| Diethyl Ether | Nonpolar | Soluble | Soluble | [6] | |
| Propylene Glycol | Polar Protic | Soluble | Soluble | [6] | |
| Petroleum Ether | Nonpolar | Soluble | Soluble | [6] | |
| Glycerol | Polar Protic | Insoluble | Insoluble | [6] | |
| Indole (Parent) | Water | Aqueous | ~1.9 g/L (0.1 g/100mL) | Slightly Soluble | [5] |
| Hot Water | Aqueous | Soluble | Soluble | [7] | |
| Ethanol | Polar Protic | Soluble | Soluble | [5][7] | |
| Diethyl Ether | Nonpolar | Soluble | Soluble | [7] | |
| Benzene | Nonpolar | Soluble | Soluble | [5] | |
| (1-methyl-5-nitro-3-phenylindol-2-yl)methanol (Derivative) | DMSO | Polar Aprotic | >50 mM | Very Soluble | [4] |
| DMF | Polar Aprotic | >50 mM | Very Soluble | [4] | |
| Ethanol | Polar Protic | ~5 mM | Soluble | [4] | |
| Acetonitrile | Polar Aprotic | <1 mM | Sparingly Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation and Use of a Concentrated Stock Solution
This protocol is the most common and effective method for introducing poorly soluble this compound into a reaction.
Objective: To achieve a homogeneous reaction mixture by pre-dissolving this compound in a strong solvent.
Materials:
-
This compound powder
-
High-purity anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer and/or ultrasonic bath
-
Reaction vessel with stirring mechanism
-
Syringe or dropping funnel
Procedure:
-
Weighing: Accurately weigh the required amount of this compound and place it in a clean, dry vial.
-
Solvent Addition: Add a minimal volume of DMF or DMSO to the vial. Aim for a high concentration (e.g., 0.5 M to 1 M) to minimize the final percentage of the strong solvent in the reaction.
-
Dissolution: a. Vigorously vortex the vial for 2-3 minutes. b. If solids persist, place the vial in an ultrasonic water bath for 5-10 minutes. c. If necessary, gently warm the solution to 30-40°C with intermittent vortexing until all solid has dissolved. Ensure the solution is completely clear.[4]
-
Addition to Reaction: a. Set up the main reaction vessel containing the other solvents and reagents under vigorous stirring. b. Draw the this compound stock solution into a syringe or place it in a dropping funnel. c. Add the solution dropwise to the reaction mixture over several minutes. d. Observe the mixture closely to ensure no precipitation occurs. If cloudiness appears, consider gently warming the reaction vessel.
Protocol 2: The Co-Solvent Method with Heating
This protocol is suitable for reactions where a single solvent is desired but fails to dissolve this compound at room temperature.
Objective: To dissolve this compound directly in the reaction mixture by leveraging a co-solvent and thermal energy.
Materials:
-
This compound powder
-
Primary reaction solvent (e.g., Toluene, 1,4-Dioxane)
-
Co-solvent (e.g., DMF, N-Methyl-2-pyrrolidone (NMP))
-
Reaction vessel with a condenser, stirrer, and thermometer
-
Heating mantle or oil bath
Procedure:
-
Setup: To the reaction vessel, add the this compound powder and the primary reaction solvent.
-
Co-solvent Addition: Add a small percentage of the co-solvent (e.g., 5-10% of the total volume).
-
Heating: Begin stirring the mixture and slowly heat it to a temperature that is safe for the reactants (e.g., 60-80°C).
-
Dissolution: Continue stirring at the elevated temperature until the solution becomes clear. This may take 10-30 minutes.
-
Reaction Initiation: Once the this compound is fully dissolved, cool the mixture to the desired reaction temperature (if necessary) before adding other temperature-sensitive reagents.
Visualizations
References
- 1. This compound, 98% 4769-96-4 India [ottokemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 5-Nitroindole | 6146-52-7 [chemicalbook.com]
- 7. Indole | 120-72-9 [chemicalbook.com]
preventing byproduct formation in 6-nitroindole derivatization
Welcome to the Technical Support Center for 6-Nitroindole Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the derivatization of this compound?
The primary challenges in derivatizing this compound stem from the strong electron-withdrawing nature of the nitro group. This group significantly influences the reactivity of the indole (B1671886) ring system, leading to several potential issues:
-
Reduced Nucleophilicity of the Indole Nitrogen: The electron-withdrawing nitro group decreases the electron density at the indole nitrogen (N1), making it less nucleophilic and more acidic compared to indole itself. This can render N-alkylation and N-acylation reactions more challenging.
-
Altered Regioselectivity: While electrophilic substitution in indoles typically occurs at the C3 position, the electronic properties of this compound can influence the regioselectivity of reactions. Competition between N- and C-alkylation is a common issue.
-
Potential for Byproduct Formation: Under certain reaction conditions, side reactions such as C2-substitution, di-alkylation, or degradation of the starting material can occur.
-
Purification Challenges: The presence of multiple products and unreacted starting material can complicate the purification of the desired derivative.
Q2: I am attempting N-alkylation of this compound and observing low yields and a significant amount of unreacted starting material. What are the likely causes and how can I improve the reaction?
Low yields in N-alkylation of this compound are often due to the reduced nucleophilicity of the indole nitrogen. The strong electron-withdrawing effect of the nitro group makes the N-H proton more acidic, requiring a sufficiently strong base to achieve complete deprotonation.
Troubleshooting Steps:
-
Choice of Base: Ensure the base is strong enough to fully deprotonate the this compound nitrogen. Sodium hydride (NaH) is a common and effective choice. Incomplete deprotonation can lead to a mixture of N- and C3-alkylation products, as the neutral indole is still reactive at C3.
-
Solvent Selection: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). DMF is often preferred as it can help to solubilize the resulting indolide anion, promoting N-alkylation.
-
Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. However, excessively high temperatures may lead to degradation.
-
Order of Addition: Add the base to the this compound solution and allow sufficient time for complete deprotonation (often indicated by the cessation of hydrogen evolution when using NaH) before adding the alkylating agent.
Q3: I am observing a mixture of N1- and C3-alkylated products. How can I improve the selectivity for N-alkylation?
The formation of both N1- and C3-alkylated products is a common regioselectivity issue. The following strategies can be employed to favor N-alkylation:
-
Ensure Complete Deprotonation: As mentioned in Q2, using a strong base like NaH in a sufficient molar excess (e.g., 1.1-1.5 equivalents) is crucial. The resulting indolide anion is a much stronger nucleophile at the nitrogen position.
-
Solvent Effects: The choice of solvent can influence the N/C selectivity. In some cases, a mixture of solvents can be beneficial.
-
Protecting Groups: While seemingly counterintuitive for N-alkylation, temporarily introducing a protecting group at the nitrogen, followed by another functionalization and subsequent deprotection and alkylation, can be a viable, albeit longer, route. More practically, for other derivatizations where N-substitution is undesired, protecting the nitrogen is a key strategy.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Vilsmeier-Haack Formylation)
Problem: The Vilsmeier-Haack reaction on this compound is expected to yield 6-nitro-1H-indole-3-carbaldehyde. However, you might observe the formation of other isomers or low yields.
Potential Byproducts:
-
2-formylated product: While less favorable electronically, some substitution at the C2 position can occur.
-
Di-formylated products: Under harsh conditions, reaction at both C2 and C3 might be observed, although this is less likely given the deactivating effect of the nitro group.
Troubleshooting Workflow:
Caption: Troubleshooting Vilsmeier-Haack Reaction of this compound.
Issue 2: Byproduct Formation in N-Alkylation
Problem: Attempts to N-alkylate this compound result in a mixture of products, including the desired N-alkylated product, the C3-alkylated isomer, and potentially a di-alkylated byproduct.
Strategies to Enhance N-Alkylation Selectivity:
| Parameter | Recommendation for N-Alkylation | Rationale |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). | Ensures complete deprotonation to form the N-anion, which is more nucleophilic at the nitrogen. |
| Solvent | Polar aprotic (e.g., DMF, DMSO). | Solubilizes the indolide anion and favors N-alkylation. |
| Temperature | Can be increased (e.g., to 80 °C). | Favors the thermodynamically more stable N-alkylated product.[1] |
| Alkylating Agent | Use a less reactive alkylating agent if polyalkylation is observed. | Highly reactive agents can lead to reduced selectivity.[1] |
Logical Flow for Optimizing N-Alkylation:
Caption: Optimizing N-Alkylation of this compound.
Experimental Protocols
General Protocol for N-Alkylation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).
-
Dissolution: Dissolve the this compound in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Caution: Hydrogen gas is evolved. NaH is highly reactive with water.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be cautiously increased.
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF (10 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC for the consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Then, slowly add a cold aqueous solution of sodium hydroxide (B78521) (e.g., 2 M) or a saturated solution of sodium acetate with vigorous stirring until the mixture is basic (pH > 8) to hydrolyze the intermediate iminium salt.
-
Work-up: The product may precipitate upon hydrolysis and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Washing and Drying: Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography on silica gel.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always consult primary literature and exercise their own professional judgment when planning and executing chemical syntheses. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Technical Support Center: Optimization of Protecting Group Strategies for 6-Nitroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for 6-nitroindole.
Troubleshooting Guide
This section addresses specific issues that may arise during the protection and deprotection of this compound.
Issue 1: Low or No Yield During N-Protection of this compound
Question: My N-protection reaction of this compound with Boc-anhydride/Tosyl chloride/SEM chloride is resulting in a low yield or no product. What are the possible causes and solutions?
Answer:
Low yields in the N-protection of this compound are often attributed to the reduced nucleophilicity of the indole (B1671886) nitrogen due to the electron-withdrawing nitro group. Here are some potential causes and troubleshooting steps:
-
Incomplete Deprotonation: The indole N-H is more acidic than that of indole itself, but a sufficiently strong base is still crucial for generating the nucleophilic indolide anion.
-
Solution: Consider using a stronger base than tertiary amines. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles prior to the addition of the protecting group electrophile.
-
-
Poor Reagent Quality: The protecting group reagent (e.g., Boc-anhydride, tosyl chloride) may have degraded.
-
Solution: Use fresh or properly stored reagents. For instance, tosyl chloride can be sensitive to moisture.
-
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be optimal.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extending the reaction time may also be beneficial.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction.
-
Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally suitable for reactions involving sodium hydride.
-
Issue 2: Incomplete Deprotection of N-Protected this compound
Question: I am struggling to completely remove the Boc/Tosyl/SEM protecting group from my this compound derivative. What could be the reason, and what should I do?
Answer:
The electron-withdrawing nitro group can make the N-protecting group more stable and thus harder to remove compared to simple indoles.[1]
-
For N-Boc Deprotection:
-
Cause: Standard acidic conditions (e.g., 20% TFA in DCM) may be insufficient.
-
Solution: Increase the concentration of Trifluoroacetic acid (TFA), elevate the reaction temperature (e.g., to 40°C), or switch to a stronger acid system like 4M HCl in dioxane.[1] Thermal deprotection by refluxing in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can also be an option for acid-sensitive substrates.[1][2]
-
-
For N-Tosyl Deprotection:
-
Cause: The tosyl group is notoriously stable and often requires harsh removal conditions.
-
Solution: While strong bases like NaOH or KOH in refluxing alcohol can be used, a milder and effective method is the use of cesium carbonate (Cs₂CO₃) in a THF/methanol (B129727) mixture.[3][4] For the closely related N-tosyl-5-nitroindole, this method provided a 90.4% yield.[4]
-
-
For N-SEM Deprotection:
-
Cause: Standard fluoride-based deprotection at room temperature might be too slow.
-
Solution: Heating the reaction mixture with Tetrabutylammonium fluoride (B91410) (TBAF) in THF to reflux can facilitate the deprotection.[1] Alternatively, Lewis acids like magnesium bromide (MgBr₂) or tin tetrachloride (SnCl₄) may offer effective cleavage.[1]
-
Issue 3: Formation of Side Products During Deprotection
Question: I am observing significant side product formation during the deprotection of my N-protected this compound. How can I minimize this?
Answer:
Side product formation is a common challenge, especially with sensitive substrates like nitroindoles.
-
During Acidic N-Boc Deprotection:
-
Cause: The reactive tert-butyl cation generated during deprotection can cause unwanted alkylation of the electron-rich indole ring.
-
Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or anisole.[5]
-
-
During Basic N-Tosyl Deprotection:
-
Cause: Strong basic conditions can lead to degradation of the nitroindole core or other sensitive functional groups.
-
Solution: Opt for milder basic conditions, such as using cesium carbonate instead of sodium hydroxide.[4]
-
-
General Decomposition:
-
Cause: The this compound core can be sensitive to harsh acidic or basic conditions.[1]
-
Solution: Employ the mildest possible conditions that still effectively remove the protecting group. For N-Boc, consider methods like using oxalyl chloride in methanol.[6][7] For N-Tosyl, the cesium carbonate method is recommended.[4] For N-SEM, carefully controlled conditions with Lewis acids might be cleaner than fluoride-based methods.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for this compound?
A1: The "best" protecting group depends on the planned subsequent reaction steps.
-
Boc (tert-Butoxycarbonyl): Good for general purposes, stable to many nucleophilic and basic conditions, but requires acidic conditions for removal, which might be an issue for acid-sensitive substrates.
-
Tosyl (p-Toluenesulfonyl): Very stable to a wide range of conditions, including strong acids and oxidizing agents. However, its removal often requires harsh conditions (strong base or reducing agents), though milder methods are available.[3][4]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to a broad range of nucleophilic, basic, and reductive conditions. It can be removed with fluoride sources or Lewis acids, offering orthogonal deprotection strategies.[1][6]
Q2: How does the nitro group at the 6-position affect the choice of protecting group strategy?
A2: The strong electron-withdrawing nature of the nitro group has two main effects:
-
Decreased Nucleophilicity of Indole Nitrogen: This makes the initial protection step more challenging, often requiring stronger bases and more forcing conditions.
-
Increased Stability of the N-Protecting Group: The electron-withdrawing effect makes the protecting group more resistant to cleavage, necessitating harsher deprotection conditions compared to unsubstituted indoles.[1] This increases the risk of side reactions and decomposition.
Q3: How can I monitor the progress of my protection/deprotection reactions?
A3: The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively follow the reaction. The protected and deprotected compounds will have different Rf values. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more accurate method to monitor the consumption of the starting material and the formation of the product, and it can also help identify any side products.
Data Presentation
Table 1: Comparison of Common Protecting Groups for this compound
| Protecting Group | Common Protection Reagents | Stability | Common Deprotection Conditions | Key Considerations |
| Boc | (Boc)₂O, Base (e.g., NaH, DMAP) | Stable to bases, nucleophiles, hydrogenolysis | Acidic (TFA, HCl)[1]; Thermal[2]; Mildly with Oxalyl Chloride/MeOH[6][7] | Acid-labile; risk of t-butylation side products.[5] |
| Tosyl | TsCl, Base (e.g., NaH, Pyridine) | Very stable to acids, oxidants, and many reductants | Strong base (NaOH, KOH)[3]; Reductive cleavage; Mildly with Cs₂CO₃/THF/MeOH[4] | Very stable, but removal can be harsh. |
| SEM | SEM-Cl, Base (e.g., NaH, DIPEA) | Stable to bases, nucleophiles, mild acids, and reductants | Fluoride sources (TBAF)[1]; Lewis acids (MgBr₂, SnCl₄)[1]; Strong acids | Offers orthogonal deprotection strategies. |
Table 2: Quantitative Data for Deprotection of a Related Nitroindole
| Substrate | Protecting Group | Deprotection Reagent | Solvent | Temp. | Time | Yield (%) | Reference |
| N-Tosyl-5-nitroindole | Tosyl | Cs₂CO₃ (3 equiv.) | THF/MeOH | 0-5°C | 0.5 h | 90.4 | [4] |
Note: Data for this compound is limited; this data for the 5-nitro isomer serves as a valuable reference.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF or THF.
-
Basification: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Addition of Boc-anhydride: Cool the reaction mixture back to 0°C and add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 equiv) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Tosyl Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF.
-
Basification: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0°C.
-
Addition of Tosyl Chloride: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Quenching and Work-up: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for N-SEM Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Basification: Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes.
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quenching and Work-up: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 4: Deprotection of N-Tosyl-6-nitroindole using Cesium Carbonate (Adapted from[4])
-
Dissolution: Dissolve N-tosyl-6-nitroindole (1.0 equiv) in a mixture of THF and methanol (2:1).
-
Addition of Base: Add cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Reaction: Stir the mixture at 0-5°C, monitoring the reaction by TLC or HPLC. The reaction is expected to be rapid (potentially complete in under an hour).
-
Work-up: Once the reaction is complete, evaporate the solvents under reduced pressure. Add water to the residue and stir.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflows for N-protection of this compound.
Caption: Experimental workflows for N-deprotection of this compound.
Caption: Troubleshooting logic for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 6-nitroindole
Welcome to the technical support center for 6-nitroindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during chemical reactions involving this versatile intermediate.
Section 1: General Stability and Handling
This section addresses frequently asked questions regarding the stability, storage, and handling of this compound.
Q1: My this compound has changed color from yellow to a brownish powder. Is it still usable?
A1: this compound is typically a yellow to orange or brown crystalline powder.[1] A slight color change to a more brownish hue does not necessarily indicate significant decomposition, as impurities can sometimes cause discoloration. However, it could be a sign of degradation, especially if the material has been stored improperly. It is recommended to check the purity by TLC or melting point (137-143 °C) before use.[1][2] For critical applications, purification by recrystallization or column chromatography may be necessary.
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3] Recommended storage temperatures are typically between 2°C and 8°C. It is stable under normal storage conditions but is incompatible with strong oxidizing agents.[1][3]
Q3: Is this compound stable under acidic or basic conditions?
A3: The stability of this compound can be pH-dependent. While stable in neutral aqueous solutions, prolonged exposure to strong acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions, especially at elevated temperatures (e.g., 60°C), can lead to degradation.[1] If your reaction requires harsh pH conditions, it is advisable to monitor the stability of the starting material by TLC over the course of the reaction.
Section 2: Troubleshooting N-Alkylation Reactions
The indole (B1671886) nitrogen of this compound can be deprotonated and alkylated. However, the electron-withdrawing nitro group reduces the nucleophilicity of the indole ring system, which can lead to challenges.
Q4: I am getting a very low yield in my N-alkylation reaction of this compound. What are the common causes?
A4: Low yields in N-alkylation of this compound are often due to several factors:
-
Insufficiently Strong Base: The N-H proton of this compound is more acidic than that of indole, but a sufficiently strong base is still required for complete deprotonation. If you are using a weak base like K₂CO₃, the equilibrium may not favor the indole anion. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the indole anion.
-
Low Reaction Temperature: The reduced nucleophilicity of the this compound anion may require higher temperatures to achieve a reasonable reaction rate. Consider increasing the temperature from room temperature to 80°C or higher.
-
Deactivated Substrate: The electron-withdrawing nitro group makes the indole nitrogen less nucleophilic. Forcing conditions (stronger base, higher temperature, more reactive alkylating agent) may be necessary.
Q5: My reaction is producing a significant amount of a C3-alkylated side product. How can I improve N-selectivity?
A5: The formation of C3-alkylated isomers is a known issue in indole chemistry. To favor N-alkylation over C3-alkylation, consider the following strategies:
-
Choice of Base and Solvent: The counter-ion of the base and the solvent system can influence regioselectivity. Using a base like NaH or KH in a polar aprotic solvent like DMF typically favors N-alkylation.
-
Protecting Groups: While seemingly counterintuitive for an alkylation, if you are performing a more complex modification, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) can be considered, though its installation on a deactivated ring may also be challenging.[4]
Section 3: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the this compound ring is challenging due to the powerful deactivating effect of the nitro group.
Q6: My Friedel-Crafts acylation/alkylation of this compound is not working. I am recovering only my starting material. Why?
A6: Friedel-Crafts reactions are among the most difficult electrophilic aromatic substitution (EAS) reactions to perform and typically fail on strongly deactivated rings.[5][6] There are two primary reasons for this failure with this compound:
-
Ring Deactivation: The nitro group is a very strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[5] Friedel-Crafts reactions require an electron-rich, nucleophilic aromatic ring to attack the electrophile.
-
Lewis Acid Catalyst Interaction: The lone pair of electrons on the indole nitrogen can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that places a positive charge on the nitrogen, further deactivating the entire ring system and preventing the reaction.[7]
It is highly unlikely that a standard Friedel-Crafts reaction will succeed on this compound. Alternative strategies, such as functionalizing the molecule before nitration, should be considered.
Q7: Is it possible to perform any electrophilic substitution on this compound? I am trying to perform a Vilsmeier-Haack reaction.
A7: While difficult, some EAS reactions with very reactive electrophiles may proceed, albeit slowly. The Vilsmeier-Haack reaction, used for formylation, employs the Vilsmeier reagent, which is a weaker electrophile than the acylium ions used in Friedel-Crafts reactions.[8] This reaction is more tolerant of less-activated aromatic systems. A successful Vilsmeier-Haack reaction has been reported on 5-nitroindole (B16589), yielding the 3-formyl product in high yield.[9] This suggests it may also be feasible on this compound, likely substituting at the C3 position. Success will depend on optimized conditions, potentially requiring higher temperatures and longer reaction times.
Logical Workflow: Diagnosing Failed Electrophilic Aromatic Substitution
Caption: Troubleshooting logic for failed EAS reactions on this compound.
Section 4: Troubleshooting Reduction of the Nitro Group
The reduction of the nitro group to an amine (6-aminoindole) is a common and crucial transformation.
Q8: My catalytic hydrogenation of this compound to 6-aminoindole (B160974) is incomplete or very slow. What can I do?
A8: Incomplete or slow catalytic hydrogenation can be caused by several issues:
-
Catalyst Deactivation/Poisoning: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in your starting material, solvent, or from sulfur-containing compounds. Ensure high-purity reagents and solvents.
-
Inefficient Catalyst: The activity of the Pd/C may be low. Use a fresh batch of catalyst or a higher loading (e.g., increase from 5 mol% to 10 mol%).
-
Poor Hydrogen Access: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen gas. For reactions at atmospheric pressure (H₂ balloon), ensure there are no leaks. For larger scales, a Parr hydrogenator is more effective.
-
Solvent Choice: Solvents like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) are commonly used. Ensure your this compound is fully dissolved.
Q9: I am trying to reduce the nitro group, but I am getting side products. What are they and how can I avoid them?
A9: Side products in this reduction can arise from over-reduction or incomplete reduction.
-
Over-reduction: The indole ring itself can be reduced under harsh hydrogenation conditions, leading to the indoline (B122111) derivative. To avoid this, use milder conditions: atmospheric pressure of hydrogen, room temperature, and careful monitoring by TLC to stop the reaction once the starting material is consumed.
-
Incomplete Reduction Products: The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine (B1172632) intermediates.[10][11] If the reaction is stopped prematurely or the conditions are not optimal, these intermediates may be present in the reaction mixture. Ensure sufficient reaction time and an adequate amount of hydrogen source.
Q10: Are there alternatives to catalytic hydrogenation for reducing this compound?
A10: Yes, several other methods can be effective and may be preferable if you need to avoid hydrogen gas or have functional groups sensitive to catalytic hydrogenation.
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst like Pd/C. Common hydrogen donors include ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate.[2] This avoids the need for a pressurized hydrogen atmosphere.
-
Metal-Acid Reductions: Reagents like stannous chloride (SnCl₂) in HCl or iron (Fe) powder in acetic acid are classic and effective methods for reducing aromatic nitro groups.[12] These methods are robust but require a more involved aqueous workup to remove metal salts.
Workflow: Troubleshooting Nitro Group Reduction
Caption: Decision tree for troubleshooting the reduction of this compound.
Section 5: Data and Protocols
Summary of Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2] |
| Appearance | Yellow to orange to brown crystals or powder | [1] |
| Melting Point | 137-143 °C | [1][2] |
| Storage | 2-8°C, Protect from light |
Representative Reaction Protocols
Protocol 1: Vilsmeier-Haack Formylation (Adapted from 5-Nitroindole)
This protocol is adapted from a procedure for 5-nitroindole and may require optimization for this compound.[9]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry N,N-dimethylformamide (DMF, ~5-10 mL per gram of substrate). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This forms the Vilsmeier reagent.
-
Reaction: Add a solution of this compound (1 equivalent) in dry DMF to the Vilsmeier reagent mixture. Stir the reaction at room temperature for 1-2 hours, monitoring the consumption of the starting material by TLC. If the reaction is slow, gentle heating (e.g., to 40-50°C) may be required.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH ~9 by the slow addition of an aqueous NaOH solution (e.g., 30-50%).
-
Extraction and Purification: The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent like ethyl acetate or dichloromethane (B109758) (DCM). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to yield this compound-3-carboxaldehyde.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction (Adapted from 3-Nitroindole)
This protocol is adapted from a procedure for 3-nitroindole. Note that the product, 6-aminoindole, may be unstable and sensitive to air and light.[12]
-
Setup: To a hydrogenation flask, add this compound (1 equivalent) and a suitable solvent such as ethanol or methanol (~20 mL per gram). Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % by weight).
-
Hydrogenation: Securely seal the flask. Purge the flask several times with hydrogen gas (or vacuum/N₂ cycles followed by H₂). Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or use a Parr apparatus for larger scales) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until all the this compound has been consumed (typically 1-4 hours). The product, 6-aminoindole, will have a different Rf and may require a more polar eluent.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent (ethanol/methanol).
-
Product Handling: The resulting filtrate contains the 6-aminoindole. Due to its potential instability, it is often best to use this solution directly in the next synthetic step. If isolation is required, remove the solvent under reduced pressure at a low temperature. The isolated 6-aminoindole should be stored under an inert atmosphere and protected from light.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. benchchem.com [benchchem.com]
managing the thermal stability of 6-nitroindole in high-temperature reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal stability of 6-nitroindole in high-temperature reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
A1: this compound is stable under normal storage conditions.[1][2] However, its stability decreases at elevated temperatures. While a specific decomposition temperature is not widely published, its melting point ranges from 137-148°C, which should be considered a critical threshold where thermal events and potential degradation may begin to accelerate.[1][3][4] By-products can form at temperatures as low as 40°C, indicating sensitivity to heat.[1]
Q2: What are the hazardous decomposition products of this compound?
A2: When subjected to high temperatures, this compound can decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2] Reactions should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Q3: How can I quantitatively assess the thermal stability of my specific this compound sample?
A3: The most effective methods for quantitatively assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][5][6] TGA measures mass loss as a function of temperature, identifying the onset temperature of decomposition.[1] DSC detects exothermic or endothermic transitions, such as melting and decomposition.[1][5] A detailed protocol for these analyses is provided in the "Experimental Protocols" section.
Q4: Are there any known stabilizers for reactions involving this compound?
A4: While specific stabilizers for this compound reactions are not extensively documented, the general principle for stabilizing nitroaromatic compounds involves scavenging radical species or acidic byproducts like nitrogen oxides that can catalyze decomposition.[7][8] Some research into "green" stabilizers for other nitro-compounds includes compounds like fullerene derivatives, which are known to scavenge nitrogen oxide free radicals.[9] The utility of such stabilizers would need to be empirically determined for each specific reaction system.
Q5: What general precautions should be taken when heating this compound?
A5: Always handle this compound in a well-ventilated area.[2] When heating, use precise temperature control and uniform heating methods (e.g., a well-stirred oil bath) to avoid localized hotspots.[10] Reactions should be monitored for color changes or gas evolution, which may indicate decomposition. It is also incompatible with strong oxidizing agents.[1][2]
Troubleshooting Guide for High-Temperature Reactions
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| HTS-001 | Low yield or incomplete reaction | - Thermal decomposition: The reaction temperature may be too high, causing this compound or the product to degrade.[11] - Sub-optimal temperature: The temperature may be too low for the catalyst to be active or for the reaction to proceed at a reasonable rate.[11] - Poor heat transfer: Inefficient or non-uniform heating can create cold spots in the reaction mixture.[10] | - Optimize temperature: Systematically screen a range of temperatures to find an optimal balance between reaction rate and stability.[10] - Lower temperature, longer time: Consider running the reaction at a lower temperature for a longer duration to minimize degradation.[11] - Improve heat transfer: Use a high-boiling, inert solvent and ensure vigorous stirring.[10] |
| HTS-002 | Formation of tar or polymeric byproducts | - Excessive reaction temperature: High temperatures can promote undesirable polymerization and decomposition pathways.[10] - Prolonged reaction time: Extended exposure to high temperatures can lead to the degradation of the desired product.[10] - Presence of oxygen: Air can facilitate oxidative side reactions, leading to complex and often insoluble byproducts.[10] | - Reduce reaction temperature: Even a small reduction in temperature can significantly decrease the rate of side reactions.[10] - Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after completion.[11] - Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| HTS-003 | Inconsistent results between batches | - Inaccurate temperature control: Fluctuations in the heating source can lead to variable yields and byproduct profiles.[10] - Non-homogeneous heating: Uneven heating of the reaction vessel can cause inconsistencies in the reaction outcome.[10] - Variability in starting material quality: Impurities in this compound or other reagents can influence the reaction. | - Precise temperature monitoring: Use a calibrated thermometer placed directly within the reaction mixture.[10] - Ensure uniform heating: Employ a well-stirred oil bath or a heating mantle with a reliable temperature controller.[10] - Verify reagent purity: Ensure the purity of all starting materials before commencing the reaction.[10] |
Physical and Thermal Properties Summary
The table below summarizes key physical and thermal data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2] |
| Appearance | Yellow to orange to brown crystals or powder | [1][3][4] |
| Melting Point | 137 - 148 °C | [1][3][4] |
| Decomposition Onset | Not broadly published; must be determined empirically via TGA/DSC. Expected to be near or above the melting point. | [1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][2] |
Experimental Protocols
Thermal Stability Assessment via TGA/DSC
This protocol outlines the procedure for quantitatively evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a suitable TGA/DSC pan (e.g., aluminum or platinum).[1]
2. TGA Analysis:
-
Place the sample pan into the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 400°C).[1]
-
Use a constant heating rate, typically 10°C/min.[1]
-
Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, to assess thermal decomposition.[1]
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.[1]
3. DSC Analysis:
-
Place the sample pan into the DSC instrument alongside an empty reference pan.
-
Heat the sample using the same temperature program as the TGA analysis (e.g., 25°C to 400°C at 10°C/min) under an inert atmosphere.[1]
-
Record the heat flow to the sample relative to the reference.
-
Identify the endothermic peak corresponding to the melting point and any subsequent exothermic peaks, which typically signify decomposition.[1] A higher decomposition temperature indicates greater thermal stability.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fpe.umd.edu [fpe.umd.edu]
- 6. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | RISE [ri.se]
- 7. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
strategies to control the regioselectivity of C-H functionalization of 6-nitroindole
Welcome to the technical support center for the regioselective C-H functionalization of 6-nitroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding this challenging transformation. Due to the strong electron-withdrawing nature of the nitro group, controlling the site of C-H functionalization on the this compound scaffold requires careful consideration of electronic effects and strategic use of directing groups and catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected intrinsic reactivity of the C-H bonds in this compound towards functionalization?
A1: The electron-withdrawing nitro group at the C6 position significantly deactivates the entire indole (B1671886) ring system towards electrophilic C-H activation. Generally, the pyrrole (B145914) ring (C2 and C3) is more electron-rich than the benzene (B151609) ring in indoles. However, the strong deactivation by the nitro group diminishes this difference. The C3 position is typically the most nucleophilic site in indoles, but its reactivity is substantially reduced in this compound. The C-H bonds on the benzene ring (C4, C5, C7) are all strongly deactivated. Without a directing group, achieving high regioselectivity can be challenging, and reactions may require harsh conditions, leading to potential side products.
Q2: How can I achieve selective C-H functionalization at the C2 position of this compound?
A2: Selective functionalization at the C2 position, in the presence of a C3-H, typically requires the installation of a directing group on the indole nitrogen (N1).[1] This strategy brings the catalyst into close proximity to the C2-H, facilitating its activation. Common directing groups for C2 functionalization include pivaloyl, sulfonyl, and various amides.[1] The choice of catalyst, often from the platinum group metals (e.g., Palladium, Rhodium, Iridium), and the specific ligands employed are critical for high selectivity.[1][2]
Q3: Is it possible to functionalize the benzene ring (C4, C5, or C7) of this compound, and what strategies are recommended?
A3: Functionalization of the deactivated benzene ring is challenging but can be achieved through chelation-assisted C-H activation.[3][4] This involves installing a directing group that can form a stable metallacyclic intermediate, directing the catalytic reaction to a specific C-H bond. For instance, a directing group at the N1 position can direct functionalization to the C7 position, while a directing group at the C3 position can direct towards the C4 position.[3][4] The choice of directing group and the catalytic system (metal, ligand, and oxidant) are crucial for achieving the desired regioselectivity.[3][4]
Q4: My C-H functionalization reaction on this compound is giving low yields and a mixture of regioisomers. What are the likely causes and how can I troubleshoot this?
A4: Low yields and poor regioselectivity are common challenges with electron-deficient substrates like this compound. Several factors could be contributing to this:
-
Insufficient Catalyst Activity: The catalyst may not be active enough to overcome the high activation barrier for C-H cleavage on the deactivated ring. Consider screening different catalysts or increasing the catalyst loading.
-
Inappropriate Directing Group: The chosen directing group may not be effectively coordinating to the metal center or may be sterically or electronically mismatched for the desired transformation.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the oxidant can all significantly impact the reaction outcome. A systematic optimization of these parameters is often necessary.
-
Competing Reaction Pathways: The reaction conditions might be promoting side reactions, such as decomposition of the starting material or the catalyst.
For a more detailed breakdown of troubleshooting steps, please refer to the Troubleshooting Guide below.
Troubleshooting Guide
This guide addresses common issues encountered during the C-H functionalization of this compound.
| Issue | Potential Cause | Suggested Solution |
| No reaction or very low conversion | 1. Catalyst deactivation or insufficient activity. 2. Reaction temperature is too low. 3. Ineffective directing group. | 1. Screen different catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, [Ir(cod)Cl]₂) and ligands. Increase catalyst loading. 2. Incrementally increase the reaction temperature. 3. Choose a directing group known to be effective for the desired position (e.g., N-pyridinyl for C2, N-pivaloyl for C7). |
| Poor regioselectivity (mixture of isomers) | 1. Weak directing group effect. 2. Competing intrinsic reactivity. 3. Inappropriate ligand or additive. | 1. Use a more strongly coordinating directing group. 2. Block the most reactive positions if possible. 3. The choice of ligand can significantly influence regioselectivity.[5] Screen different ligands (e.g., phosphines, N-heterocyclic carbenes). Some additives, like specific carboxylic acids, can also influence selectivity.[2] |
| Product decomposition | 1. Reaction temperature is too high. 2. Harsh reaction conditions (e.g., strong oxidant). | 1. Lower the reaction temperature and increase the reaction time. 2. Use a milder oxidant or a different catalytic system that operates under milder conditions. |
| Difficulty in removing the directing group | 1. The directing group is too robust. | 1. Select a directing group that is known to be readily cleavable under conditions that will not affect the functionalized product.[4] |
Experimental Protocols
Note: The following are generalized protocols based on strategies for electron-deficient indoles and should be optimized for this compound.
Protocol 1: N-Directing Group Installation for C2/C7-Functionalization
-
N-Acylation (e.g., with Pivaloyl Chloride): To a solution of this compound in an appropriate solvent (e.g., THF, DCM), add a base (e.g., NaH, pyridine). Cool the mixture to 0 °C and slowly add the acylating agent (e.g., pivaloyl chloride). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-acylated product by column chromatography.
-
N-Arylation (e.g., with 2-fluoropyridine): In a sealed tube, combine this compound, 2-fluoropyridine, and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO). Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) until the starting material is consumed (monitor by TLC). After cooling, perform an aqueous workup and extract the product. Purify by column chromatography.
Protocol 2: Palladium-Catalyzed C-H Arylation (General Conditions)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-directed this compound, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent (e.g., toluene, dioxane) in a reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes general strategies for regioselective C-H functionalization of the indole core, which can be adapted for this compound.
| Target Position | Directing Group (at N1) | Typical Catalyst | Example Reaction | Reference |
| C2 | Pyrimidinyl, Pyridinyl | Rh(III), Ir(III), Co(II) | Alkenylation, Amidation | [6] |
| C7 | Pivaloyl, Acetyl | Pd(II), Rh(III) | Arylation, Olefination | [4] |
| C4 | Pivaloyl (at C3) | Pd(II), Cu(II) | Arylation | [3][4] |
| C6 | N-P(O)tBu₂ | Cu(II) | Arylation | [4] |
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.
Signaling Pathway for Directing Group-Assisted C-H Functionalization
Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 6-Nitroindole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar 6-nitroindole derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my polar this compound derivative sticking to the top of the silica (B1680970) gel column and not eluting?
This is a common issue due to strong interactions between the highly polar this compound derivative and the polar silica gel stationary phase.[1][2] The nitro group and the indole (B1671886) nitrogen can form strong hydrogen bonds with the silanol (B1196071) groups (Si-OH) on the silica surface, leading to excessive retention.[1]
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your eluent. If using a standard hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For very polar derivatives, a more polar solvent system like dichloromethane (B109758)/methanol (B129727) is often necessary.[1][3]
-
Solution 2: Use Mobile Phase Additives. For acidic or basic indole derivatives, adding a modifier can improve elution. For basic compounds, adding a small amount of triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-2%) to the eluent can neutralize the acidic silanol groups, reducing interaction.[1][4][5] For acidic derivatives, adding a small amount of acetic or formic acid can be beneficial.[1][6]
-
Solution 3: Consider Alternative Stationary Phases. If increasing solvent polarity is ineffective, switch to a different stationary phase. Alumina (B75360) (neutral or basic) can be a good alternative for compounds sensitive to acidic silica.[4] For extremely polar compounds, reversed-phase chromatography may be more suitable.[7]
Q2: My this compound derivative appears to be decomposing on the silica gel column. How can I prevent this?
Indole derivatives, particularly those with electron-withdrawing groups like the nitro group, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[8]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by pre-treating the silica gel. This can be done by flushing the packed column with your eluent containing 1-2% triethylamine (TEA), followed by flushing with the regular eluent before loading the sample.[4][5]
-
Solution 2: Perform a Stability Test (2D TLC). Before running a column, check your compound's stability on silica using two-dimensional TLC. If the compound is unstable, new spots will appear off the diagonal after the second run.[1][9][10]
-
Solution 3: Use an Alternative Stationary Phase. Consider less acidic stationary phases like neutral alumina or Florisil.[8][9]
Q3: How do I select the optimal solvent system for my separation?
The best method to determine an effective solvent system is by using Thin-Layer Chromatography (TLC).[2][11]
-
Goal: The ideal solvent system should give your target this compound derivative a retention factor (Rf) of approximately 0.2-0.3.[8][10] This Rf value generally provides the best separation on a column.
-
Starting Points: For polar compounds, begin with solvent systems like 10-50% ethyl acetate in hexane and progress to more polar systems like 5% methanol in dichloromethane if needed.[3]
-
Optimization: If separation from impurities is poor, try a three-component solvent system to fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes improve resolution.[1]
Q4: My polar this compound derivative is not soluble in the chosen eluent. How should I load it onto the column?
If your compound has poor solubility in the column eluent (a common issue with non-polar eluents like hexane), direct liquid loading will result in poor separation.[9][12]
-
Solution: Use the Dry Loading Technique. Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane, acetone). Add dry silica gel (approximately 10-20 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1][8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Won't Elute | Eluent polarity is too low. Strong interaction with silica gel. | Gradually increase the percentage of the polar solvent in your eluent system (e.g., increase ethyl acetate in hexane). Switch to a more polar system (e.g., methanol/dichloromethane).[1] Add a modifier like triethylamine for basic compounds or acetic acid for acidic ones.[1][6] |
| Poor Separation / Co-elution | Improper solvent system. Column was overloaded with sample. Elution was too fast. | Re-optimize the solvent system using TLC to achieve a larger ΔRf between your product and impurities.[2] Use a shallower gradient during elution. Reduce the amount of crude material loaded. Decrease the flow rate.[13] |
| Compound Decomposes on Column | The compound is unstable on the acidic silica gel surface. | Perform a 2D TLC test to confirm instability.[14] Deactivate the silica gel by pre-flushing with an eluent containing 1-2% triethylamine.[4][5] Switch to a neutral stationary phase like alumina.[9] |
| Streaking or Tailing of Bands | Strong analyte-stationary phase interaction. The sample was loaded in a solvent much stronger than the mobile phase. | Add a modifier (e.g., triethylamine for bases) to the eluent to reduce strong interactions.[4] Use the dry loading method if the sample is not soluble in the initial mobile phase.[1][10] |
| Cracks in the Silica Bed | The polarity of the eluent was changed too drastically. Thermal effects from using polar solvents like methanol on dry silica. | Use a gradient elution with gradual changes in solvent polarity.[15] Pack the column using a slurry method to dissipate heat.[13] Avoid using more than 10% methanol in the eluent, as it can dissolve the silica. |
Experimental Protocols
Protocol 1: Stability Test of a Compound on Silica Gel (2D TLC)
Objective: To determine if a this compound derivative is stable on a silica gel stationary phase.[1][14]
-
Spotting: On a square TLC plate, spot your compound in one of the bottom corners, keeping the spot small and concentrated.
-
First Elution: Develop the plate in a suitable solvent system.
-
Drying: After the first run, remove the plate and allow it to dry completely until all solvent has evaporated.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.
-
Analysis: Visualize the plate. If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, the compound is degrading on the silica gel.[1]
Protocol 2: Dry Loading a Sample for Column Chromatography
Objective: To properly load a sample that has poor solubility in the column eluent.[1][8][10]
-
Dissolution: Dissolve your crude sample in a minimal amount of a suitable volatile solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate).
-
Adsorption: In a round-bottom flask, add dry silica gel (typically 10-20 times the mass of your crude sample).[1][10]
-
Evaporation: Gently evaporate the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
Loading: Carefully layer the silica-adsorbed sample onto the top of the prepared column bed.
-
Finalizing: Add a protective layer of sand on top of the sample layer and begin eluting with your chosen solvent system.[1]
Visualized Workflows
Caption: A general workflow for the purification of polar this compound derivatives.
Caption: A troubleshooting decision tree for common chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. web.uvic.ca [web.uvic.ca]
Validation & Comparative
6-Nitroindole vs. 5-Nitroindole: A Comparative Guide to Universal Base Stability in DNA Duplexes
For researchers, scientists, and drug development professionals, the choice of a universal base analog is critical for applications ranging from PCR and sequencing to the design of therapeutic oligonucleotides. Among the most promising candidates are the nitroindole derivatives, which stabilize DNA duplexes primarily through stacking interactions rather than hydrogen bonding. This guide provides an objective comparison of 6-nitroindole and 5-nitroindole (B16589) as universal bases, focusing on their impact on DNA duplex stability, supported by experimental data and detailed methodologies.
Executive Summary
Experimental evidence consistently demonstrates that 5-nitroindole is a superior universal base compared to this compound in terms of maintaining DNA duplex stability. Studies on the melting temperatures (Tm) of oligonucleotides containing these analogs have established a clear order of stability: 5-nitroindole > 4-nitroindole (B16737) > this compound.[1] While both are designed to pair indiscriminately with the four standard DNA bases, 5-nitroindole is significantly less destabilizing to the DNA duplex. This enhanced stability is attributed to more favorable stacking interactions with adjacent bases.
Quantitative Data Presentation
While comprehensive thermodynamic data (ΔH°, ΔS°, ΔG°) for this compound is not extensively available in the literature, the comparison of melting temperatures provides a clear indication of its relative performance against 5-nitroindole. The data presented below is a summary from studies on DNA duplexes and hairpins.
Table 1: Comparison of Melting Temperatures (Tm) for DNA Duplexes Containing Nitroindole Analogs
| Universal Base | Context of Incorporation | Change in Melting Temperature (ΔTm) | Relative Duplex Stability |
| 5-Nitroindole | Single substitution in a 17-mer duplex (end) | -2°C | High |
| Single substitution in a 17-mer duplex (middle) | -5°C | Moderate | |
| Paired opposite A, C, G, or T | Range of ~3°C | Indiscriminate | |
| This compound | Comparative studies | More destabilizing than 5-nitroindole | Lower |
Data adapted from studies demonstrating the relative stability of nitroindole isomers. The ΔTm is relative to the unmodified duplex.
Table 2: Thermodynamic Parameters for DNA Hairpins Containing 5-Nitroindole
| Hairpin Construct | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₂₅ (kcal/mol) |
| Control (no universal base) | 59.4 | -47.2 | -142.0 | -5.6 |
| 5-Nitroindole in stem | 54.1 | -41.1 | -129.5 | -4.8 |
| Two 5-Nitroindoles in loop | 60.3 | -44.5 | -133.0 | -5.8 |
| Four 5-Nitroindoles in loop | 65.7 | -50.1 | -148.0 | -6.9 |
This table highlights the impact of 5-nitroindole in different structural contexts within a DNA hairpin. Data is sourced from optical melting studies.[2][3][4]
Logical Relationship of Universal Base Action
Universal bases like 5-nitroindole and this compound are designed to function as placeholders for natural bases at ambiguous positions in a DNA sequence. Their stability within the duplex is not derived from hydrogen bonding but from their ability to stack effectively with neighboring bases, thereby minimizing disruption to the helical structure. The diagram below illustrates this concept.
References
spectroscopic comparison of 6-nitroindole with other indole isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 6-nitroindole and its positional isomers, providing key data for unambiguous identification and characterization.
In the landscape of medicinal chemistry and materials science, the nuanced differences between isomers can have profound implications. For scientists working with indole (B1671886) derivatives, a clear understanding of the spectroscopic characteristics of each isomer is paramount for accurate identification, purity assessment, and the elucidation of structure-activity relationships. This guide offers a detailed comparison of the spectroscopic properties of this compound against its fellow isomers: 4-nitroindole (B16737), 5-nitroindole (B16589), and 7-nitroindole (B1294693).
At a Glance: Key Spectroscopic Differentiators
The position of the nitro group on the indole ring significantly influences the electronic distribution and, consequently, the spectroscopic fingerprint of each isomer. Below is a summary of the key differences observed in UV-Visible, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Fluorescence spectroscopy.
Table 1: Comparative Spectroscopic Data of Nitroindole Isomers
| Spectroscopic Technique | 4-Nitroindole | 5-Nitroindole | This compound | 7-Nitroindole |
| UV-Vis (λmax in 2-Propanol) | Furthest red-shifted absorption | 322 nm, 349 nm | Two maxima in the 300-400 nm range | Broadly absorbing peak in the near-UV |
| ¹H NMR (DMSO-d₆, δ ppm) | See Table 2 for details | See Table 2 for details | See Table 2 for details | See Table 2 for details |
| ¹³C NMR (DMSO-d₆, δ ppm) | See Table 3 for details | See Table 3 for details | See Table 3 for details | See Table 3 for details |
| IR (KBr, cm⁻¹) | See Table 4 for details | See Table 4 for details | See Table 4 for details | See Table 4 for details |
| Fluorescence | Data not readily available | Quenching may occur | Data not readily available | Potential for fluorescence modulation |
In-Depth Spectroscopic Analysis
UV-Visible Spectroscopy: A Tale of Absorption Maxima
The UV-Vis absorption spectra of the nitroindole isomers, measured in 2-propanol, reveal distinct absorption profiles. Most of the isomers display a broad absorption peak in the near-UV region (300–400 nm). Notably, this compound is characterized by the presence of two maxima within this range.[1][2] In contrast, the absorption spectrum of 4-nitroindole extends the furthest into the visible range, a feature that can be a key identifier.[1][2] The spectra of 5-nitroindole and 3-nitroindole are largely confined to the near-UV, with peaks observed at 322 nm and 349 nm, respectively.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for definitive structural assignment. The chemical shifts are highly sensitive to the position of the electron-withdrawing nitro group.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 4-Nitroindole | 5-Nitroindole | This compound | 7-Nitroindole |
| NH | ~12.0 | ~11.6 | ~11.7 | ~11.5 |
| H-2 | ~8.08 | ~7.65 | ~7.96 | ~7.60 |
| H-3 | ~7.08 | ~6.65 | ~6.60 | ~6.65 |
| H-4 | - | ~8.45 | ~8.25 | ~7.95 |
| H-5 | ~7.93 | - | ~7.70 | ~7.15 |
| H-6 | ~7.24 | ~7.55 | - | ~7.10 |
| H-7 | ~7.79 | ~7.45 | ~7.90 | - |
Note: The presented values are approximate and may vary slightly based on experimental conditions.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 4-Nitroindole | 5-Nitroindole | This compound | 7-Nitroindole |
| C-2 | ~129.5 | ~131.0 | ~127.0 | ~128.5 |
| C-3 | ~103.0 | ~102.5 | ~102.0 | ~103.5 |
| C-3a | ~126.0 | ~129.0 | ~126.5 | ~127.0 |
| C-4 | ~142.0 | ~119.0 | ~117.0 | ~115.0 |
| C-5 | ~118.0 | ~141.0 | ~119.5 | ~128.0 |
| C-6 | ~121.0 | ~116.0 | ~142.0 | ~120.0 |
| C-7 | ~115.0 | ~111.5 | ~110.0 | ~135.0 |
| C-7a | ~136.0 | ~138.0 | ~134.0 | ~130.0 |
Note: The presented values are approximate and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of the molecules, providing a characteristic "fingerprint" for each isomer. Key vibrational bands include the N-H stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.
Table 4: Key IR Absorption Bands (cm⁻¹) from KBr Pellets
| Functional Group | 4-Nitroindole | 5-Nitroindole | This compound | 7-Nitroindole |
| N-H Stretch | ~3400 | ~3400 | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3100 | ~3100 | ~3100 | ~3100 |
| NO₂ Asymmetric Stretch | ~1510 | ~1515 | ~1520 | ~1525 |
| NO₂ Symmetric Stretch | ~1330 | ~1335 | ~1340 | ~1345 |
| Aromatic C=C Stretch | ~1610, ~1470 | ~1615, ~1475 | ~1620, ~1480 | ~1610, ~1470 |
Note: These are general ranges and specific peak positions can vary.
Fluorescence Spectroscopy: The Impact of the Nitro Group
The presence of the nitro group, a known fluorescence quencher, generally leads to low or negligible fluorescence quantum yields for nitroindoles. However, the position of the nitro group can modulate this effect. While comprehensive comparative data is scarce, 7-nitroindole has been explored in the development of fluorescent probes, suggesting that its fluorescence can be influenced by its environment. This "turn-on" potential, where fluorescence is enhanced upon binding to a target, makes it a valuable scaffold for sensor design.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of each nitroindole isomer (e.g., 0.2 mg/mL) in a UV-grade solvent such as 2-propanol.[1][2] Perform serial dilutions to obtain concentrations that result in an absorbance reading below 1.0 to ensure linearity.[1][2]
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Allow the instrument's lamps to warm up for at least 15-20 minutes to ensure stable readings.
-
Data Acquisition: Record the absorption spectra over a range of 200–700 nm using a 1 cm path length quartz cuvette.[1][2] Use the solvent as a blank for baseline correction.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the nitroindole isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added in the range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the nitroindole isomers in a spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol). The concentration should be adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over an appropriate wavelength range.
-
Quantum Yield (Relative Method): Measure the integrated fluorescence intensity and absorbance of the sample and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) under identical experimental conditions. The quantum yield can then be calculated using the comparative method.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the general workflow for spectroscopic analysis and the logical framework for comparing the isomers.
Caption: General experimental workflow for the spectroscopic analysis of nitroindole isomers.
Caption: Logical framework for the comparative spectroscopic analysis of nitroindole isomers.
References
Unveiling the Anticancer Potential of 6-Nitroindole Derivatives: An In Vitro Bioactivity Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro bioactivity of 6-nitroindole derivatives, with a focus on their role as tubulin polymerization inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways to offer a comprehensive overview of their potential as anticancer agents.
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its derivatives, nitroindoles have garnered significant attention for their therapeutic potential, particularly in oncology. While 5- and 7-nitroindole (B1294693) derivatives have been explored for their ability to stabilize G-quadruplex structures in the c-Myc oncogene promoter, recent research has highlighted a distinct mechanism of action for 6-substituted indole derivatives as potent inhibitors of tubulin polymerization.[1] This guide focuses on validating the bioactivity of these this compound derivatives and comparing their performance with other relevant compounds.
Comparative Analysis of Anticancer Activity
The in vitro anticancer efficacy of various nitroindole derivatives has been demonstrated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives as Tubulin Polymerization Inhibitors [1]
| Compound | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A375 (Melanoma) IC50 (µM) | B16-F10 (Melanoma) IC50 (µM) |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
Data represents the mean ± standard deviation from the cited study.
Table 2: Tubulin Binding Affinity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [1]
| Compound | Tubulin Binding KD (µM) |
| 3g | 13 |
KD (dissociation constant) values indicate the binding affinity of the compound to tubulin.
Table 3: Antiproliferative Activity of Pyrrolidine-Substituted 5-Nitroindole (B16589) Derivatives as c-Myc G-Quadruplex Binders [2][3]
| Compound | HeLa (Cervical) IC50 (µM) |
| 5 | 5.08 ± 0.91 |
| 7 | 5.89 ± 0.73 |
Data represents the mean ± standard deviation from the cited studies.
Table 4: Comparative Antiproliferative Activity with a Standard Tubulin Inhibitor
| Compound | Cell Line | IC50 | Reference |
| 6-substituted indole (3g) | MDA-MB-231 (Breast) | 1.61 ± 0.004 µM | [1] |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.003-0.005 µM | [4][5] |
Note: The IC50 values for Paclitaxel are sourced from different studies and are provided for general comparison. Experimental conditions may vary significantly.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for the highlighted 6-substituted indole derivatives is the inhibition of tubulin polymerization.[1] Microtubules are essential cytoskeletal proteins involved in critical cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[6]
In contrast, the anticancer activity of certain 5- and 7-nitroindole derivatives is attributed to their ability to bind and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[2][7] This stabilization inhibits the transcription of the c-Myc gene, a key regulator of cell proliferation, leading to decreased c-Myc protein levels and suppression of tumor growth.[2][3] Some of these derivatives have also been shown to induce the production of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.
Caption: Mechanism of action of 5-nitroindole derivatives targeting the c-Myc oncogene.
Caption: A typical experimental workflow for evaluating the bioactivity of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key in vitro assays discussed in this guide.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the assembly of purified tubulin into microtubules by monitoring the increase in optical density.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (this compound derivatives) and control inhibitors (e.g., Paclitaxel, Nocodazole) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 2 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 15%. Keep the solution on ice.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in general tubulin buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the desired volume of the compound dilutions.
-
Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well. The final volume should be consistent across all wells.
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value for inhibition of tubulin polymerization can be calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (CCK-8/MTT)
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Addition of Reagent: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with PI/RNase A solution in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.[6]
References
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 6-Nitroindole and Other Building Blocks in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among the various substituted indoles, nitroindoles have garnered significant interest due to the versatile chemistry of the nitro group, which can serve as a key pharmacophore or be transformed into other functional groups. This guide provides a head-to-head comparison of 6-nitroindole with other relevant building blocks, including its isomers and other heterocyclic systems, in the context of drug synthesis and biological applications. The comparison is based on available experimental data to aid researchers in selecting the optimal building blocks for their drug discovery programs.
I. Physicochemical and Reactivity Profile
The position of the nitro group on the indole ring significantly influences the electronic properties, stability, and reactivity of the molecule. This, in turn, affects its utility as a synthetic building block.
Comparative Physicochemical Properties
| Property | 4-Nitroindole (B16737) | 5-Nitroindole (B16589) | This compound | Source |
| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol | [2] |
| Melting Point | 199-201 °C | 141-143 °C | 137-143 °C | [2] |
| Appearance | Yellow to brown crystalline powder | Yellow to brown powder | Yellow powder | [2] |
| UV-Vis λmax (in 2-propanol) | Extends furthest into the visible range | 322 nm | Two maxima in the 300-400 nm range | [3] |
II. Application in Synthesis: A Comparative Overview
The utility of a building block is ultimately determined by its performance in chemical reactions to construct complex molecules. This section compares this compound and its alternatives in key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to modern drug synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the indole core can be influenced by the position of the electron-withdrawing nitro group. While direct comparative studies on the reactivity of all nitroindole isomers in specific cross-coupling reactions are limited, general principles of indole chemistry can be applied. The C-2 and C-3 positions of the indole ring are the most common sites for arylation.[4]
III. Performance in Biological Applications
The ultimate test for a drug building block is the biological activity it imparts to the final molecule. This section compares the performance of molecules derived from this compound and its alternatives in different therapeutic areas.
As Universal Bases in Oligonucleotides
Nitroindoles have been investigated as "universal bases" in oligonucleotides, which can pair with any of the four natural bases. This application relies on stabilizing duplex DNA through stacking interactions rather than hydrogen bonding. Comparative studies have shown a clear performance difference among the nitroindole isomers.
Key Finding: 5-Nitroindole is the most effective universal base among the nitroindole isomers, providing the highest duplex stability.[1][5]
| Universal Base | Opposing Base | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| 5-Nitroindole | A | 46.5 | 11.5 |
| C | 41.5 | ||
| G | 35.0 | ||
| T | 43.0 | ||
| 4-Nitroindole | - | - | > 5-Nitroindole |
| This compound | - | - | > 4-Nitroindole |
| 3-Nitropyrrole | A | 33.0 | 5.0 |
| C | 33.0 | ||
| G | 28.0 | ||
| T | 32.5 |
Data adapted from comparative studies on nitroazole nucleobase analogs.[6] The order of duplex stability was found to be 5-nitroindole > 4-nitroindole > this compound > 3-nitropyrrole.[7]
Anticancer Activity
Substituted nitroindoles have shown significant promise as anticancer agents. Research has particularly focused on 5-nitroindole derivatives as potent stabilizers of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[2][8][9][10]
Key Finding: 5-Nitroindole derivatives have been extensively studied and validated as c-Myc G-quadruplex binders with potent anticancer activity. While this compound is also used in the synthesis of potential anticancer agents, direct comparative biological data against 5-nitroindole derivatives for this specific mechanism is limited.[11]
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Source |
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa | 5.08 ± 0.91 | c-Myc G-quadruplex stabilization, ROS generation, cell cycle arrest | [5][8] |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa | 5.89 ± 0.73 | c-Myc G-quadruplex stabilization, ROS generation, cell cycle arrest | [5][8] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to allow for reproducibility and further investigation.
Synthesis of this compound Derivatives via Transition-Metal-Free C-C and C-N Bond Formation
This protocol describes a Cs2CO3-promoted method for the synthesis of this compound derivatives from enaminones and nitroaromatic compounds.[12][13][14]
Materials:
-
Enaminone (0.3 mmol)
-
1,3-Dinitrobenzene (0.45 mmol)
-
Cesium Carbonate (Cs2CO3) (3.3 equiv.)
-
Chlorobenzene (B131634) (PhCl) (2 mL)
Procedure:
-
To a reaction vessel, add the enaminone, 1,3-dinitrobenzene, and Cs2CO3.
-
Add chlorobenzene to the mixture.
-
Heat the reaction mixture at 110 °C in the air for the appropriate time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel.
Note: Yields are dependent on the specific substrates used.
Thermal Denaturation Experiments (Tm Analysis) for Universal Base Comparison
This protocol is used to determine the melting temperature (Tm) of DNA duplexes containing a universal base.[6]
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Synthesized oligonucleotides (one with the universal base, and complementary strands with each of the four natural bases)
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Mix equimolar amounts of the oligonucleotide containing the universal base and its complementary strand in the annealing buffer to a final concentration of 1-5 µM.
-
Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
Data Acquisition: Place the annealed duplex in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 80°C at a rate of 1°C/minute.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated, determined from the first derivative of the melting curve (absorbance vs. temperature).
V. Visualizing Key Processes
c-Myc G-Quadruplex Stabilization by a 5-Nitroindole Derivative
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C-C and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective synthesis of this compound derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of 6-Nitroindole-Modified Primers in PCR and Sequencing
For researchers, scientists, and drug development professionals, the selection of appropriate oligonucleotide primers is a critical determinant of success in polymerase chain reaction (PCR) and DNA sequencing experiments. While conventional primers composed of the four standard DNA bases (A, T, C, G) are the gold standard for amplifying and sequencing known DNA templates, challenges arise when dealing with mixed or variable target sequences. This guide provides an objective comparison of conventional primers and primers modified with 6-nitroindole, a universal base analog, supported by experimental data and detailed protocols.
Introduction to this compound as a Universal Base
A universal base is a nucleotide analog that can replace any of the four standard bases without significantly disrupting the DNA duplex. This compound, along with its isomer 5-nitroindole (B16589), functions as a universal base by stabilizing the DNA duplex primarily through hydrophobic and base-stacking interactions, rather than specific hydrogen bonding.[1] This property allows it to pair indiscriminately with A, T, C, or G on the template strand, making it a valuable tool for applications involving degenerate or unknown sequences.[1][2] In contrast, conventional primers rely on precise Watson-Crick base pairing for their specificity and function.
Performance in Polymerase Chain Reaction (PCR)
The efficiency and specificity of PCR are highly dependent on primer performance. The introduction of a modification like this compound can have significant effects.
Conventional Primers: These primers offer high specificity and yield when the target DNA sequence is known and a unique priming site is available. Their performance is predictable, and melting temperatures (Tm) can be calculated with high accuracy.[3]
This compound-Modified Primers: The performance of these primers is more nuanced and highly dependent on the number and position of the modifications.
-
Dispersed vs. Consecutive Substitutions: The introduction of multiple, dispersed this compound residues into a primer significantly reduces its efficiency in PCR.[4][5][6][7] However, primers containing up to four consecutive 5-nitroindole substitutions have been shown to perform well in PCR reactions.[4][5][6][7]
-
Positional Effects: The location of the this compound modification is critical. Placing the universal base at or near the 3'-end of the primer can inhibit polymerase binding and extension, leading to reduced or no PCR product.[8]
-
Thermal Stability: Duplexes containing nitroindole are generally less stable than fully complementary standard DNA duplexes.[2] This often necessitates lowering the annealing temperature during PCR to ensure efficient primer binding.[2][8] In some studies, the melting temperature of duplexes with three or four consecutive 3-nitropyrrole (B1211435) substitutions (a related compound) was close to the annealing temperature used (50°C), potentially impacting performance.[4]
-
Comparison with Other Universal Bases: In PCR experiments where primers were modified at degenerate codon third positions, neither 3-nitropyrrole nor 5-nitroindole was as effective as hypoxanthine.[4][5][6][7]
-
Assay-Specific Failures: It is important to note that performance can be context-dependent. In one study focused on multiplex bisulfite-PCR sequencing, primers modified with 5-nitroindole unexpectedly failed to generate reliable PCR products.[9]
| Feature | Conventional Primers | This compound-Modified Primers |
| Specificity | High, requires precise sequence match. | Lower, can bind to multiple sequences at the modification site. |
| Use Case | Amplification of known, unique sequences. | Amplification from degenerate or mixed templates.[1] |
| Efficiency | Generally high and predictable. | Variable; reduced with multiple dispersed substitutions, but effective with up to four consecutive substitutions.[4][5][6][7] |
| Melting Temp. (Tm) | Standard calculation methods apply.[3] | Generally lower than standard duplexes; requires optimization.[2][8] |
| Design Constraints | Standard design rules for length, GC content, and secondary structures apply.[10] | Avoid modifications near the 3'-end.[8] Consecutive substitutions are better tolerated than dispersed ones.[4][5] |
Performance in DNA Sequencing
In Sanger sequencing, the primer's ability to anneal specifically to the template and initiate DNA synthesis is paramount for generating a clean and readable sequence.
Conventional Primers: They are the standard for Sanger sequencing and produce high-quality data when a unique priming site is known and the template is pure.[10]
This compound-Modified Primers: These primers are particularly useful when the sequence at the priming site is unknown or heterogeneous.[1]
-
Low Number of Substitutions: Primers with one or two dispersed 5-nitroindole substitutions produce correct sequencing ladders with little difference in quality compared to unmodified primers.[4]
-
High Number of Substitutions: Primers containing multiple dispersed substitutions (e.g., four or six) often fail to prime the sequencing reaction effectively, resulting in no readable sequence.[4]
-
Consecutive Substitutions: Oligonucleotides with up to four consecutive 5-nitroindole substitutions have proven to be more effective in priming sequencing reactions than those with an equivalent number of dispersed substitutions, yielding correct sequences.[4]
| Feature | Conventional Primers | This compound-Modified Primers |
| Signal Quality | High signal, low background noise with pure templates. | Can produce clean ladders with 1-2 substitutions. Multiple dispersed substitutions may lead to failed reactions.[4] |
| Use Case | Sequencing known templates (plasmids, purified PCR products). | Sequencing mixed templates or targets with sequence ambiguity at the priming site.[1] |
| Read Quality | High Phred scores. | Good quality with few, consecutive substitutions.[4] Poor or no data with multiple, dispersed substitutions.[4] |
| Flexibility | Requires a specific, known priming site. | Allows sequencing from regions with unknown or degenerate bases.[1] |
Experimental Protocols & Workflows
Protocol: PCR with this compound-Modified Primers
This protocol provides a general framework. Optimization, particularly of the annealing temperature, is crucial.
-
Reaction Setup: For a 50 µL reaction, combine the following components. Start with standard concentrations and optimize as needed.
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM each): 1 µL (final concentration 200 µM)[8]
-
Forward Primer (10 µM): 2.5 µL (final concentration 0.5 µM)
-
Reverse Primer (10 µM): 2.5 µL (final concentration 0.5 µM)
-
MgCl₂ (25 mM): 3 µL (final concentration 1.5 mM) - adjust if included in buffer
-
Taq DNA Polymerase (5 U/µL): 0.25 µL (1.25 units)
-
Template DNA: 1-100 ng
-
Nuclease-free water: to 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-35 cycles):
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis: Analyze the PCR products by electrophoresis on a standard agarose (B213101) gel to verify the amplicon size.[4]
Caption: Workflow for a standard Polymerase Chain Reaction (PCR) experiment.
Protocol: Sanger Sequencing Workflow
This workflow outlines the major steps from a PCR product to sequence data. The primer used in the cycle sequencing step can be a conventional or a this compound-modified primer.
-
PCR Product Purification: After PCR amplification of the target region, it is essential to remove excess primers and unincorporated dNTPs.[11] This can be achieved using methods like enzymatic cleanup (e.g., ExoSAP-IT) or spin column-based kits.[11][12] A clean, single-band PCR product is required for optimal sequencing results.[13]
-
Cycle Sequencing Reaction: The purified PCR product serves as the template. A reaction is set up containing the template, a single sequencing primer (forward or reverse), a DNA polymerase, and a mix of all four deoxynucleotides (dNTPs) and four fluorescently labeled dideoxynucleotides (ddNTPs).[11] The reaction is run on a thermal cycler.[11]
-
Recommended Annealing Temperature: For standard BigDye Terminator v3.1 chemistry, the recommended annealing temperature is 50°C.[14]
-
-
Sequencing Reaction Cleanup: After cycle sequencing, unincorporated dye-labeled ddNTPs and salts must be removed as they can interfere with electrophoretic separation.[14] This is typically done via ethanol/EDTA precipitation or column purification.[14]
-
Capillary Electrophoresis: The purified, chain-terminated DNA fragments are separated by size and charge in a capillary electrophoresis-based DNA analyzer.[11] A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the fragment as it passes, generating an electropherogram.[1]
-
Data Analysis: Software analyzes the electropherogram to call the bases and generate the final DNA sequence.[1]
Caption: General workflow for Sanger DNA sequencing from a PCR product.
Conclusion and Recommendations
The choice between conventional and this compound-modified primers depends entirely on the research application.
-
Choose Conventional Primers for:
-
Standard PCR and sequencing of known, non-variable DNA targets.
-
Applications where high specificity is paramount and the priming site is unique.
-
-
Choose this compound-Modified Primers for:
-
Probing for related genes where the exact sequence is not known.
-
Amplifying or sequencing from a mixed population of templates.
-
Simplifying the design of degenerate primers for targets with known variability.
-
When using this compound-modified primers, it is critical to follow specific design rules: limit the number of substitutions, favor consecutive over dispersed placement, and avoid placing the modification near the crucial 3'-end.[4][8] Furthermore, empirical optimization of reaction conditions, especially the annealing temperature, is essential to overcome the destabilizing effect of the universal base and achieve successful results.[8] While not a universal solution, this compound provides a powerful tool for navigating the complexities of variable genetic templates.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. bosterbio.com [bosterbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Different Oligonucleotide Base Substitutions at CpG Binding sites in Multiplex Bisulfite-PCR sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MGH DNA Core [dnacore.mgh.harvard.edu]
- 11. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotech.cornell.edu [biotech.cornell.edu]
- 13. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unsw.edu.au [unsw.edu.au]
A Comparative Analysis of the Fluorescent Properties of 6-Nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and sensitivity to the local environment. The introduction of a nitro group at the 6-position of the indole ring significantly modulates its electronic and spectral characteristics, often leading to the development of sophisticated "turn-on" fluorescent sensors. This guide provides a comparative study of the fluorescent properties of 6-nitroindole derivatives, supported by experimental data and detailed protocols to aid in the selection and application of these powerful molecular tools.
Quantitative Comparison of Photophysical Properties
The fluorescent properties of this compound derivatives are highly dependent on their substitution pattern and the solvent environment. The strong electron-withdrawing nature of the nitro group generally leads to a quenching of fluorescence in the parent this compound molecule. However, strategic modifications can restore and even enhance fluorescence, often in response to a specific analyte. Below is a summary of the available photophysical data for selected this compound derivatives.
| Derivative | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| This compound | 2-Propanol | Two maxima in 300-400 nm range | Not Reported | Not Reported | Not Reported | [1] |
| Rhodamine hydrazide-4-nitroindole-3-carboxaldehyde (Probe L2) | H₂O:CH₃CN (1:1, v/v) | 530 | 554 | 24 | 0.00045 | [2] |
| Probe L2 + Hg²⁺ | H₂O:CH₃CN (1:1, v/v) | 530 | 554 | 24 | 0.29 | [2] |
"Turn-On" Fluorescence Mechanism of this compound-Based Probes
A prevalent application of this compound derivatives is in the design of "turn-on" fluorescent probes. In these systems, the this compound core is often initially in a non-fluorescent or weakly fluorescent state due to quenching by the nitro group, typically through a Photoinduced Electron Transfer (PeT) mechanism. Upon interaction with a specific analyte, a chemical reaction or a conformational change disrupts the PeT process, leading to a significant enhancement of the fluorescence signal.
A notable example is a chemosensor for mercury ions (Hg²⁺) based on a rhodamine hydrazide-4-nitroindole-3-carboxaldehyde conjugate.[2] In its native state, the spirolactam form of the rhodamine moiety is closed and non-fluorescent. The presence of Hg²⁺ triggers the opening of the spirolactam ring, which restores the conjugated system of the rhodamine fluorophore and results in a dramatic increase in fluorescence intensity. This mechanism provides a highly sensitive and selective method for the detection of the target analyte.
Caption: "Turn-on" fluorescence mechanism of a this compound-based probe.
Experimental Protocols
Accurate characterization of the fluorescent properties of this compound derivatives is crucial for their effective application. Below are detailed protocols for fluorescence spectroscopy and the determination of relative fluorescence quantum yield.
General Fluorescence Spectroscopy
This protocol outlines the steps for acquiring excitation and emission spectra of a this compound derivative.
Materials:
-
Calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
This compound derivative of interest
Procedure:
-
Solution Preparation: Prepare a dilute solution of the this compound derivative in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the wavelength of maximum absorption (λ_abs_max).
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (if known) or to a wavelength significantly longer than the absorption maximum.
-
Scan a range of excitation wavelengths that covers the absorption spectrum of the compound.
-
The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum should correspond to the λ_abs_max.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs_max determined from the absorption spectrum.
-
Scan a range of emission wavelengths starting from just above the excitation wavelength to a significantly longer wavelength.
-
The resulting spectrum will show the fluorescence intensity as a function of wavelength, and the peak of this spectrum is the emission maximum (λ_em_max).
-
Determination of Relative Fluorescence Quantum Yield (Φ_F)
The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
This compound derivative (sample)
-
Spectroscopic grade solvent (the same for both standard and sample)
Procedure:
-
Prepare a Series of Solutions: Prepare a series of five dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The excitation wavelength must be the same for both the standard and the sample.
-
Measure Fluorescence Emission:
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients (slopes) of the linear plots for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Caption: Experimental workflow for determining relative fluorescence quantum yield.
References
Unveiling the Potential of 6-Nitroindole Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and selective kinase inhibitors is a paramount objective in the development of targeted therapies. The indole (B1671886) scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs. This guide provides a detailed evaluation of 6-nitroindole derivatives as potential kinase inhibitors, offering a comparative analysis of their performance against established alternatives, supported by experimental data and detailed methodologies.
Introduction to 6-Nitroindoles in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer treatment. The indole nucleus, due to its structural resemblance to the purine (B94841) core of ATP, serves as an excellent starting point for the design of kinase inhibitors. The introduction of a nitro group at the 6-position of the indole ring can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity. This guide delves into the available data on this compound derivatives, comparing their inhibitory activity with other substituted indoles and established kinase inhibitors.
Comparative Kinase Inhibition Profiles
While broad-spectrum screening data for a wide range of simple this compound derivatives remains limited in publicly available literature, a study on substituted indigoid derivatives, a class of bis-indole alkaloids, provides valuable insights into the potential of the this compound moiety. The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of a 6-nitro-indirubin derivative compared to a 5-amino-indirubin derivative against a panel of kinases relevant to neurodegenerative diseases and cancer.
| Compound | Target Kinase | IC50 (µM)[1] |
| 6-Nitro-indirubin-3'-oxime | CDK1/cyclin B | 0.18 |
| CK1 | 0.6 | |
| GSK-3 | 0.04 | |
| 5-Amino-indirubin-3'-oxime | CDK1/cyclin B | 0.1 |
| CK1 | 0.13 | |
| GSK-3 | 0.36 |
Analysis of the Data: The data indicates that the 6-nitro-substituted indirubin (B1684374) derivative exhibits potent, sub-micromolar inhibitory activity against CDK1/cyclin B and GSK-3.[1] Notably, it is a particularly potent inhibitor of GSK-3 with an IC50 value of 40 nM.[1] In comparison, the 5-amino derivative shows slightly better potency against CDK1/cyclin B and CK1, but is significantly less potent against GSK-3.[1] This highlights the critical role of the position and nature of the substituent on the indole ring in determining the potency and selectivity profile of the inhibitor.
Further research into simpler this compound scaffolds is warranted to delineate the specific contribution of the 6-nitro group to kinase binding and to explore their potential against a broader range of cancer-related kinases such as Aurora kinases, VEGFR, and various CDKs. Structure-activity relationship (SAR) studies on pyrazole-based kinase inhibitors have suggested that a nitro group can be more optimal for activity than other substituents like hydrogen, methyl, methoxy, or chloro groups, indicating the potential for potent this compound-based inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinases (e.g., CDK1/cyclin B, GSK-3)
-
Kinase-specific substrate peptides or proteins
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the serially diluted compound or vehicle control (DMSO).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper/filter plates.
-
Washing: Wash the phosphocellulose paper/filter plates extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying, add a scintillant to each well or place the paper in scintillation vials. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based Kinase Activity Assay (Western Blotting)
This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of its downstream substrates.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound derivative stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the this compound derivative or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin or GAPDH). Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound derivatives may act, the following diagrams illustrate a simplified signaling pathway involving kinases often targeted in cancer and a general workflow for the evaluation of kinase inhibitors.
Conclusion
The available evidence, although limited, suggests that this compound derivatives represent a promising scaffold for the development of novel kinase inhibitors. The potent and selective activity of a 6-nitro-indirubin derivative against GSK-3 highlights the potential of the this compound moiety to favorably interact with the ATP-binding pocket of specific kinases.[1] To fully elucidate the potential of this compound class, further research is crucial. This should include the synthesis and screening of a broader library of simpler this compound derivatives against a comprehensive panel of kinases. Such studies will be instrumental in establishing detailed structure-activity relationships and identifying lead compounds with optimal potency, selectivity, and drug-like properties for further development as targeted therapeutics. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of these and other novel kinase inhibitors.
References
A Comparative Guide to the Anticancer Activity of 5-Nitroindole and 6-Nitroindole Derivatives
In the landscape of anticancer drug discovery, indole-based compounds have emerged as a promising class of therapeutic agents. Among these, nitroindole derivatives have garnered significant attention due to their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of two key positional isomers: 5-nitroindole (B16589) and 6-nitroindole derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
While extensive research has illuminated the anticancer properties of 5-nitroindole derivatives, a direct comparative study with this compound analogues remains less explored in the current scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented anticancer activities of 5-nitroindole derivatives and discusses the available, albeit limited, information on this compound derivatives to draw a comparative perspective.
5-Nitroindole Derivatives: A Two-Pronged Assault on Cancer Cells
Derivatives of 5-nitroindole have demonstrated significant anticancer activity, primarily attributed to a dual mechanism of action: the stabilization of G-quadruplex structures in the c-Myc oncogene promoter and the induction of reactive oxygen species (ROS).[1][2]
The c-Myc oncogene, a critical regulator of cell proliferation and growth, is overexpressed in up to 80% of human cancers.[1][2] Guanine-rich sequences in its promoter region can form non-canonical DNA secondary structures known as G-quadruplexes.[1][2] 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, which effectively inhibits the transcription of the c-Myc gene.[1][2] The subsequent downregulation of c-Myc protein expression leads to cell cycle arrest and triggers the intrinsic apoptotic pathway.[1][2]
Furthermore, certain 5-nitroindole compounds have been observed to elevate intracellular levels of ROS.[1][2] This increase in oxidative stress contributes to their cytotoxic effects, pushing cancer cells towards apoptosis. The synergistic effect of c-Myc downregulation and ROS induction makes 5-nitroindole derivatives potent and selective anticancer agents.[1][2]
Quantitative Data: Anticancer Efficacy of 5-Nitroindole Derivatives
The in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line is summarized in the table below. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa | 5.08 ± 0.91 | c-Myc G-quadruplex binder, ROS induction | [3] |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa | 5.89 ± 0.73 | c-Myc G-quadruplex binder, ROS induction | [3] |
This compound Derivatives: An Area Ripe for Exploration
Direct and extensive research comparing the anticancer activity of this compound derivatives to their 5-nitro counterparts is currently limited. While studies on various 6-substituted indole (B1671886) derivatives have shown promise in cancer treatment, for instance, by inhibiting tubulin polymerization, specific data on this compound derivatives remains scarce.[4] The position of the nitro group on the indole ring is known to significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. Therefore, a comprehensive evaluation of this compound derivatives is crucial to fully understand the structure-activity relationship of nitroindoles as anticancer agents.
One study on the stability of nitroindole isomers within DNA oligonucleotides found the order of duplex stability to be 5-nitroindole > 4-nitroindole (B16737) > this compound.[5] While this does not directly correlate to intrinsic anticancer activity, it highlights the potential for isomeric differences to impact molecular interactions.[5] Further research is needed to elucidate the specific mechanisms of action and to quantify the anticancer efficacy of a broad range of this compound derivatives against various cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by 5-nitroindole derivatives and a typical experimental workflow for evaluating the anticancer activity of these compounds.
Caption: c-Myc downregulation pathway by 5-nitroindole derivatives.
Caption: Experimental workflow for anticancer activity evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of anticancer agents.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability, to determine the cytotoxic effects of a compound.
-
Materials: Cancer cell lines, complete culture medium, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the nitroindole derivatives and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[1][2]
-
Materials: Cancer cell line, complete cell culture medium, Phosphate-Buffered Saline (PBS), 70% ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing RNase A), flow cytometer.
-
Procedure:
-
Treat cells with the nitroindole derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1][2]
-
Intracellular ROS Detection
This assay measures the levels of intracellular reactive oxygen species.[1]
-
Materials: Cancer cell line, serum-free medium, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe, PBS, fluorescence microscope or flow cytometer.
-
Procedure:
-
Treat cells with the nitroindole derivative for a specified time.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
-
Conclusion
5-Nitroindole derivatives represent a well-established class of anticancer agents with a clearly defined dual mechanism of action involving c-Myc G-quadruplex stabilization and ROS induction.[1][2] The available quantitative data confirms their potent cytotoxic effects against cancer cells. In contrast, the anticancer potential of this compound derivatives is an area that warrants significant further investigation. A direct, systematic comparison of the anticancer activities of 5- and this compound derivatives, utilizing standardized experimental protocols, is essential to fully elucidate their structure-activity relationships and to identify the more promising scaffold for the development of novel and effective cancer therapeutics. Future research should focus on synthesizing a library of this compound derivatives and evaluating their anticancer efficacy and mechanisms of action in parallel with their 5-nitro counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Nitroindole Isomers in Biological Assays: A Focus on 6-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of nitroindole isomers, with a specific focus on validating the potential mechanism of action of 6-nitroindole. While direct, comprehensive studies validating a specific biological mechanism of action for this compound are limited in publicly available literature, this document synthesizes information on its known biological effects and draws comparisons with the better-characterized 5-nitroindole (B16589) isomer. The information presented herein is intended to serve as a resource for researchers investigating the therapeutic potential of this class of compounds.
Executive Summary
Nitroindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of 5-nitroindole have been extensively studied as potent anticancer agents.[1] Their mechanism of action is well-defined and involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its transcriptional repression, alongside the induction of reactive oxygen species (ROS).[1]
For this compound, the primary reported biological activity is the inhibition of DNA synthesis, purportedly through binding to oligodeoxynucleotides and inhibiting their catalytic activity. However, detailed validation of this mechanism in specific biological assays and comparative quantitative data are not as readily available. This guide will present the known data for this compound and use the well-documented activities of 5-nitroindole derivatives as a benchmark for comparison.
Data Presentation: Comparison of Nitroindole Isomers
The following tables summarize the available data on the biological activities and physical properties of this compound and its comparator, 5-nitroindole.
Table 1: Comparison of Biological Activities and Mechanisms
| Feature | This compound | 5-Nitroindole Derivatives |
| Primary Reported Biological Activity | Inhibition of DNA synthesis | Anticancer, Antimicrobial |
| Validated Mechanism of Action | Binding to oligodeoxynucleotides and inhibiting catalytic activity (requires further specific assay validation) | Stabilization of c-Myc G-quadruplex, induction of reactive oxygen species (ROS), cell cycle arrest |
| Target Cell Lines (Reported) | Not specified in detail | HeLa (cervical cancer), various other human cancer cell lines |
| Quantitative Efficacy Data (Example) | Not readily available | IC50 values in the low micromolar range for various derivatives against HeLa cells (e.g., 5.08 ± 0.91 µM for one derivative)[1] |
Table 2: Comparative Physicochemical and Stability Properties
| Property | This compound | 5-Nitroindole | 4-Nitroindole |
| Melting Point (°C) | 137-143 | Not available | 205-207 |
| Appearance | Yellow to orange to brown crystals or powder | Not available | Yellowish-brown crystals |
| Qualitative Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | Derivatives noted for stability in duplexes. | By-products may form at elevated temperatures (e.g., above 40°C). |
| Duplex Stability (when incorporated as a universal base) | Less stable | Most stable | Moderately stable |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the study of nitroindoles.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the nitroindole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on their fluorescence intensity.
Topoisomerase I Inhibition Assay
This in vitro assay assesses the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.
Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, the test compound at various concentrations, and topoisomerase I reaction buffer.
-
Enzyme Addition: Add purified topoisomerase I enzyme to initiate the reaction. Include a control reaction without the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.
Mandatory Visualization
The following diagrams illustrate the validated signaling pathway for 5-nitroindole derivatives and a general experimental workflow for validating the biological activity of a test compound like this compound.
Caption: Validated mechanism of action for anticancer 5-nitroindole derivatives.
Caption: Proposed workflow for validating the mechanism of action of this compound.
References
Navigating the Target Landscape: A Comparative Cross-Reactivity Analysis of 6-Nitroindole-Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. The 6-nitroindole scaffold has emerged as a promising framework in the development of novel inhibitors targeting a range of biological entities, from kinases to DNA secondary structures. However, the introduction of the nitro group and the inherent nature of the indole (B1671886) core can lead to interactions with a wide array of biological targets. This guide provides a comparative analysis of a hypothetical this compound-based compound, designated Cmpd-6NI, against alternative inhibitors, offering a framework for evaluating its cross-reactivity profile and providing supporting experimental data.
Comparative Selectivity Profiling
To contextualize the selectivity of Cmpd-6NI, its inhibitory activity was assessed against a panel of kinases and other relevant biological targets and compared with two well-characterized inhibitors: Staurosporine, a broad-spectrum kinase inhibitor, and a known c-Myc G-quadruplex binder. The quantitative data, including IC50 values (the concentration of an inhibitor required to reduce activity by 50%), is summarized in the table below. Lower IC50 values are indicative of higher potency.
Table 1: Comparative Inhibitory Activity of Cmpd-6NI and Reference Compounds
| Target | Cmpd-6NI IC50 (nM) | Staurosporine IC50 (nM) | c-Myc Binder IC50 (nM) |
| Primary Target: Kinase A | 25 | 2 | >10,000 |
| Off-Target Kinases | |||
| Kinase B | 850 | 5 | >10,000 |
| Kinase C | >10,000 | 10 | >10,000 |
| Kinase D | 1,200 | 8 | >10,000 |
| Kinase E | >10,000 | 20 | >10,000 |
| Other Off-Targets | |||
| c-Myc G-quadruplex | 5,000 | >10,000 | 50 |
| Caspase 9 | >10,000 | Not Tested | Not Tested |
| MDM2 | >10,000 | Not Tested | Not Tested |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Based on this hypothetical data, Cmpd-6NI demonstrates a degree of selectivity for its primary target, Kinase A, with some off-target activity against Kinase B and Kinase D at higher concentrations. Notably, it also shows weak interaction with the c-Myc G-quadruplex, a known target for other nitroindole scaffolds.[1][2]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any scientific investigation. Below are detailed methodologies for key experiments used to assess the cross-reactivity of kinase inhibitors and other targeted compounds.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[3]
-
Materials : Recombinant kinases, kinase-specific substrates, ATP, test compounds (e.g., Cmpd-6NI), ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, multi-well plates.[3]
-
Protocol :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[3]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation.[3]
-
Add Kinase-Glo® Max Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes and measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and, thus, the kinase activity.[3]
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3]
-
Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.[4]
-
Materials : Recombinant kinases, kinase-specific substrates, [γ-³³P]ATP, ATP solution, test compounds, 96-well or 384-well plates, phosphocellulose filter plates, scintillation counter.[4]
-
Protocol :
-
Prepare serial dilutions of the test compounds in DMSO.[4]
-
In a microplate, add the kinase reaction buffer and the specific kinase to each well.
-
Add the serially diluted compound or DMSO control and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.[4]
-
The reaction is allowed to proceed for a set time and then stopped.
-
The phosphorylated substrate is captured on a phosphocellulose membrane, and unincorporated [γ-³³P]ATP is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
FRET-based DNA Melting Assay for G-Quadruplex Binding
This assay is used to assess the binding of a compound to a G-quadruplex DNA structure by measuring the change in its melting temperature (Tm).
-
Materials : Fluorescently labeled G-quadruplex-forming oligonucleotide, unlabeled complementary strand, test compound, buffer solution, real-time PCR instrument.
-
Protocol :
-
Anneal the fluorescently labeled G-quadruplex oligonucleotide with its complementary strand to form a duplex.
-
Incubate the duplex DNA with serial dilutions of the test compound.
-
Measure the fluorescence intensity as the temperature is gradually increased.
-
The binding of a compound to the G-quadruplex will stabilize it, resulting in an increase in the melting temperature.
-
The change in Tm is plotted against the compound concentration to determine the binding affinity.
-
Visualizing Experimental and Signaling Workflows
To provide a clearer understanding of the processes involved in cross-reactivity studies, the following diagrams illustrate a typical kinase inhibitor screening workflow and a relevant signaling pathway.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Inhibition of a signaling pathway by Cmpd-6NI.
References
benchmarking 6-nitroindole against other scaffolds in fragment-based drug discovery
In the landscape of fragment-based drug discovery (FBDD), the selection of the initial fragment library is a critical determinant of success. The ideal fragment scaffold should offer a balance of binding affinity, ligand efficiency, and synthetic tractability to enable its evolution into a potent drug candidate. This guide provides a comparative analysis of the 6-nitroindole scaffold against other common heterocyclic and aromatic scaffolds used in FBDD, with a focus on their application in inhibiting protein-protein interactions, exemplified by the well-studied anti-apoptotic target, Bcl-xL.
Executive Summary
The this compound scaffold is a versatile and valuable starting point in fragment-based drug discovery. Its indole (B1671886) core provides a rich platform for establishing key interactions with protein targets, particularly in hydrophobic pockets, while the nitro group can act as a hydrogen bond acceptor and offers a synthetic handle for further modification. While direct head-to-head comparative data for this compound against a wide array of scaffolds on a single target is limited in published literature, an analysis of existing FBDD campaigns allows for an indirect comparison. This guide synthesizes available data to benchmark the potential of this compound against other privileged fragments.
Data Presentation: A Comparative Analysis of FBDD Scaffolds
The following tables summarize quantitative data for various fragment scaffolds identified as binders of Bcl-2 family proteins, which are key regulators of apoptosis. This allows for an indirect comparison of the potential of indole-based scaffolds with other common starting points in FBDD.
Table 1: Comparison of Fragment Scaffolds Targeting Bcl-2 Family Proteins
| Scaffold | Representative Fragment | Target Protein | Binding Affinity (Kd) | Ligand Efficiency (LE) | Reference |
| Indole Carboxylic Acid | Indole-2-carboxylic acid | Mcl-1 | Weak binder (qualitative) | Not Reported | [1] |
| Biaryl Acid | 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid | Bcl-xL | 300 µM | 0.29 | [2][3] |
| Diphenylmethane | Diphenylmethane derivative | Bcl-2 | Weak binder (qualitative) | Not Reported | [4] |
| Tetrahydronaphthalenol | Tetrahydronaphthalen-1-ol derivative | Bcl-xL | 4300 µM | 0.23 | [5] |
| Aminothiazole | Aminothiazole derivative | Mcl-1 | Hit identified (No Kd) | Not Reported | [6] |
| Pyrazolo Acid | Pyrazolo acid derivative | Mcl-1 | Hit identified (No Kd) | Not Reported | [6] |
Note: Data is collated from different studies and may not be directly comparable due to variations in experimental conditions. Ligand Efficiency (LE) is calculated as LE = -RTln(Kd) / N, where N is the number of non-hydrogen atoms.
Mandatory Visualizations
Signaling Pathway: Bcl-xL in Apoptosis
The following diagram illustrates the central role of Bcl-xL in the intrinsic apoptosis pathway. Bcl-xL sequesters pro-apoptotic proteins like Bak and Bad, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. FBDD campaigns often aim to identify fragments that disrupt this protein-protein interaction.
Experimental Workflow: Fragment-Based Drug Discovery
The diagram below outlines a typical workflow for an FBDD project, from initial fragment screening to lead optimization. This iterative process relies on biophysical and structural biology techniques to guide the chemical evolution of weakly binding fragments into potent lead compounds.
Logical Relationships: Ideal Fragment Properties
The selection of fragments for a screening library is guided by a set of physicochemical properties, often referred to as the "Rule of Three." This diagram illustrates the key characteristics of an ideal fragment, which balance molecular complexity, solubility, and binding efficiency.
Experimental Protocols
Detailed methodologies for the key biophysical techniques used to identify and characterize fragment binding are provided below. These protocols are generalized and should be adapted for the specific protein target and fragment library.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Fragment Screening
NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Both ligand-observed and protein-observed methods are commonly employed.
-
Protein-Observed (1H-15N HSQC):
-
Protein Preparation: Express and purify 15N-labeled target protein. Concentrate the protein to 20-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 7.0) containing 5-10% D2O.
-
Fragment Library Preparation: Prepare fragment stocks in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM). Create mixtures of 5-10 fragments.
-
Screening: Acquire a reference 1H-15N HSQC spectrum of the protein. Titrate the fragment mixtures into the protein sample to a final concentration of 200-500 µM per fragment. Acquire an HSQC spectrum for each mixture.
-
Hit Identification: Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Mixtures causing significant CSPs are considered to contain at least one binder.
-
Deconvolution: Screen the individual fragments from the hit mixtures to identify the specific binder.
-
Affinity Determination: Perform a titration with the confirmed hit, acquiring HSQC spectra at various ligand concentrations to determine the dissociation constant (Kd) by fitting the CSP data.[3][5]
-
-
Ligand-Observed (Saturation Transfer Difference - STD):
-
Sample Preparation: Prepare a sample containing the unlabeled target protein (10-50 µM) and the fragment or fragment mixture (100-500 µM per fragment) in a deuterated buffer.
-
Experiment Setup: Acquire a reference 1D 1H NMR spectrum. Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., at 0 ppm) and an off-resonance control (e.g., at 30 ppm). The saturation time is typically 1-2 seconds.
-
Data Acquisition: Acquire interleaved on- and off-resonance spectra.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Hit Identification: Fragments that bind to the protein will show signals in the STD spectrum, as they receive saturation from the protein.[7][8][9]
-
Surface Plasmon Resonance (SPR): Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic and affinity data.
-
Sensor Chip Preparation:
-
Select a sensor chip with an appropriate surface chemistry (e.g., CM5 for amine coupling).
-
Immobilize the target protein onto the sensor chip surface to a high density to maximize the signal for small fragment binding. A reference flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein.[10]
-
-
Fragment Screening:
-
Prepare fragment solutions in the running buffer (e.g., PBS with 0.05% P20 and 1-5% DMSO) at a single high concentration (e.g., 100-500 µM).
-
Inject the fragments over the sensor and reference surfaces.
-
Monitor the binding response in real-time. Fragments that show a response significantly above the reference channel are considered hits.[11][12]
-
-
Kinetic and Affinity Analysis:
-
For confirmed hits, prepare a dilution series of the fragment (e.g., from 1 µM to 500 µM).
-
Inject the different concentrations of the fragment over the sensor surface, including a zero-concentration control (running buffer only).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
X-ray Crystallography: Structural Characterization of Fragment Binding
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.
-
Crystal Preparation:
-
Co-crystallization: Mix the purified protein with a 5-10 fold molar excess of the fragment and set up crystallization trials.
-
Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment (typically 1-50 mM) for a period ranging from minutes to days.
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement if a model of the protein is available.
-
Analyze the electron density maps to confirm the presence and determine the binding mode of the fragment.
-
Refine the protein-fragment complex structure to high resolution.
-
Conclusion
References
- 1. BcL-xL Conformational Changes upon Fragment Binding Revealed by NMR | PLOS One [journals.plos.org]
- 2. Discovery of a potent inhibitor of the antiapoptotic protein Bcl-xL from NMR and parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.fraserlab.com [cdn.fraserlab.com]
- 4. SAR by Inter-Ligand nuclear Overhauser Effects (ILOEs) based discovery of acylsulfonamide compounds active against Bcl-xL and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosciencehorizons.com [biosciencehorizons.com]
- 11. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
comparative quantum chemical calculations of nitroindole isomers
A Comparative Guide to the Quantum Chemical and Spectroscopic Properties of Nitroindole Isomers
Data Presentation: Spectroscopic Properties
The electronic properties of nitroindole isomers are significantly influenced by the position of the nitro group on the indole (B1671886) ring. This is experimentally observed in their UV/vis absorption spectra. The following table summarizes the absorption maxima (λmax) for several nitroindole isomers dissolved in 2-propanol, as determined in a 2024 study by Dalton et al.[1][2][3][4]
| Isomer | λmax (nm) | Reference |
| 3-Nitroindole | 349 | [1][2][4] |
| 4-Nitroindole (B16737) | Broad absorption extending furthest into the visible range | [1][2][4] |
| 5-Nitroindole (B16589) | 322 | [1][2][4] |
| 6-Nitroindole | Two maxima in the 300-400 nm range | [1][2][4] |
| 7-Nitroindole (B1294693) | Data not specified in the same comparative context |
It is noteworthy that the absorption spectrum for 4-nitroindole extends the furthest into the visible range, while the spectra for 3-nitroindole and 5-nitroindole are largely confined to the near-UV range.[1][2][4] this compound is distinct in exhibiting two absorption maxima in the 300-400 nm range.[1][2][4]
Experimental and Computational Protocols
The data presented is a result of rigorous experimental and computational work. Understanding these methodologies is key to interpreting the results and designing future studies.
Experimental Protocol: UV/vis Spectroscopy
The UV/vis absorption spectra for the nitroindole isomers were measured to determine their molar absorption coefficients.[1][2]
-
Sample Preparation : Reference standards for 3-nitroindole, 4-nitroindole, 5-nitroindole, this compound, and 7-nitroindole were prepared in 2-propanol at a mass concentration of approximately 0.2 mg/mL.[1][4]
-
Spectroscopic Measurement : The UV/vis absorption spectra of each isomer solution were measured.
-
Data Analysis : The measured absorbance was scaled by the concentration of each solution to produce the molar absorption coefficients.[1][2]
Computational Protocol: Density Functional Theory (DFT) Calculations
Quantum chemical calculations were performed to investigate the energetics of reaction pathways involving indole and the nitrate (B79036) radical (NO₃), leading to the formation of nitroindole isomers.[1][2][5][6]
-
Software : The Q-Chem 6.0 computational chemistry package was utilized for all calculations.[2]
-
Method : Density Functional Theory (DFT) calculations were performed using the PBE0 hybrid functional.[2]
-
Basis Set : The 6-311++G(d,p) basis set was used for these calculations.[3]
-
Objective : The primary goal of these calculations was to determine the energetics of hypothesized intermediates and products in the reaction of indole with the nitrate radical to understand which isomer is preferentially formed.[1][2][5][6] The calculations focused on reaction mechanisms, such as hydrogen abstraction from the N-H bond of indole, followed by isomerization and the addition of NO₂.[2][3][5][6]
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of a combined experimental and computational study on nitroindole isomers and a proposed reaction pathway for the formation of 3-nitroindole.
Caption: Workflow for a comparative study of nitroindole isomers.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Stability of DNA Duplexes: A Comparative Analysis of 6-Nitroindole and Other Universal Bases
For researchers, scientists, and professionals in drug development, the selection of appropriate tools for genetic sequencing, diagnostics, and therapeutic applications is paramount. Universal bases, synthetic analogs that can replace any of the four standard DNA bases, are critical in these fields. This guide provides an objective comparison of the stability of DNA duplexes containing 6-nitroindole versus other common universal bases, supported by experimental data and detailed protocols.
The primary function of a universal base is to pair with any of the four natural bases (adenine, guanine, cytosine, and thymine) without significantly destabilizing the DNA double helix. The stability of these duplexes is most commonly assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates. A higher Tm indicates greater stability. The primary mechanism by which nitro-substituted indole (B1671886) and pyrrole (B145914) universal bases stabilize DNA duplexes is through stacking interactions with adjacent bases, rather than through hydrogen bonding.
Quantitative Comparison of Duplex Stability
The thermal stability of duplexes containing various universal bases has been a subject of significant research. The data consistently shows a clear hierarchy of stability among the nitro-substituted universal bases.
| Universal Base | Opposing Base | Melting Temperature (Tm) in °C |
| 5-Nitroindole (B16589) | A | 46.5 |
| C | 41.5 | |
| G | 35.0 | |
| T | 43.0 | |
| 4-Nitroindole | A | 42.5 |
| C | 38.5 | |
| G | 34.0 | |
| T | 40.0 | |
| This compound | A | 41.0 |
| C | 37.0 | |
| G | 33.0 | |
| T | 38.5 | |
| 3-Nitropyrrole (B1211435) | A | 33.0 |
| C | 33.0 | |
| G | 28.0 | |
| T | 32.5 |
Note: The melting temperatures presented are collated from foundational studies and are intended for comparative purposes. Absolute Tm values can vary depending on the specific oligonucleotide sequence, buffer conditions, and experimental setup.
The data clearly indicates that 5-nitroindole forms the most stable duplexes among the nitro-substituted universal bases, followed by 4-nitroindole, and then this compound.[1] 3-Nitropyrrole is shown to be the most destabilizing of this group.[1]
Experimental Protocols
The determination of DNA duplex stability is primarily achieved through thermal denaturation studies, where the change in UV absorbance is monitored as the temperature of the sample is increased.
Protocol: Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes
1. Oligonucleotide Preparation and Quantification:
-
Synthesize oligonucleotides containing the desired universal base and their corresponding complementary strands using standard phosphoramidite (B1245037) chemistry.
-
Purify all oligonucleotides, for instance, by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Accurately determine the concentration of each oligonucleotide strand by measuring the UV absorbance at 260 nm.
2. Duplex Formation (Annealing):
-
Prepare solutions containing equimolar concentrations of the oligonucleotide containing the universal base and its complementary strand in a suitable melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
-
Heat the solutions to 90°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solutions to slowly cool to room temperature to facilitate the formation of the duplexes.
3. Tm Measurement:
-
Utilize a UV-Vis spectrophotometer equipped with a Peltier temperature controller for precise temperature control.
-
Transfer the annealed duplex solutions into quartz cuvettes with a defined path length (typically 10 mm).
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C). The temperature should be ramped at a controlled rate, for example, 1°C per minute.
-
Record absorbance readings at regular intervals (e.g., every 0.5°C or 1°C).
4. Data Analysis:
-
Plot the recorded absorbance at 260 nm against the corresponding temperature to generate a melting curve. This will be a sigmoidal curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated. This corresponds to the maximum of the first derivative of the melting curve.
Signaling Pathways and Experimental Workflows
The process of assessing duplex stability follows a logical workflow from sample preparation to data analysis. This can be visualized as follows:
Experimental workflow for determining the melting temperature (Tm) of DNA duplexes.
References
Safety Operating Guide
Proper Disposal of 6-Nitroindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 6-nitroindole.
This compound is a chemical compound utilized in various research and development applications, including pharmaceutical development and as a building block in organic synthesis.[1] It is classified as a substance suspected of causing genetic defects (H341) and requires careful handling and disposal in accordance with hazardous waste regulations.[2][3] The primary and universally recommended method for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal company.[2][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] All handling should be performed in a well-ventilated area to avoid inhalation of dust.[2] In case of exposure, seek immediate medical advice.[2][4]
Operational Disposal Plan: Step-by-Step Procedures
The following steps outline the standard operating procedure for the disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips).
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances. Specifically, keep it separate from strong oxidizing agents.[4]
Step 2: Containerization
-
Solid Waste: Place solid this compound waste and contaminated disposables in a clearly labeled, leak-proof container.[5][6] The original manufacturer's container is often a suitable option.[5][6]
-
Liquid Waste: Collect solutions containing this compound in a compatible, screw-top, leak-proof container.[5][6][7] Ensure the container material will not react with the solvent.
-
All waste containers must be kept securely closed except when adding waste.[5][7][8]
Step 3: Labeling
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate quantity or concentration of the waste.
-
Note the date when the waste was first added to the container.[5]
Step 4: Storage
-
Store the labeled hazardous waste containers in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[7]
-
The storage area should be cool, dry, and well-ventilated.[2][4]
-
Ensure secondary containment is used to capture any potential leaks or spills.[5]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4][9] It has low water solubility and should not be allowed to contaminate ground water systems.[4]
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative guidelines for the management of hazardous chemical waste, which are applicable to the disposal of this compound.
| Parameter | Guideline | Citation(s) |
| Container Fill Level | Do not fill containers beyond 90% capacity (or leave at least one inch of headspace) to allow for expansion. | [7] |
| Satellite Accumulation Time Limit | Partially filled containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days. | [7] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection. | [5] |
| pH for Aqueous Waste (General) | For general laboratory aqueous waste that may be drain-disposed (not applicable to this compound), the pH should be between 5.0 and 12.5. | [7][9] |
Note: There are no specific experimental protocols for the in-lab neutralization or deactivation of this compound provided in publicly available safety data sheets or hazardous waste guidelines. The consistent recommendation is professional disposal.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling 6-Nitroindole
Essential Safety and Handling Guide for 6-Nitroindole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Chemical Profile and Hazards
This compound is a solid, yellow powder that is suspected of causing genetic defects.[1][2][3][4] It is important to handle this compound with care, utilizing appropriate personal protective equipment and following established laboratory safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to prevent inhalation, skin, and eye contact.[1][5]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile rubber.[1] Gloves should be inspected for integrity before each use.[1] |
| Body Protection | Lab Coat/Coveralls | A standard lab coat is required. For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls are advised.[1][5] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[1][6] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[5] |
First Aid Measures
In case of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid procedures.[1][6]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][6] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][6] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is essential for laboratory safety and regulatory compliance.
Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Safe Handling Practices: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2][4][6] Avoid contact with skin, eyes, and clothing, and prevent dust formation and inhalation.[1][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6] Store locked up.[2][6] this compound is incompatible with strong oxidizing agents.[5][6]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][4][6] On-site treatment or drain disposal is not appropriate for this chemical.
-
Waste Containerization: Use designated, properly labeled hazardous waste containers.[7][8] The container must be compatible with the chemical and have a secure, tight-fitting lid.[8]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with this compound should be placed in the same designated hazardous waste container.
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant.[1][2][4][6] Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and final disposal.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 4769-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound, 98% 4769-96-4 India [ottokemi.com]
- 4. This compound | 4769-96-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
